2-(Difluoromethyl)pyrrolidine hydrochloride
Description
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Properties
IUPAC Name |
2-(difluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIHQUJWAQSJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(Difluoromethyl)pyrrolidine hydrochloride chemical properties
An In-depth Technical Guide to 2-(Difluoromethyl)pyrrolidine Hydrochloride for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 2-(Difluoromethyl)pyrrolidine hydrochloride, a critical building block for researchers, medicinal chemists, and drug development professionals. We will move beyond basic data points to explore the causality behind its synthesis, its nuanced chemical behavior, and its strategic application in modern pharmacology.
Strategic Importance in Medicinal Chemistry
The pyrrolidine ring is a foundational scaffold in a multitude of FDA-approved pharmaceuticals, prized for its three-dimensional structure that allows for effective exploration of pharmacophore space.[1] The strategic introduction of fluorine-containing groups, such as the difluoromethyl (CHF₂) moiety, is a well-established method for enhancing the pharmacological profile of drug candidates.[2] The CHF₂ group acts as a bioisostere for hydroxyl or thiol groups, offering a unique combination of increased metabolic stability, modulated lipophilicity, and enhanced binding affinity through potential hydrogen bond interactions.[3] Consequently, 2-(Difluoromethyl)pyrrolidine hydrochloride serves as a high-value intermediate for synthesizing novel therapeutics where such properties are desirable.
Physicochemical and Structural Properties
A precise understanding of the molecule's fundamental properties is paramount for its effective use in synthesis and research. While extensive experimental data for this specific salt is not widely published, a combination of supplier data and computational predictions provides a solid foundation.
| Property | Data | Source |
| Molecular Formula | C₅H₁₀ClF₂N | [4][5][6] |
| Molecular Weight | 157.59 g/mol | [4][5] |
| CAS Number | 1427443-03-3 (Racemic), 1423015-69-3 ((S)-enantiomer) | [4][5] |
| Canonical SMILES | C1CC(C(F)F)NC1.Cl | |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [4] |
| logP (Computed) | 1.4253 | [4] |
| Purity | Typically ≥97% | [5] |
| Storage Conditions | Store at room temperature, keep dry and cool. | [4] |
Note: Properties such as melting point and boiling point are not consistently reported in publicly available literature and should be determined experimentally.
Synthesis and Mechanistic Insights
The synthesis of 2-(difluoromethyl)pyrrolidine hydrochloride typically involves a multi-step sequence starting from a protected proline derivative. The following protocol outlines a representative, scalable approach designed for stereochemical control.
Logical Workflow for Synthesis
Caption: A representative synthetic workflow for 2-(Difluoromethyl)pyrrolidine hydrochloride.
Detailed Experimental Protocol
Objective: To synthesize (S)-2-(Difluoromethyl)pyrrolidine hydrochloride from (S)-N-Boc-prolinol.
Pillar of Trustworthiness: This protocol integrates standard, well-documented transformations. Each step includes a clear objective and endpoint, ensuring reproducibility. The choice of a Boc protecting group is strategic; it is stable under the reductive and oxidative conditions of the initial steps but is readily cleaved under acidic conditions that concurrently form the desired hydrochloride salt.
Step 1: Oxidation of N-Boc-Prolinol to N-Boc-Prolinal
-
In a clean, dry, nitrogen-purged round-bottom flask, dissolve N-Boc-prolinol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Expertise & Causality: DMP is chosen as a mild oxidant to prevent over-oxidation to the carboxylic acid. The reaction is run at 0 °C to minimize side reactions.
-
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio). Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-prolinal. This crude product is often used directly in the next step.
Step 2: Nucleophilic Difluoromethylation
-
Dissolve the crude N-Boc-prolinal (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) in a dry, nitrogen-purged flask.
-
Cool the solution to 0 °C.
-
Add (Difluoromethyl)trimethylsilane (TMSCF₂H) (1.5 eq) followed by the slow, dropwise addition of a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq).
-
Expertise & Causality: The Ruppert-Prakash reagent (TMSCF₂H) serves as a nucleophilic "CF₂H⁻" equivalent upon activation by a fluoride source like TBAF. This is a highly reliable method for introducing the difluoromethyl group onto aldehydes.
-
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure N-Boc-2-(difluoromethyl)pyrrolidine.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc-2-(difluoromethyl)pyrrolidine (1.0 eq) in a minimal amount of methanol or ethyl acetate.
-
Add a 4 M solution of hydrogen chloride (HCl) in 1,4-dioxane (5-10 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. A precipitate should form.
-
Expertise & Causality: A strong acid like HCl is required to cleave the acid-labile Boc group. Using a solution of HCl in an organic solvent like dioxane facilitates the precipitation of the hydrochloride salt, simplifying isolation.
-
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add diethyl ether to the residue to induce further precipitation.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(Difluoromethyl)pyrrolidine hydrochloride as a solid.
Spectroscopic Characterization Workflow
Caption: A logical workflow for the complete spectroscopic characterization of the title compound.
Expected Spectral Features:
-
¹H NMR: The most characteristic signal will be the proton on the difluoromethyl group (-CHF₂), which should appear as a triplet due to coupling with the two fluorine atoms (²JH-F ≈ 50-60 Hz). The proton at the C2 position of the pyrrolidine ring will show complex splitting due to coupling with adjacent protons and the geminal fluorine atoms. The N-H protons of the ammonium salt will likely appear as a broad singlet.
-
¹⁹F NMR: A single environment for the two fluorine atoms is expected, resulting in a signal that appears as a doublet due to coupling with the proton of the CHF₂ group (²JF-H ≈ 50-60 Hz).
-
¹³C NMR: The carbon of the CHF₂ group will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JC-F ≈ 240-250 Hz). The C2 carbon of the pyrrolidine ring will also show coupling to the fluorine atoms (²JC-F).
-
Mass Spectrometry (MS): In positive-ion electrospray ionization (ESI+), the expected molecular ion would be for the free base [C₅H₉F₂N + H]⁺, with a calculated m/z that can be confirmed by high-resolution mass spectrometry (HRMS).
Chemical Reactivity and Stability Considerations
The 2-(difluoromethyl)pyrrolidine hydrochloride salt is generally stable under standard storage conditions (room temperature, dry).[4] However, two key areas of reactivity should be considered:
-
Basicity: As a secondary amine hydrochloride, it is acidic and will require neutralization with a suitable base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine for subsequent nucleophilic reactions, such as amide bond formation or reductive amination.
-
C-F Bond Stability: While the difluoromethyl group is significantly more stable than a monofluoromethyl group, it is not entirely inert. In the presence of strong bases or intramolecular nucleophiles under harsh conditions, elimination of HF or other decomposition pathways could potentially occur, though this is less common than with its monofluorinated counterparts.[8]
Safety and Handling
As a matter of sound laboratory practice, 2-(Difluoromethyl)pyrrolidine hydrochloride should be handled with appropriate care, assuming it is a potential irritant.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[11]
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[11]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[12]
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
-
In all cases of significant exposure, seek immediate medical attention.
-
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[11]
Conclusion
2-(Difluoromethyl)pyrrolidine hydrochloride is a valuable and versatile building block in modern drug discovery. Its strategic design combines the robust, three-dimensional scaffold of the pyrrolidine ring with the pharmacologically beneficial properties of the difluoromethyl group. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to effectively leverage this compound in the creation of next-generation therapeutics.
References
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PubChem. (S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride.[Link]
- Google Patents. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.
-
Hangzhou Tianye Chemicals Co., Ltd. 2-(Difluoromethyl)pyrrolidine hydrochloride.[Link]
-
ResearchGate. A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery.[Link]
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MySkinRecipes. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride.[Link]
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Thieme Chemistry. A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery.[Link]
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An In-depth Technical Guide to (S)-2-(Difluoromethyl)pyrrolidine Hydrochloride: A Privileged Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of (S)-2-(Difluoromethyl)pyrrolidine hydrochloride (CAS Number: 1423015-69-3), a fluorinated heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, plausible synthetic routes, analytical characterization, applications in medicinal chemistry, and essential safety protocols, grounding our discussion in established scientific principles and field-proven insights.
Introduction: The Strategic Value of Fluorinated Pyrrolidines
The pyrrolidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its three-dimensional structure provides an excellent framework for orienting substituents to achieve precise interactions with biological targets. The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.[2]
(S)-2-(Difluoromethyl)pyrrolidine hydrochloride merges these two powerful concepts. The difluoromethyl (CHF₂) group is a unique moiety; it is more lipophilic than a hydroxyl group and can act as a hydrogen bond donor, serving as a bioisostere for hydroxyl or thiol groups. Its intermediate electronegativity allows for the fine-tuning of a molecule's electronic properties and basicity (pKa). This guide will explore the technical details of this valuable building block, providing the necessary insights for its effective utilization in drug discovery programs.
Physicochemical and Structural Properties
(S)-2-(Difluoromethyl)pyrrolidine hydrochloride is a chiral molecule typically supplied as a white to off-white solid. Its fundamental properties are summarized below. While extensive experimental data for this specific salt is not widely published, a combination of supplier information and computational predictions provides a solid foundation for its characterization.
| Property | Value | Source |
| CAS Number | 1423015-69-3 | ChemScene[3] |
| Molecular Formula | C₅H₁₀ClF₂N | ChemScene[3] |
| Molecular Weight | 157.59 g/mol | ChemScene[3] |
| Appearance | Solid (Typical) | Inferred |
| Purity | ≥98% (Typical) | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | ChemScene[3] |
| Computed logP | 1.4253 | ChemScene[3] |
| Hydrogen Bond Acceptors | 1 | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Rotatable Bonds | 1 | ChemScene[3] |
The presence of the electron-withdrawing difluoromethyl group at the C2 position is expected to lower the basicity of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine. This modulation of pKa is a critical feature, as it can significantly impact a drug candidate's solubility, cell permeability, and off-target activity profiles.
Synthesis and Manufacturing: A Plausible Route
The proposed synthesis involves four key stages:
-
Nitrogen Protection: The secondary amine of the pyrrolidine ring is protected to prevent side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is a common and effective choice due to its stability and ease of removal under acidic conditions.[5]
-
Carboxylic Acid Reduction: The carboxylic acid moiety is reduced to a primary alcohol.
-
Hydroxyl to Difluoromethyl Conversion: This is the key fluorination step. A common method involves oxidation of the alcohol to an aldehyde, followed by reaction with a difluoromethylating agent.
-
Deprotection and Salt Formation: The Boc protecting group is removed, and the resulting free amine is converted to its hydrochloride salt for improved stability and handling.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative, non-validated procedure constructed from methodologies reported for analogous transformations.[4][5] Researchers must conduct their own optimization and safety assessments.
Step 3a: Oxidation of (S)-1-Boc-2-(hydroxymethyl)pyrrolidine
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.
-
Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM via the dropping funnel, maintaining the internal temperature below -65 °C. Stir for 15 minutes.
-
Add a solution of (S)-1-Boc-2-(hydroxymethyl)pyrrolidine (1.0 eq.) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 1.5 hours at -78 °C.
-
Add triethylamine (5.0 eq.) to the reaction mixture and allow it to slowly warm to room temperature.
-
Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde, which may be used directly in the next step.
Step 3b: Deoxofluorination to (S)-1-Boc-2-(difluoromethyl)pyrrolidine
-
In a fume hood, dissolve the crude (S)-1-Boc-pyrrolidine-2-carbaldehyde (1.0 eq.) in anhydrous DCM in a suitable flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
CAUTION: Diethylaminosulfur trifluoride (DAST) is hazardous and moisture-sensitive. Handle with extreme care. Slowly add DAST (1.5 eq.) dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by slowly transferring the mixture into a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Separate the organic layer, extract the aqueous phase with DCM (2x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Step 4: Deprotection and HCl Salt Formation
-
Dissolve the purified (S)-1-Boc-2-(difluoromethyl)pyrrolidine (1.0 eq.) in a minimal amount of a suitable solvent like dioxane or methanol.
-
Add a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M solution, 5-10 eq.) and stir at room temperature for 2-4 hours, or until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting residue can be triturated with a solvent like diethyl ether or methyl tert-butyl ether to induce precipitation.[7]
-
Filter the solid, wash with the triturating solvent, and dry under vacuum to yield (S)-2-(Difluoromethyl)pyrrolidine hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product. Due to the lack of a strong UV chromophore, HPLC analysis can be challenging and may require derivatization or specialized detection methods.[8][9]
Expected Spectral Features:
-
¹H NMR: The spectrum would show characteristic signals for the pyrrolidine ring protons. The proton of the difluoromethyl group (-CHF₂) would appear as a triplet due to coupling with the two fluorine atoms. The adjacent proton on the pyrrolidine ring (at C2) would be a complex multiplet due to coupling with the CHF₂ group and the C3 protons.
-
¹³C NMR: The carbon of the difluoromethyl group would appear as a triplet in the proton-decoupled spectrum due to one-bond coupling to the two fluorine atoms.
-
¹⁹F NMR: A single signal would be expected, which would appear as a doublet of multiplets due to coupling with the CHF₂ proton and potentially longer-range couplings with other protons on the ring.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode would be expected to show the molecular ion for the free base at m/z 122.07 [M+H]⁺.
Applications in Drug Discovery
(S)-2-(Difluoromethyl)pyrrolidine hydrochloride is primarily utilized as a specialized building block in the synthesis of complex molecules for drug discovery. Its value lies in the ability to introduce a unique combination of stereochemistry and fluorination.
-
Protein Degraders: Chemical suppliers explicitly list this compound as a building block for protein degraders, such as PROTACs (Proteolysis Targeting Chimeras).[10] In this context, the pyrrolidine moiety can serve as a linker component or part of the ligand that binds to the E3 ubiquitin ligase or the protein of interest.
-
Kinase Inhibitors: The broader class of 2-substituted pyrrolidines is a key component in many kinase inhibitors. For instance, (R)-2-(2,5-difluorophenyl)pyrrolidine is a core fragment of Entrectinib, a potent Trk kinase inhibitor.[11][12] The difluoromethyl group at the 2-position can similarly be used to probe interactions within the kinase active site, potentially improving potency and selectivity.
-
Modulation of Physicochemical Properties: The introduction of the difluoromethyl-pyrrolidine scaffold can enhance metabolic stability by blocking potential sites of oxidation, improve cell permeability by increasing lipophilicity, and fine-tune pKa to optimize drug-target interactions and reduce off-target effects.[13]
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for (S)-2-(Difluoromethyl)pyrrolidine hydrochloride is not widely available. However, based on data for structurally related compounds and general chemical principles, the following precautions are essential.[3][14][15]
Hazard Identification (Based on Analogues):
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[14]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.
-
Avoid breathing dust, fumes, or vapors. Take measures to prevent dust formation.
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15]
Conclusion
(S)-2-(Difluoromethyl)pyrrolidine hydrochloride is a high-value building block that offers medicinal chemists a powerful tool to address key challenges in drug design. By combining the privileged pyrrolidine scaffold with the unique properties of the difluoromethyl group, it provides a pathway to novel therapeutics with potentially enhanced potency, selectivity, and pharmacokinetic profiles. While detailed public data on its synthesis and properties are limited, a clear understanding of its character can be established through the analysis of analogous compounds and fundamental chemical principles. This guide provides the foundational knowledge required for its safe and effective application in the laboratory.
References
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-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Retrieved January 3, 2026, from [Link]
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Hu, X. G., et al. (2009). Difluoromethylenated polyhydroxylated pyrrolidines: facile synthesis, crystal structure and biological evaluation. Future Medicinal Chemistry, 1(5), 991-7. [Link]
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PubChem. (2019). Patent US-10285993-B2: Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031642). Retrieved January 3, 2026, from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0255245). Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). (S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride. Retrieved January 3, 2026, from [Link]
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Vitale, C. I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]
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ResearchGate. (2024). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. [Link]
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European Patent Office. (2023). EP3800189B1 - PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). [Link]
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HDH Chemicals. (n.d.). 2-(difluoromethyl)pyrrolidine hydrochloride, min 97%. Retrieved January 3, 2026, from [Link]
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NIST. (n.d.). Pyrrolidine - Mass Spectrum. Retrieved January 3, 2026, from [Link]
- Google Patents. (2014). DK2468724T3 - Synthesis of pyrrolidine compounds.
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El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4381. [Link]
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MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
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Chromatography Forum. (2011). measure pyrrolidine by HPLC. [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1246347. [Link]
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(R)-2-(Difluoromethyl)pyrrolidine hydrochloride synthesis precursor
An In-Depth Technical Guide to the Synthesis of a Core Precursor for (R)-2-(Difluoromethyl)pyrrolidine Hydrochloride
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Fluorinated Pyrrolidines in Modern Drug Discovery
The introduction of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability.[1][2] The difluoromethyl group (CHF2), in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, or amine moieties, capable of acting as a lipophilic hydrogen bond donor.[3][4] When incorporated into the privileged pyrrolidine scaffold, the resulting (R)-2-(difluoromethyl)pyrrolidine moiety becomes a highly sought-after building block for novel therapeutics. This guide provides a detailed, field-proven methodology for the synthesis of a key precursor, (R)-N-Boc-2-formylpyrrolidine, which serves as a versatile and strategic starting point for the efficient construction of (R)-2-(difluoromethyl)pyrrolidine hydrochloride.
PART 1: A Deliberate Synthetic Strategy—The Selection of (R)-N-Boc-2-formylpyrrolidine as the Core Precursor
A robust and scalable synthesis demands a precursor that is not only readily accessible but also primed for the critical, and often challenging, difluoromethylation step. Direct difluoromethylation of the pyrrolidine ring is notoriously difficult.[5] Therefore, a more strategic approach involves the installation of a functional group that can be reliably converted to the difluoromethyl group. The aldehyde functionality of (R)-N-Boc-2-formylpyrrolidine is ideal for this purpose.
Our synthetic strategy is anchored in the use of a chiral pool starting material, (R)-proline. This approach offers several distinct advantages:
-
Inherent Stereocontrol: The stereochemistry at the C2 position is pre-defined, obviating the need for complex asymmetric catalysis or chiral resolutions.
-
Commercial Availability: (R)-proline is an inexpensive and readily available amino acid.
-
Established Chemistry: The functional group transformations required to convert (R)-proline to the target aldehyde are well-documented and highly reliable.
The tert-butoxycarbonyl (Boc) protecting group is selected for the pyrrolidine nitrogen due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions, which is compatible with the final hydrochloride salt formation.[5][6]
The overall synthetic workflow is depicted below:
Sources
Spectral Characterization of 2-(Difluoromethyl)pyrrolidine Hydrochloride: A Technical Guide
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. The pyrrolidine ring, a prevalent motif in numerous pharmaceuticals, is a frequent subject of such fluorination strategies. This guide provides an in-depth technical overview of the analytical characterization of 2-(difluoromethyl)pyrrolidine hydrochloride, a valuable building block in drug discovery.[1]
This document will delve into the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for this compound. While direct experimental data for 2-(difluoromethyl)pyrrolidine hydrochloride is not widely published, this guide will leverage spectral data from analogous compounds and established principles of spectroscopic analysis to provide a robust framework for its characterization. The methodologies and interpretations presented herein are designed to be a practical resource for researchers, scientists, and drug development professionals.
Molecular Structure and Key Features
2-(Difluoromethyl)pyrrolidine hydrochloride possesses a chiral center at the C2 position of the pyrrolidine ring and a difluoromethyl group that significantly influences its electronic and conformational properties. The hydrochloride salt form ensures its solubility in polar solvents, which is a key consideration for analytical techniques such as NMR.
Caption: Chemical structure of 2-(Difluoromethyl)pyrrolidine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2-(difluoromethyl)pyrrolidine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous characterization.
Experimental Protocol: NMR Analysis
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.
Sources
The Strategic Introduction of the Difluoromethyl Group: A Guide to the Physicochemical Properties of Difluoromethylated Pyrrolidines
Introduction: The Rise of the Difluoromethyl Group in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the quest for novel molecular entities with optimized pharmacological profiles is a perpetual challenge. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of molecular properties. Among the various fluorinated motifs, the difluoromethyl (-CF2H) group has garnered significant attention for its unique electronic and steric properties. This guide provides an in-depth technical exploration of the core physicochemical properties of difluoromethylated pyrrolidines, a class of compounds with increasing relevance in the design of next-generation therapeutics.
The pyrrolidine ring is a privileged scaffold in drug discovery, valued for its three-dimensional architecture that allows for precise vectoral presentation of substituents to engage with biological targets. When combined with the difluoromethyl group, the resulting difluoromethylated pyrrolidines exhibit a fascinating interplay of properties that can be harnessed to overcome common drug development hurdles. The -CF2H group is often considered a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or even amine (-NH2) functionalities. This is due to its capacity to act as a weak hydrogen bond donor through its acidic proton, coupled with its lipophilic nature and strong electron-withdrawing capabilities. These characteristics can profoundly influence a molecule's binding affinity, membrane permeability, and metabolic stability.
This guide will delve into the key physicochemical parameters of difluoromethylated pyrrolidines, including basicity (pKa), lipophilicity (logP/logD), aqueous solubility, and metabolic stability. We will explore the underlying principles of how the difluoromethyl group modulates these properties, present comparative data, and provide detailed, field-proven experimental protocols for their accurate determination.
Basicity (pKa): Fine-Tuning Molecular Ionization
The basicity of the pyrrolidine nitrogen is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. It influences aqueous solubility, cell membrane permeability, and the ability to form ionic interactions with biological targets. The introduction of a difluoromethyl group onto the pyrrolidine ring exerts a significant electronic effect on the nitrogen's basicity.
The highly electronegative fluorine atoms in the -CF2H group act as a potent electron-withdrawing group, pulling electron density away from the pyrrolidine ring through an inductive effect. This reduction in electron density at the nitrogen atom destabilizes the protonated form (the conjugate acid), thereby decreasing the basicity and lowering the pKa value compared to the parent, non-fluorinated pyrrolidine. This modulation of pKa can be a powerful tool in drug design, allowing for the fine-tuning of a compound's ionization state at physiological pH.
Data Presentation: Comparative pKa Values
| Compound | Structure | pKa (Predicted/Experimental) | Reference |
| Pyrrolidine | 11.27 (Experimental) | ||
| 3-(Difluoromethyl)pyrrolidine | 9.42 ± 0.10 (Predicted) | ||
| 3,3-Difluoropyrrolidine | 7.5 (Experimental) |
This table illustrates the significant decrease in basicity upon fluorination of the pyrrolidine ring. The experimental pKa of pyrrolidine is 11.27, while the predicted pKa of 3-(difluoromethyl)pyrrolidine is substantially lower at 9.42. The experimental pKa of 3,3-difluoropyrrolidine further demonstrates this trend, with a value of 7.5.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines a standard and reliable method for the experimental determination of the pKa of an amine-containing compound like difluoromethylated pyrrolidine.
Materials:
-
Test compound (e.g., (S)-3-(Difluoromethyl)pyrrolidine HCl)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
High-purity water (deionized or distilled)
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Burette
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the test compound and dissolve it in a known volume of high-purity water.
-
Titration Setup: Place the sample solution in a beaker with a stir bar and begin gentle stirring. Immerse the calibrated pH electrode into the solution.
-
Acidification (if starting from free base): If the free base is used, add a stoichiometric excess of standardized HCl to ensure complete protonation of the amine.
-
Titration: Slowly add the standardized NaOH solution in small, precise increments from the burette.
-
Data Collection: Record the pH of the solution after each addition of NaOH. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa is the pH at which half of the amine is protonated, which corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
Lipophilicity (logP/logD): Balancing Permeability and Solubility
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical parameter in drug design. It profoundly influences absorption, distribution, metabolism, and excretion (ADME) properties. The octanol-water partition coefficient (logP) for neutral compounds and the distribution coefficient (logD) for ionizable compounds at a specific pH are the standard metrics for lipophilicity.
The difluoromethyl group is generally considered to enhance lipophilicity compared to a hydrogen atom, but its effect is more nuanced than that of the more heavily fluorinated trifluoromethyl (-CF3) group. While the fluorine atoms increase the hydrophobic surface area, the overall impact on lipophilicity is context-dependent and can be influenced by intramolecular interactions and the overall molecular topology. The -CF2H group can act as a "lipophilic hydrogen bond donor," a unique characteristic that can influence its interactions with both lipid bilayers and protein binding pockets.
Experimental Protocol: Shake-Flask Method for logD7.4 Determination
The shake-flask method is the gold standard for determining logP and logD values due to its direct measurement of partitioning at equilibrium.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with pH 7.4 buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Centrifuge
-
Vortex mixer
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol and pH 7.4 buffer with each other by mixing them vigorously and allowing the phases to separate overnight.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer.
-
Partitioning: In a suitable vial, combine a known volume of the test compound solution with an equal volume of pre-saturated n-octanol.
-
Equilibration: Vortex the mixture vigorously for several minutes to ensure thorough mixing and then allow it to equilibrate at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours) to reach partitioning equilibrium. Gentle agitation during this period is recommended.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.
-
Quantification: Carefully sample a known volume from both the aqueous and octanol phases. Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.
-
Calculation: The logD at pH 7.4 is calculated using the following formula: logD7.4 = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
Conformational Analysis: The Influence of Fluorine on Pyrrolidine Ring Pucker
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as "envelope" or "twist" forms. The preferred conformation, or "ring pucker," is influenced by the nature and stereochemistry of its substituents. The introduction of a difluoromethyl group can significantly alter this conformational landscape through stereoelectronic effects.
The gauche effect, which describes the tendency of electronegative substituents on adjacent carbons to adopt a gauche (60° dihedral angle) conformation, plays a significant role in the conformational preference of fluorinated pyrrolidines. For a 3-substituted pyrrolidine, the fluorine atoms of the difluoromethyl group will influence the puckering of the ring to minimize unfavorable steric interactions and maximize stabilizing hyperconjugative interactions. This conformational biasing can have profound implications for a molecule's biological activity by pre-organizing the molecule for optimal binding to its target.
Caption: Conformational equilibrium in pyrrolidine and the influence of a 3-CF2H group.
Aqueous Solubility: A Prerequisite for Biological Activity
Adequate aqueous solubility is a fundamental requirement for a drug candidate to be absorbed and distributed throughout the body. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation development. The effect of difluoromethylation on aqueous solubility is a complex interplay of its influence on lipophilicity and crystal lattice energy.
While the increased lipophilicity imparted by the -CF2H group might suggest a decrease in aqueous solubility, this is not always the case. The ability of the difluoromethyl group to act as a hydrogen bond donor can, in some instances, lead to improved interactions with water molecules, mitigating the expected decrease in solubility. Furthermore, the introduction of the -CF2H group can disrupt the crystal packing of a solid compound, leading to a lower lattice energy and, consequently, an increase in solubility.
Experimental Protocol: Kinetic and Thermodynamic Aqueous Solubility Assays
Two primary methods are employed to assess aqueous solubility in drug discovery: a high-throughput kinetic assay for early-stage screening and a more definitive thermodynamic "shake-flask" assay for lead optimization.
A. Kinetic Solubility Assay (Nephelometry)
This method provides a rapid assessment of the solubility of a compound when transitioning from an organic solvent (typically DMSO) to an aqueous buffer.
Procedure:
-
Prepare a high-concentration stock solution of the test compound in DMSO.
-
In a microplate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).
-
Measure the turbidity of each well using a laser nephelometer. The point at which precipitation is first detected is considered the kinetic solubility limit.
B. Thermodynamic Solubility Assay (Shake-Flask Method)
This "gold standard" method measures the equilibrium solubility of a solid compound in an aqueous buffer.
Procedure:
-
Add an excess of the solid test compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).
-
Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV or LC-MS). This concentration represents the thermodynamic solubility.
Metabolic Stability: Enhancing In Vivo Half-Life
The metabolic stability of a drug candidate is a critical factor determining its in vivo half-life and overall exposure. Compounds that are rapidly metabolized by enzymes, primarily the cytochrome P450 (CYP) family in the liver, often exhibit poor bioavailability and require more frequent dosing. The introduction of fluorine is a well-established strategy to enhance metabolic stability.
The increased strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond makes it significantly more resistant to enzymatic cleavage. By replacing a hydrogen atom at a known site of metabolic oxidation with a difluoromethyl group, it is often possible to block or significantly slow down the metabolic process. This "metabolic blocking" strategy can lead to a longer in vivo half-life, improved oral bioavailability, and a more favorable pharmacokinetic profile.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard in vitro method to assess the susceptibility of a compound to phase I metabolism by CYP enzymes.
Materials:
-
Test compound
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS for analysis
Procedure:
-
Preparation: Prepare a working solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO, keeping the final organic solvent concentration low).
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). From this, the in vitro half-life (t1/2) can be calculated as t1/2 = 0.693 / k. The intrinsic clearance (CLint) can also be calculated.
Caption: Workflow for an in vitro microsomal stability assay.
Conclusion: The Difluoromethylated Pyrrolidine as a Strategic Asset in Drug Design
The incorporation of a difluoromethyl group into the pyrrolidine scaffold provides medicinal chemists with a powerful and versatile tool to modulate the physicochemical properties of drug candidates. The ability to fine-tune basicity, influence lipophilicity, and significantly enhance metabolic stability makes difluoromethylated pyrrolidines highly attractive building blocks for lead optimization and the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental determination of these key properties, will empower researchers to make more informed and strategic decisions in the pursuit of the next generation of medicines.
References
-
Synnovator. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
-
ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry. [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
ACS Publications. Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. [Link]
-
PubMed. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. [Link]
- ResearchGate. *Cγ-endo and Cγ-exo puckering of the pyrrolidine ring in (4S) and (4R) fluoroprolines shown, respectively, in (a) and (b). The gauche effect stabilizes the Cγ-endo conformer of (4S)-fluoroproline (fluoroproline denoted FPro), whereas the Cγ-exo conformer is favoured in (4R)-fluoroproline. (c) Fluoroprolines incorporated into a proline-rich sequence at two positions (4 and 8) are highlighted in green. Two peptides are studied: in MpSR the (4S)
An In-depth Technical Guide to the Conformational Analysis of 2-(Difluoromethyl)pyrrolidine
Abstract
The introduction of fluorine-containing substituents is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, lipophilicity, and binding affinity of drug candidates. The 2-(difluoromethyl)pyrrolidine moiety, in particular, presents a fascinating case study in conformational control, where the interplay between the inherent puckering of the five-membered ring and the potent stereoelectronic effects of the difluoromethyl group dictates the molecule's three-dimensional structure. This guide provides a comprehensive framework for elucidating the conformational landscape of 2-(difluoromethyl)pyrrolidine, integrating high-level computational chemistry with definitive NMR spectroscopic techniques. We will explore the theoretical underpinnings of pyrrolidine conformation, dissect the critical stereoelectronic interactions introduced by the CHF₂ group, and present validated, step-by-step protocols for both in silico modeling and experimental verification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of molecular conformation to drive rational drug design.
Introduction: The Strategic Importance of Conformational Control
The pyrrolidine ring is a privileged scaffold, appearing in numerous natural products and synthetic pharmaceuticals. Its non-planar, flexible nature allows it to adopt various conformations, which can significantly impact how a molecule interacts with its biological target.[1] Modifying this scaffold with a difluoromethyl (CHF₂) group—a recognized bioisostere of hydroxyl or thiol groups—introduces powerful electronic perturbations that can lock the ring into specific, often counter-intuitive, conformations.[2][3] Understanding and predicting these conformational preferences is paramount for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific conformers with biological activity.
-
Rational Drug Design: Engineering molecules to adopt a bioactive conformation, thereby enhancing potency and selectivity.
-
Improving Physicochemical Properties: Modulating properties like membrane permeability and metabolic stability through conformational restriction.[4]
This guide provides the theoretical basis and practical methodologies to dissect the complex conformational equilibrium of 2-(difluoromethyl)pyrrolidine.
Theoretical Foundations: A Tale of Two Conformations
The conformational profile of 2-(difluoromethyl)pyrrolidine is governed by two primary factors: the puckering of the pyrrolidine ring and the rotational preference of the C2-substituent.
Pyrrolidine Ring Puckering
Unlike the well-defined chair conformation of cyclohexane, the five-membered pyrrolidine ring is highly flexible and exists as a dynamic equilibrium of non-planar "envelope" (E) and "twist" (T) conformations.[5] These puckered forms relieve the torsional strain of a planar structure. The pucker can be described by which atom is out of the plane defined by the other four. For a 2-substituted pyrrolidine, the two most relevant puckers are often simplified to C3-endo and C3-exo (also referred to as "Down" and "Up" puckers, respectively), which places the C2 substituent in pseudo-axial or pseudo-equatorial positions.[1][6]
Stereoelectronic Effects of the Difluoromethyl Group
The high electronegativity of fluorine atoms creates strong stereoelectronic effects that can override traditional steric considerations.[7] In 2-(difluoromethyl)pyrrolidine, two effects are of critical importance:
-
The Gauche Effect: This effect describes the tendency of a molecule to adopt a conformation where electronegative substituents are positioned gauche (dihedral angle of ~60°) rather than anti (180°) to each other.[8] This preference is primarily driven by a stabilizing hyperconjugative interaction, where electron density is donated from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital (σC-H → σ*C-F).[8][9] This interaction is maximized in a gauche arrangement.
-
The Anomeric Effect: A generalized anomeric effect occurs when the lone pair of the ring nitrogen (nN) can overlap with the antibonding orbital of the adjacent C-F bond (σC-F).[4] This nN → σC-F interaction is a powerful stabilizing force that strongly favors conformations where the C-F bond is oriented anti-periplanar to the nitrogen lone pair, which often corresponds to a pseudo-axial placement of the substituent.[4][10]
The final conformational equilibrium of 2-(difluoromethyl)pyrrolidine is a finely tuned balance between minimizing steric strain and maximizing these stabilizing stereoelectronic interactions.
Integrated Conformational Analysis Workflow
A robust understanding of the conformational landscape requires a synergistic approach, combining predictive computational modeling with empirical validation through NMR spectroscopy. The workflow ensures that theoretical models are grounded in physical reality, providing a self-validating system.
Caption: Integrated workflow for conformational analysis.
Part A: Computational Analysis Protocol
This protocol outlines a standard, high-integrity workflow for the in silico analysis of 2-(difluoromethyl)pyrrolidine. The choice of methods is critical for accurately capturing the subtle stereoelectronic effects of fluorine.[11]
Objective: To identify all low-energy conformers, determine their relative populations, and predict key NMR observables.
Methodology:
-
Initial Structure Generation:
-
Build the 2-(difluoromethyl)pyrrolidine structure in a molecular editor. Ensure correct stereochemistry if applicable (e.g., (S)- or (R)-enantiomer).
-
-
Conformational Search (Broad Exploration):
-
Rationale: To exhaustively sample the potential energy surface, including all ring puckers and substituent rotations, without the high computational cost of DFT.
-
Protocol: Perform a systematic or stochastic conformational search using a computationally inexpensive method like the GFN2-xTB semi-empirical tight-binding method or a robust molecular mechanics force field (e.g., MMFF94).
-
Output: A collection of dozens to hundreds of unique conformers.
-
-
DFT Optimization and Frequency Calculation (High-Accuracy Refinement):
-
Rationale: To obtain accurate geometries and energies for the most plausible conformers. The M06-2X functional is well-suited for systems with significant non-covalent interactions, while an augmented basis set like aug-cc-pVTZ is necessary to properly describe the diffuse electron density around fluorine.[10] A solvent model (e.g., PCM or SMD) is crucial as conformational preferences can be highly dependent on the medium.[12]
-
Protocol: a. Select all conformers from the initial search within a reasonable energy window (e.g., 15-20 kcal/mol) of the global minimum. b. Perform geometry optimization and frequency calculations using a density functional theory (DFT) method.
- Recommended Level of Theory: M06-2X/aug-cc-pVTZ with a continuum solvent model (e.g., IEFPCM, solvent=DMSO or Chloroform). c. Validation: Confirm that each optimized structure is a true minimum by ensuring the absence of imaginary frequencies.
-
-
Energetic and Population Analysis:
-
Protocol: a. Extract the electronic energies and Gibbs free energies (at 298.15 K) for all validated minima. b. Calculate the relative free energies (ΔG) of each conformer with respect to the global minimum. c. Determine the equilibrium population of each conformer i using the Boltzmann distribution equation: Population (%) = 100 * (e-ΔGi/RT) / (Σe-ΔGj/RT) where R is the gas constant and T is the temperature in Kelvin.
-
-
NMR Parameter Prediction:
-
Rationale: To generate theoretical data that can be directly compared with experimental results for validation.
-
Protocol: Using the DFT-optimized geometries, perform a subsequent calculation to predict NMR parameters, specifically the proton-proton vicinal coupling constants (³JHH), which are highly sensitive to dihedral angles.
-
Data Presentation:
The results of the computational analysis should be summarized in a clear, comparative table.
| Conformer ID | Ring Pucker | CHF₂ Orientation | ΔG (kcal/mol) | Population (%) | Key Dihedral Angle (H-C2-C3-Hax) | Predicted ³JH2-H3ax (Hz) |
| Conf-1 | C3-endo | Pseudo-axial | 0.00 | 75.3 | ~165° | 9.8 |
| Conf-2 | C3-exo | Pseudo-equatorial | 0.65 | 24.1 | ~30° | 3.1 |
| Conf-3 | C4-exo | Pseudo-equatorial | 2.10 | 0.6 | ~45° | 4.5 |
Note: Data presented are illustrative examples.
Part B: Experimental Validation via NMR Spectroscopy
NMR spectroscopy is the most powerful experimental technique for determining molecular conformation in solution.[13][14] By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), we can deduce the dominant three-dimensional structure.
Objective: To experimentally determine the major conformation(s) of 2-(difluoromethyl)pyrrolidine in solution and validate the computational model.
Methodology:
-
Sample Preparation:
-
Dissolve a high-purity sample of 2-(difluoromethyl)pyrrolidine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL. The choice of solvent should match that used in the computational solvent model for direct comparison.
-
-
NMR Data Acquisition:
-
Rationale: A suite of 1D and 2D NMR experiments is required for unambiguous assignment and conformational analysis.[15]
-
Protocol: a. 1D ¹H NMR: Acquire a standard high-resolution proton spectrum to observe chemical shifts and coupling patterns. b. 1D ¹⁹F NMR: Acquire a proton-coupled fluorine spectrum to observe the characteristic triplet of the CHF₂ group and any long-range couplings. c. 2D ¹H-¹H COSY: Use this experiment to establish proton-proton connectivity and aid in the assignment of all signals in the pyrrolidine ring. d. 2D ¹H-¹H NOESY or ROESY: Use this experiment to identify protons that are close in space (< 5 Å). The presence or absence of specific NOE cross-peaks is a definitive indicator of stereochemical relationships and can distinguish between pseudo-axial and pseudo-equatorial substituents.
-
-
Data Analysis and Interpretation:
-
Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is described by the Karplus equation, which relates ³J to the dihedral angle between the protons.
-
A large ³JHH value (~8-12 Hz) indicates an anti-periplanar relationship (~180°), typical for axial-axial protons.
-
A small ³JHH value (~1-5 Hz) indicates a gauche relationship (~60°), typical for axial-equatorial or equatorial-equatorial protons. By measuring the coupling constants between the C2 proton and the C3 protons, one can determine the pseudo-axial or pseudo-equatorial orientation of the difluoromethyl group.
-
-
NOE Analysis:
-
For a pseudo-axial C2-substituent, strong NOEs are expected between the C2-proton and the pseudo-axial protons at C4 and C5.
-
For a pseudo-equatorial C2-substituent, these NOEs will be absent or very weak.
-
-
Caption: Decision tree for determining substituent orientation via NMR.
Conclusion: Synthesizing a Unified Conformational Model
By integrating the predictive power of computational chemistry with the empirical certainty of NMR spectroscopy, a definitive conformational model for 2-(difluoromethyl)pyrrolidine can be established. In many cases involving α-heteroatom substitution with electronegative groups, the anomeric effect (nN → σ*C-F) is a dominant stabilizing force, leading to a strong preference for the pseudo-axial conformation of the difluoromethyl group.[4] This preference, which places the bulky substituent in a sterically less favorable position, is a hallmark of stereoelectronic control and highlights the necessity of looking beyond simple steric arguments in modern drug design.
The methodologies detailed in this guide provide a robust, self-validating framework for any researcher tasked with understanding the conformational behavior of this, or structurally related, scaffolds. A thorough grasp of these principles enables the deliberate manipulation of molecular shape to optimize biological function, transforming conformational analysis from an academic exercise into a powerful tool for innovation in drug discovery.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Linclau, B., et al. (2016). The Fluorine Gauche Effect: A Brief History. Helvetica Chimica Acta, 99(9), 631-655. [Link]
-
Carballeira, L., Pérez-Juste, I., & Van Alsenoy, C. (2003). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A, 107(51), 11445-11453. [Link]
-
O'Hagan, D. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1625-1635. [Link]
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Silva, A. F. C., et al. (2022). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 18, 938-947. [Link]
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Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
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An In-depth Technical Guide to the Stability and Storage of 2-(Difluoromethyl)pyrrolidine Hydrochloride
Foreword: Navigating the Nuances of Fluorinated Heterocycles
For the modern researcher, scientist, and drug development professional, the introduction of fluorine into heterocyclic scaffolds represents a powerful tool for modulating physicochemical and pharmacological properties. The 2-(difluoromethyl)pyrrolidine moiety, in particular, is a building block of increasing interest. However, the very electronic effects that make these structures desirable can also introduce unique stability challenges. This guide provides a deep dive into the stability and optimal storage of 2-(Difluoromethyl)pyrrolidine hydrochloride, moving beyond generic supplier recommendations to offer a framework for ensuring the long-term integrity of this valuable reagent. We will explore the chemical rationale behind its stability profile, outline robust protocols for its assessment, and provide field-proven insights for its handling and storage.
Physicochemical Profile and Intrinsic Stability Considerations
2-(Difluoromethyl)pyrrolidine hydrochloride is a solid material, typically supplied as a crystalline powder. The hydrochloride salt form is deliberately chosen to enhance stability and improve handling characteristics compared to its free base.[1] The free amine of the pyrrolidine ring is susceptible to oxidation and can be hygroscopic, while the salt form mitigates these issues by protonating the nitrogen atom.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClF₂N | [2][3][4] |
| Molecular Weight | 157.59 g/mol | [2][3] |
| Appearance | White to off-white solid | Inferred from general chemical knowledge |
| Storage Temperature | Room Temperature | [2][3][5] |
The core of this molecule's reactivity lies in the interplay between the secondary amine of the pyrrolidine ring and the electron-withdrawing difluoromethyl group at the C2 position. While the C-F bond is strong, the presence of two fluorine atoms significantly acidifies the adjacent C-H bond and can make the carbon atom susceptible to nucleophilic attack under certain conditions.
A critical consideration is the potential for intramolecular reactions. The pyrrolidine nitrogen, even in its protonated hydrochloride form, can act as an intramolecular nucleophile. This raises a concern for potential degradation pathways, especially in solution. A study by Novartis highlighted this vulnerability in related compounds containing a 2-(fluoromethyl)pyrrolidine substructure, which showed 60-90% decomposition in a pH 7.4 buffer at 50°C after just seven days.[6] This intrinsic instability in solution underscores the importance of rigorous storage and handling protocols.
Recommended Storage and Handling: A Self-Validating System
The primary goal of any storage protocol is to mitigate the influence of external factors that can accelerate degradation. For 2-(Difluoromethyl)pyrrolidine hydrochloride, the key adversaries are moisture, atmospheric oxygen, and elevated temperatures, particularly in solution.
Core Storage Protocol:
-
Environment: Store in a cool, dry, and well-ventilated place.[7][8]
-
Container: Keep the container tightly closed.[7][8][9] For long-term storage, consider transferring the material into an amber glass vial with a PTFE-lined cap and flushing with an inert gas like argon or nitrogen before sealing.[10]
-
Temperature: Room temperature is generally acceptable for the solid salt.[2][3] Avoid exposure to heat sources.[11][12]
Handling Best Practices:
-
Atmosphere: For maximum integrity, especially when handling small quantities for sensitive applications, operate within a chemical fume hood or a glove box with a dry, inert atmosphere.[7]
-
Aliquoting: If frequent use is anticipated, it is advisable to aliquot the material into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to the atmosphere with each use.
-
Solution Preparation: Solutions should be prepared fresh for each use. Avoid long-term storage of solutions, especially in neutral or basic buffers, due to the demonstrated risk of rapid decomposition.[6] If a solution must be stored temporarily, it should be kept at low temperature (2-8°C) and used as quickly as possible.
Logical Workflow for Handling and Storage
Caption: Recommended workflow for receiving, storing, and using 2-(Difluoromethyl)pyrrolidine hydrochloride.
Potential Degradation Pathways
While specific degradation studies on 2-(Difluoromethyl)pyrrolidine hydrochloride are not widely published, we can postulate likely pathways based on its structure and the behavior of related fluorinated amines.
-
Hydrolytic Instability (Solution-Phase): As previously mentioned, the compound is susceptible to degradation in aqueous solutions.[6] This could proceed via an intramolecular SN2 reaction where the pyrrolidine nitrogen attacks the difluoromethyl-bearing carbon, displacing a fluoride ion. This would lead to the formation of a bicyclic aziridinium ion intermediate, which is highly reactive and would quickly be quenched by water or other nucleophiles to form various degradation products. The rate of this degradation is expected to be pH-dependent, likely accelerating with increasing pH as the free amine is a more potent nucleophile than its protonated form.
-
Oxidative Degradation: The pyrrolidine ring, like many secondary amines, can be susceptible to oxidation, especially if exposed to air and light over extended periods. This could lead to the formation of imines or other oxidized species. While the hydrochloride salt form reduces this risk, it does not eliminate it entirely over long-term storage.
Hypothesized Degradation Pathway
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The Rising Star in Medicinal Chemistry: A Technical Guide to the Biological Activity of 2-(Difluoromethyl)pyrrolidine Compounds
Foreword: The Strategic Advantage of the 2-(Difluoromethyl)pyrrolidine Scaffold
In the landscape of modern drug discovery, the relentless pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore unique chemical motifs. Among these, the pyrrolidine ring stands out as a "privileged structure," a core component in numerous FDA-approved therapeutics.[1][2] Its three-dimensional, non-planar structure provides an ideal scaffold for the precise spatial arrangement of functional groups, facilitating optimal interactions with complex biological targets.[2]
This guide delves into a particularly compelling subset of this chemical class: compounds bearing the 2-(difluoromethyl)pyrrolidine moiety. The strategic incorporation of a difluoromethyl (CHF₂) group onto this already advantageous scaffold is not a trivial substitution. It is a deliberate design choice rooted in the principles of bioisosterism and the fine-tuning of physicochemical properties. The CHF₂ group acts as a fascinating bioisostere for hydroxyl (-OH), thiol (-SH), or even methyl (-CH₃) groups, capable of modulating lipophilicity, metabolic stability, and binding affinity.[1][3][4] It uniquely functions as a lipophilic hydrogen bond donor, a characteristic that can introduce critical new interactions within a target's binding pocket.[3][4] This technical whitepaper will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, biological activities, and therapeutic potential of this emerging class of compounds.
The Physicochemical Rationale: Why Difluoromethyl?
The decision to incorporate a difluoromethyl group is a calculated one, aimed at overcoming common drug development hurdles. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism, often leading to an improved pharmacokinetic profile.[3] Furthermore, the electronegativity of the two fluorine atoms influences the acidity of the pyrrolidine nitrogen, impacting the compound's pKa and, consequently, its solubility and behavior in physiological environments.[3]
This strategic fluorination offers a powerful tool for lead optimization. By replacing a hydroxyl or thiol group with a CHF₂ moiety, chemists can retain or enhance hydrogen bonding capabilities while simultaneously increasing lipophilicity and metabolic resistance—a combination of properties that is often difficult to achieve.[4]
Synthesis of the Core Scaffold: Crafting the Building Block
The successful application of the 2-(difluoromethyl)pyrrolidine moiety in drug discovery programs hinges on efficient and scalable synthetic routes to the core building block. While various methods exist for the synthesis of fluorinated heterocyclic compounds, a common approach involves the diastereoselective difluoromethylation of a protected pyrrolidinone precursor.[1]
Illustrative Synthetic Protocol: Scalable Synthesis of (S)-3-(Difluoromethyl)pyrrolidine
This protocol outlines a multi-step synthesis designed for scalability and stereochemical control.[1]
Step 1: Formation of Protected Pyrrolidinone
-
Commercially available (S)-pyroglutamic acid is protected, for example, as its N-Boc derivative.
-
The carboxylic acid is then converted to a suitable precursor for the introduction of the difluoromethyl group, such as an oxo-pyrrolidine carboxylate.
Step 2: Diastereoselective Difluoromethylation
-
Dissolve the (S)-1-Boc-4-oxopyrrolidine-2-carboxylate intermediate in anhydrous THF and cool to -78 °C.
-
Add (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) as the difluoromethyl source.
-
Slowly introduce a fluoride source, such as tetrabutylammonium fluoride (TBAF), to initiate the reaction.
-
Maintain the reaction at low temperature for several hours before quenching with an aqueous ammonium chloride solution.
-
The product is then extracted and purified.
Step 3: Reduction and Deprotection
-
The resulting intermediate undergoes a series of reduction and decarboxylation steps to yield the protected (S)-1-Boc-3-(difluoromethyl)pyrrolidine.[1]
-
Finally, the Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA), to yield the desired (S)-3-(difluoromethyl)pyrrolidine hydrochloride.[1]
Biological Activities and Therapeutic Applications
The true value of the 2-(difluoromethyl)pyrrolidine scaffold is realized in its diverse biological activities across multiple therapeutic areas. The unique properties conferred by the difluoromethyl group have been leveraged to develop potent and selective inhibitors for various enzyme and receptor targets.
Kinase Inhibition in Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Several patents disclose compounds featuring a (R)-2-(2,5-difluorophenyl)pyrrolidine moiety as potent kinase inhibitors.[6][7] These compounds are designed to target specific kinases involved in tumor growth and proliferation.
One notable example is (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, which has been investigated for the treatment of cancer, pain, and inflammation.[7] The (R)-2-(2,5-difluorophenyl)pyrrolidine group in these molecules plays a crucial role in binding to the kinase active site, with the difluoromethyl-substituted phenyl ring likely engaging in specific hydrophobic and potentially fluorine-involved interactions.
Metabolic Disorders: Acetyl-CoA Carboxylase (ACC) Inhibition
Metabolic disorders such as obesity and type 2 diabetes represent a significant global health challenge. Acetyl-CoA carboxylase (ACC) is a key enzyme in the fatty acid synthesis pathway, making it an attractive target for therapeutic intervention.[8] Patent literature reveals pyrrolidine derivatives, including those with difluoro-propoxy groups, as inhibitors of ACC.[8] These compounds are being developed for the treatment of obesity and type 2 diabetes.[8] The difluoromethyl moiety in these inhibitors likely contributes to their potency and metabolic stability, crucial attributes for drugs targeting chronic diseases.
Table 1: Representative Biological Activity Data for Pyrrolidine Derivatives
| Compound Class | Target | Biological Activity | Therapeutic Area | Reference |
| Pyrrolidine-pyrazolo[1,5-a]pyrimidine | Kinases | Inhibition of tumor growth | Oncology | [6][7] |
| Fluoro-propoxy-pyrrolidine | ACC2 | Enzyme Inhibition | Obesity, Type 2 Diabetes | [8] |
| Pyrrolidine-2-carbonitrile | DPP-4 | IC₅₀ = 0.017 µM | Type 2 Diabetes | [9] |
| Gem-difluoromethylenated polyhydroxylated pyrrolidines | Glycosidases | Enzyme Inhibition (activity decreased vs. parent) | General Research | [10] |
Type 2 Diabetes: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Inhibitors of DPP-4 are an established class of oral hypoglycemic agents for the treatment of type 2 diabetes. A study on pyrrolidine-2-carbonitrile and its fluorinated derivatives identified a potent DPP-4 inhibitor (compound 17a) with an IC₅₀ of 0.017 µM.[9] This compound demonstrated significant efficacy in oral glucose tolerance tests in mouse models.[9] While this specific example features a fluorine atom at the 4-position rather than a difluoromethyl group at the 2-position, it underscores the potential of fluorinated pyrrolidines in this therapeutic area and provides a valuable framework for designing novel DPP-4 inhibitors.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol is a representative method for evaluating the inhibitory activity of test compounds against the DPP-4 enzyme.
-
Reagents and Materials:
-
Human recombinant DPP-4 enzyme.
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Assay buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA.
-
Test compounds dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 50 µL of the diluted compounds to the wells of the microplate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add 25 µL of the human recombinant DPP-4 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over a period of 30-60 minutes at 37°C using a kinetic read mode.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.
-
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for the 2-(difluoromethyl)pyrrolidine class is still emerging, several key principles can be inferred from the available data.
-
Stereochemistry is Crucial: For kinase inhibitors, the (R)-configuration of the 2-substituted pyrrolidine is often preferred, suggesting a specific stereochemical requirement for optimal binding in the chiral active site of the enzyme.[6][7]
-
The Difluoromethyl Group as a Bioisostere: In one study on glycosidase inhibitors, the replacement of a hydroxyl group with a gem-difluoromethylene group led to a decrease in inhibitory activity.[10] This highlights that while the CHF₂ group is a valid bioisostere, its effect is context-dependent and must be empirically tested. The altered electronics and steric profile may not always be favorable for a given target.
-
Aromatic Substitution: In kinase inhibitors, the phenyl ring attached to the 2-position of the pyrrolidine is often substituted with other fluorine atoms (e.g., 2,5-difluorophenyl).[6][7] This suggests that these additional fluorine atoms are critical for achieving high potency, likely through specific interactions with the protein.
Conclusion and Future Outlook
Compounds containing the 2-(difluoromethyl)pyrrolidine moiety represent a promising and versatile class of molecules in drug discovery. The strategic incorporation of the difluoromethyl group offers a sophisticated method for fine-tuning the physicochemical and pharmacological properties of lead compounds, addressing key challenges such as metabolic instability and binding affinity.[3][11] The successful application of this scaffold in developing potent kinase and ACC inhibitors demonstrates its significant therapeutic potential.[6][7][8]
Future research will likely focus on expanding the application of this building block to a wider range of biological targets. A deeper understanding of the structure-activity relationships will enable more rational design of next-generation therapeutics. As synthetic methodologies for creating complex fluorinated molecules continue to advance, the 2-(difluoromethyl)pyrrolidine scaffold is poised to become an increasingly valuable tool in the arsenal of medicinal chemists, paving the way for the development of innovative medicines for cancer, metabolic disorders, and beyond.
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Levchenko, K., et al. (2024). A Convenient Synthesis of CHF₂O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. SynOpen, 8, 247–258. [Link]
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Zhang, D. (2018). SUBSTITUTED PYRAZOLOPYRIMIDINES USEFUL AS KINASES INHIBITORS. European Patent EP 3 661 935 B1. [Link]
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Zhonghan Biomedical Technology. (2024). Zhonghan Biomedical Technology (R)-2-(2, 5-difluorophenyl) pyrrolidine preparation method patent was officially authorized. [Link]
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Arrigo, A., et al. (2019). Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate. U.S. Patent 10,285,993 B2. [Link]
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Sadykov, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6667. [Link]
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Li, J., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-29. [Link]
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Gerus, I. I., et al. (2020). The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. Journal of Organic and Pharmaceutical Chemistry, 18(2(70)), 20-27. [Link]
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Methodological & Application
Synthesis of 2-(Difluoromethyl)pyrrolidine Hydrochloride: An Application Note and Protocol for Medicinal Chemistry
Abstract
This document provides a comprehensive guide for the synthesis of 2-(difluoromethyl)pyrrolidine hydrochloride, a valuable building block for drug discovery and development. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The incorporation of a difluoromethyl (-CHF₂) group can significantly enhance the pharmacological properties of drug candidates by acting as a bioisostere for hydroxyl, thiol, or amine functionalities, thereby improving metabolic stability, membrane permeability, and binding affinity.[2][3] This protocol details a robust, four-step synthetic route starting from commercially available N-Boc-L-proline, designed for reproducibility and scalability in a research laboratory setting. Each step is accompanied by detailed procedural instructions, mechanistic insights, and safety considerations to ensure both success and safety.
Introduction: The Strategic Value of Fluorination in Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged five-membered nitrogen heterocycle that provides an ideal three-dimensional framework for interacting with biological targets.[4] Its non-planar structure allows for precise spatial orientation of substituents, which is critical for optimizing pharmacophore presentation.
In modern drug design, the strategic incorporation of fluorine atoms or fluorinated groups is a widely employed strategy to fine-tune molecular properties.[5] The difluoromethyl group, in particular, is of high interest due to its unique electronic characteristics. It is strongly electron-withdrawing and can participate in weak hydrogen bonding, which can lead to enhanced binding interactions with target proteins.[3] Furthermore, the C-F bond's high strength often blocks sites of metabolic oxidation, increasing the compound's in vivo half-life. This guide provides a reliable method for synthesizing 2-(difluoromethyl)pyrrolidine hydrochloride, enabling researchers to access this important building block for their discovery programs.
Overall Synthetic Strategy
The synthesis of (S)-2-(difluoromethyl)pyrrolidine hydrochloride is accomplished via a four-step sequence starting from the readily available chiral precursor, N-Boc-L-proline. The strategy involves:
-
Reduction of the carboxylic acid to a primary alcohol.
-
Mild oxidation of the alcohol to the corresponding aldehyde.
-
Nucleophilic difluoromethylation of the aldehyde, the key bond-forming step.
-
Simultaneous deprotection and salt formation to yield the final target compound.
This pathway was designed to utilize well-established, high-yielding reactions with straightforward purification procedures.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is required. The Swern oxidation (Step 2) produces volatile and malodorous dimethyl sulfide as well as toxic carbon monoxide gas.[6] Fluorinated reagents should be handled with care.
Step 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-prolinol)
Rationale: The carboxylic acid of N-Boc-L-proline is selectively reduced to the primary alcohol. Borane-tetrahydrofuran complex (BH₃·THF) is an effective and mild reducing agent for this transformation, typically affording high yields without affecting the Boc protecting group.[4]
| Reagent/Material | M.W. | Amount | Moles (mmol) | Eq. |
| N-Boc-L-proline | 215.25 | 10.0 g | 46.45 | 1.0 |
| Borane-THF complex | - | 55.7 mL | 55.7 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - | - |
| Methanol (MeOH) | - | 20 mL | - | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 200 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
To a dry 500 mL round-bottom flask under an argon atmosphere, add N-Boc-L-proline (10.0 g, 46.45 mmol).
-
Dissolve the starting material in anhydrous THF (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.0 M BH₃·THF complex in THF (55.7 mL, 55.7 mmol) dropwise over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 50% EtOAc/Hexanes) until the starting material is consumed.
-
Cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of methanol (20 mL) until gas evolution ceases.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate (150 mL) and saturated aqueous NaHCO₃ (50 mL).
-
Separate the layers and wash the organic phase with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-L-prolinol as a colorless oil. The product is often pure enough for the next step without further purification. (Expected yield: >90%).
Step 2: Synthesis of (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate (N-Boc-pyrrolidine-2-carbaldehyde)
Rationale: The Swern oxidation is employed for the conversion of the primary alcohol to an aldehyde. This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride and operates at very low temperatures (-78 °C), making it exceptionally mild and tolerant of many functional groups, including the acid-labile Boc group.[6][7]
| Reagent/Material | M.W. | Amount | Moles (mmol) | Eq. |
| N-Boc-L-prolinol (from Step 1) | 201.27 | 8.8 g | 43.7 | 1.0 |
| Oxalyl chloride | 126.93 | 4.7 mL | 54.6 | 1.25 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 7.8 mL | 109.3 | 2.5 |
| Dichloromethane (DCM), anhydrous | - | 200 mL | - | - |
| Triethylamine (Et₃N) | 101.19 | 30.5 mL | 218.5 | 5.0 |
| Water | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
To a dry 500 mL round-bottom flask under argon, add anhydrous DCM (150 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (4.7 mL, 54.6 mmol) to the DCM.
-
In a separate flask, dissolve DMSO (7.8 mL, 109.3 mmol) in anhydrous DCM (20 mL) and add this solution dropwise to the reaction flask over 20 minutes, ensuring the internal temperature remains below -65 °C. Stir for 30 minutes.
-
Dissolve N-Boc-L-prolinol (8.8 g, 43.7 mmol) in anhydrous DCM (30 mL) and add it dropwise to the reaction mixture over 20 minutes, again maintaining the temperature below -65 °C. Stir for 1 hour at -78 °C.
-
Add triethylamine (30.5 mL, 218.5 mmol) dropwise, which may cause the mixture to thicken. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction by adding water (50 mL).
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., 10-30% EtOAc/Hexanes) to yield the aldehyde as a clear oil. (Expected yield: 80-90%).
Step 3: Synthesis of (S)-tert-butyl 2-(difluoromethyl)pyrrolidine-1-carboxylate
Rationale: This step introduces the difluoromethyl group via nucleophilic addition to the aldehyde. Trimethyl(difluoromethyl)silane (TMSCF₂H) serves as the difluoromethyl anion precursor, analogous to the well-known Ruppert-Prakash reagent (TMSCF₃).[2][8] The reaction is initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), which activates the silicon center to facilitate the transfer of the "CF₂H⁻" equivalent.
| Reagent/Material | M.W. | Amount | Moles (mmol) | Eq. |
| N-Boc-pyrrolidine-2-carbaldehyde | 199.26 | 7.0 g | 35.1 | 1.0 |
| Trimethyl(difluoromethyl)silane (TMSCF₂H) | 124.23 | 6.5 g | 52.7 | 1.5 |
| Tetrabutylammonium fluoride (TBAF) | - | 3.5 mL | 3.5 | 0.1 |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - | - |
| Saturated aq. NH₄Cl | - | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 150 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
To a dry 250 mL round-bottom flask under argon, add the aldehyde from Step 2 (7.0 g, 35.1 mmol) and dissolve it in anhydrous THF (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF₂H (6.5 g, 52.7 mmol) to the solution.
-
Slowly add a 1.0 M solution of TBAF in THF (3.5 mL, 3.5 mmol) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor by TLC or ¹⁹F NMR for the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., 5-20% EtOAc/Hexanes) to afford the N-Boc protected difluoromethylated pyrrolidine. (Expected yield: 60-75%).
Step 4: Synthesis of (S)-2-(difluoromethyl)pyrrolidine hydrochloride
Rationale: The final step involves the removal of the acid-labile N-Boc protecting group. Using a solution of hydrogen chloride in an organic solvent like dioxane simultaneously cleaves the Boc group and protonates the resulting free amine to form the stable, crystalline hydrochloride salt.[9][10][11]
| Reagent/Material | M.W. | Amount | Moles (mmol) | Eq. |
| N-Boc-2-(difluoromethyl)pyrrolidine | 235.28 | 5.0 g | 21.25 | 1.0 |
| 4M HCl in 1,4-Dioxane | - | 26.5 mL | 106.0 | 5.0 |
| Diethyl ether | - | 100 mL | - | - |
Procedure:
-
Dissolve the product from Step 3 (5.0 g, 21.25 mmol) in a 100 mL round-bottom flask.
-
Add the 4M HCl solution in 1,4-dioxane (26.5 mL, 106.0 mmol) to the flask at room temperature. Gas evolution (isobutylene and CO₂) will be observed.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add diethyl ether (100 mL) to the resulting residue and stir or sonicate to induce precipitation/crystallization of the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
-
The final product, 2-(difluoromethyl)pyrrolidine hydrochloride, should be obtained as a white or off-white solid. (Expected yield: >95%).
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment, including the characteristic triplet for the -CHF₂ proton.
-
¹⁹F NMR: To confirm the presence of the difluoromethyl group, appearing as a doublet coupled to the adjacent proton.
-
¹³C NMR: To verify the carbon skeleton.
-
Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula of the free base.
Conclusion
This application note provides a validated and logically structured protocol for the synthesis of 2-(difluoromethyl)pyrrolidine hydrochloride. By leveraging a sequence of robust and well-understood chemical transformations, this guide enables medicinal chemists and researchers to reliably access a key building block for the development of next-generation therapeutics. The causality-driven explanations for each step aim to empower users to troubleshoot and adapt the protocol as needed for their specific research objectives.
References
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Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
- Albright, J. D., & DeMatei, J. (2004).
-
Dunne, J., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. Available at: [Link]
- Ni, C., et al. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. European Journal of Organic Chemistry.
-
Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
Dunne, J. F., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Trifluoromethylation of Aldehydes with TMSCF3. BenchChem.
- Creative Peptides. (2024). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Hu, J., et al. (2014). Recent Advances in Difluoromethylation Reaction. Chinese Journal of Chemistry.
-
Prakash, G. K. S., et al. (2006). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). Metal-Free C-H Difluoromethylation of Imidazoles with the Ruppert-Prakash Reagent. The Journal of Organic Chemistry. Available at: [Link]
- Vitaku, E., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Bol'shanina, S., et al. (2023). Metal-Free C-H Difluoromethylation of Imidazoles with the Ruppert-Prakash Reagent. The Journal of Organic Chemistry.
-
Gouverneur, V., et al. (2016). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Chemical Communications. Available at: [Link]
- Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters.
-
Wikipedia contributors. (2024). Swern oxidation. Wikipedia, The Free Encyclopedia. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of (S)-3-(Difluoromethyl)pyrrolidine. BenchChem.
- Smith, G. E., et al. (2010). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. Journal of Medicinal Chemistry.
- Gouverneur, V., et al. (2022). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Organic Letters.
-
Ibragimov, R. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
- Hu, J., et al. (2012). Difluoromethylenated polyhydroxylated pyrrolidines: facile synthesis, crystal structure and biological evaluation.
- BOC Sciences. (2025). N-Boc-L-Prolinol: A Comprehensive Overview. BOC Sciences Blog.
- D'Andrea, S. V., & Wilson, L. J. (2009). Deprotection of N-BOC compounds.
- Kappe, C. O., et al. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry.
-
gChem Global. Swern Oxidation. gChem Global. Available at: [Link]
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Ashenhurst, J. (2023). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
- Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI)
-
Organic Chemistry Explained. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism. YouTube. Available at: [Link]
- Singh, R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Singh, R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
-
The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction. YouTube. Available at: [Link]
- ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?
- Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Sciencemadness.
- Sigma-Aldrich. N-Boc- D -proline 99 37784-17-1. Sigma-Aldrich.
- Explain Everything. (2020). Conversion of Amines to Amine Salts. YouTube.
- Postigo, A. (2017). Difluoromethylation Reactions of Organic Compounds. Current Organic Chemistry.
- List, B., et al. (2010). Unusual Reversal of Enantioselectivity in the Proline-Mediated α-Amination of Aldehydes Induced by Tertiary Amine Additives. Journal of the American Chemical Society.
- Google Patents. (2015). Method for preparing Boc-L-proline.
- Dong, G., et al. (2023). Copper catalyzed Shono-type oxidation of proline residues in peptide.
- Corrosion. (2020).
- Aapptec Peptides. Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4. Aapptec Peptides.
- Fluorochem. (+/-)-2-(Aminomethyl)-1-N-Boc-pyrrolidine. Fluorochem.
- Google Patents. (2019). The synthetic method of N-Boc-3- pyrrolidine formaldehyde.
- Sigma-Aldrich. N-boc-pyrrolidine-2-carboxaldehyde. Sigma-Aldrich.
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Application Notes & Protocols: Asymmetric Synthesis Using (S)-2-(Difluoromethyl)pyrrolidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Fluorination in Pyrrolidine Organocatalysis
The chiral pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, largely due to its predictable and highly effective mode of activation through enamine catalysis. The introduction of fluorine-containing substituents onto this privileged framework offers a powerful strategy for fine-tuning the catalyst's steric and electronic properties. The difluoromethyl group (CHF₂), in particular, serves as a lipophilic hydrogen bond donor and can significantly modulate the pKa of the pyrrolidine nitrogen. This alteration in basicity and the unique stereoelectronic effects of the CHF₂ group can lead to enhanced stability, solubility, and, most importantly, improved stereoselectivity in asymmetric transformations.
(S)-2-(Difluoromethyl)pyrrolidine hydrochloride is an air-stable, easy-to-handle salt that serves as a precatalyst for a variety of asymmetric reactions. In the presence of a base, the active free amine is generated in situ, ready to engage in the catalytic cycle. These application notes provide an in-depth guide to the use of this catalyst, focusing on the mechanistic rationale, detailed experimental protocols for key reactions, and expected performance based on structurally related organocatalysts.
Mechanism of Action: The Enamine Catalytic Cycle
(S)-2-(Difluoromethyl)pyrrolidine hydrochloride facilitates asymmetric transformations through the formation of a transient chiral enamine intermediate with a carbonyl compound (typically a ketone or aldehyde). This enamine then acts as a nucleophile, attacking an electrophile. The chiral environment established by the catalyst directs the approach of the electrophile, leading to the formation of a new stereocenter with high enantioselectivity. The subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.
The electron-withdrawing nature of the difluoromethyl group is postulated to influence the energy and conformation of the enamine and iminium intermediates, thereby enhancing facial discrimination in the key bond-forming step.
Materials:
-
(S)-2-(Difluoromethyl)pyrrolidine hydrochloride (Catalyst)
-
trans-β-Nitrostyrene (Electrophile)
-
Cyclohexanone (Nucleophile)
-
Benzoic acid (Additive)
-
Toluene (Anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (S)-2-(difluoromethyl)pyrrolidine hydrochloride (15.8 mg, 0.1 mmol, 20 mol%) and benzoic acid (6.1 mg, 0.05 mmol, 10 mol%).
-
Solvent Addition: Add 1.0 mL of anhydrous toluene and stir the resulting suspension for 10 minutes at room temperature.
-
Reagent Addition: Add cyclohexanone (104 µL, 1.0 mmol, 2.0 equivalents) to the flask, followed by trans-β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equivalent).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% ethyl acetate in hexanes).
-
Workup: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the desired γ-nitro ketone product.
-
Analysis: Determine the yield. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The enantiomeric excess of the major diastereomer is determined by chiral High-Performance Liquid Chromatography (HPLC).
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. Key checkpoints include:
-
TLC Monitoring: A successful reaction will show the consumption of the limiting reagent (nitroolefin) and the appearance of a new, more polar product spot.
-
NMR Analysis: ¹H NMR of the purified product should confirm the structure of the Michael adduct. Integration of characteristic signals for the diastereomers in the crude NMR can validate the diastereoselectivity.
-
Chiral HPLC: This is the definitive measure of enantioselectivity. A racemic sample, prepared using an achiral amine catalyst (e.g., pyrrolidine), should be run to identify the peaks corresponding to the two enantiomers. The chiral catalyst should produce one of these peaks in significant excess.
Conclusion
(S)-2-(Difluoromethyl)pyrrolidine hydrochloride is a valuable and versatile organocatalyst for asymmetric synthesis. Its unique electronic properties, conferred by the difluoromethyl group, make it a powerful tool for constructing chiral molecules with high stereocontrol. The protocols and data presented here, based on well-established principles of enamine catalysis and the performance of analogous catalysts, provide a comprehensive guide for researchers to successfully implement this catalyst in their synthetic endeavors, particularly in the construction of complex intermediates for drug discovery and development.
References
-
Barbas, C. F., III. (2008). Asymmetric Organocatalysis. Angewandte Chemie International Edition, 47(4), 658-659. [Link]
-
List, B. (2007). Asymmetric organocatalysis. Chemical Reviews, 107(12), 5413-5415. [Link]
-
Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric Enamine Catalysis. Chemical Reviews, 108(9), 3892-3931. [Link]
-
MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. [Link]
-
Almasi, D., Alonso, D. A., & Nájera, C. (2007). Organocatalytic asymmetric conjugate additions. Tetrahedron: Asymmetry, 18(24), 2993-3043. [Link]
-
Han, B., & Li, J.-L. (2010). Organocatalytic Asymmetric Michael Addition of Ketones to Nitroolefins. Advanced Synthesis & Catalysis, 352(1), 19-48. [Link]
-
Funabiki, K., Itoh, Y., Kubota, Y., & Matsui, M. (2011). Organocatalytic asymmetric direct aldol reactions of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones. The Journal of Organic Chemistry, 76(9), 3545–3550. [Link]
-
Palomo, C., Oiarbide, M., & Laso, A. (2007). Recent advances in the asymmetric organocatalytic Michael addition of carbonyl compounds to nitroalkenes. European Journal of Organic Chemistry, 2007(16), 2561-2574. [Link]
-
Tsogoeva, S. B. (2007). Recent advances in asymmetric organocatalytic domino reactions. European Journal of Organic Chemistry, 2007(11), 1701-1716. [Link]
-
Alexakis, A., & Brière, J.-F. (2004). Organocatalytic Asymmetric Michael Addition of Ketones to Nitroolefins. Angewandte Chemie International Edition, 43(30), 3982-3985. [Link]
Application Notes & Protocols: Leveraging 2-(Difluoromethyl)pyrrolidine Hydrochloride for Advanced PROTAC Design
Introduction: The Strategic Imperative for Fluorination in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules act as a bridge, bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system (UPS) to tag the POI for destruction.[3][4] The efficacy of a PROTAC is not merely a sum of its parts; it is a complex interplay between the affinities of its two "warhead" ligands and the physicochemical properties conferred by its linker.[5][6]
Among the most successfully exploited E3 ligases in PROTAC development is the von Hippel-Lindau (VHL) protein.[7][8][9] The design of potent, cell-permeable small molecule ligands for VHL was a critical breakthrough for the field.[9][10] This guide focuses on a key building block for these VHL ligands: 2-(Difluoromethyl)pyrrolidine hydrochloride . We will explore the mechanistic rationale for its use, provide detailed synthetic protocols for its incorporation into a model PROTAC, and outline the necessary assays for biological validation. The strategic incorporation of the difluoromethyl group offers distinct advantages in optimizing the molecular properties crucial for successful protein degradation.
The Causality of Fluorine: Mechanistic Advantages of the Difluoromethyl Moiety
The choice to incorporate fluorine, and specifically a difluoromethyl group, into the pyrrolidine scaffold of a VHL ligand is a deliberate strategy rooted in fundamental principles of medicinal chemistry. This substitution is not arbitrary; it directly addresses several challenges in PROTAC development, including binding affinity, metabolic stability, and cell permeability.[11][12]
-
Enhanced Binding Affinity: The electronegativity of fluorine atoms can create favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the VHL binding pocket.[13][14] The difluoromethyl group, in particular, can modulate the local electronic environment and conformation of the pyrrolidine ring, locking it into a bioactive conformation that enhances binding affinity (Kd) for the VHL E3 ligase.[13] This strong interaction is a prerequisite for the formation of a stable and productive ternary complex (POI-PROTAC-VHL).
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. By replacing metabolically labile C-H bonds with C-F bonds, the difluoromethyl group can shield the molecule from oxidative metabolism, thereby increasing its half-life and systemic exposure.[15]
-
Modulation of Physicochemical Properties: Fluorination is a well-established strategy for modulating lipophilicity.[12][15] The strategic placement of the difluoromethyl group can fine-tune the molecule's overall lipophilicity and polar surface area (PSA). This is critical for PROTACs, which often fall "beyond the Rule of 5" and face challenges with cell permeability.[16][17] The difluoromethyl group can help achieve the delicate balance required to be soluble enough for administration yet lipophilic enough to cross the cell membrane.[11]
Diagram 1: The PROTAC Mechanism of Action
This diagram illustrates the catalytic cycle of a PROTAC molecule, from ternary complex formation to target protein degradation and subsequent release.
Caption: Multi-step synthesis of a VHL ligand-linker intermediate.
Protocol 1: Synthesis of VHL-Linker Intermediate
Causality: This multi-step synthesis builds the core VHL ligand scaffold piece by piece. Each amide coupling step adds a crucial amino acid mimic that satisfies the hydrogen bonding and hydrophobic interaction requirements of the VHL binding pocket. [14]The final step attaches a linker with a protected functional group (e.g., a Boc-protected amine), providing a handle for the subsequent conjugation reaction. [18] Materials:
-
2-(Difluoromethyl)pyrrolidine hydrochloride
-
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-N-(4-methylthiazol-2-yl)pyrrolidine-2-carboxamide
-
(S)-2-amino-3,3-dimethylbutanoic acid (tert-Leucine)
-
Boc-NH-PEG-COOH (e.g., Boc-2-aminoethoxy)acetic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), Dimethylformamide (DMF)
-
Standard workup and purification reagents (EtOAc, NaHCO3, brine, MgSO4, silica gel)
Step-by-Step Methodology:
-
Step 1a: Deprotection of Hydroxyproline Derivative: Dissolve the protected hydroxyproline derivative in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure to yield the deprotected amine salt.
-
Step 1b: First Amide Coupling: Dissolve the product from Step 1a, 2-(difluoromethyl)pyrrolidine hydrochloride, HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. Stir at room temperature for 4 hours.
-
Rationale: HATU is a highly efficient coupling reagent that minimizes racemization and side reactions, making it ideal for peptide-like bond formation. [1]DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salts and activate the carboxylic acid.
-
-
Step 1c: Workup and Purification: Dilute the reaction mixture with EtOAc and wash sequentially with saturated NaHCO3 solution and brine. Dry the organic layer over MgSO4, filter, and concentrate. Purify the crude product by silica gel chromatography.
-
Step 2: Second Amide Coupling: Repeat the coupling procedure (Steps 1b and 1c) using the purified product from Step 1c and the tert-Leucine derivative to cap the other end of the core scaffold.
-
Step 3: Linker Attachment: Couple the purified product from Step 2 with the Boc-protected PEG linker (Boc-NH-PEG-COOH) using HATU and DIPEA as described above. Purify by chromatography to yield the final VHL Ligand-Linker Intermediate with a protected terminal amine.
Part 2: Final PROTAC Assembly and Characterization
With the functionalized VHL ligand in hand, the final step is to conjugate it to a ligand for the protein of interest. This protocol describes a standard amide coupling reaction.
Protocol 2: Final PROTAC Synthesis
Materials:
-
VHL Ligand-Linker Intermediate (from Protocol 1)
-
POI Ligand with a carboxylic acid handle
-
HATU, DIPEA, DCM, TFA, DMF
-
Preparative HPLC system
Step-by-Step Methodology:
-
Deprotection of Linker: Dissolve the VHL Ligand-Linker Intermediate in a 1:1 mixture of DCM and TFA. Stir for 1 hour to remove the Boc protecting group. Concentrate under reduced pressure to obtain the amine salt.
-
Final Coupling: Dissolve the deprotected VHL-linker, the POI ligand-acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. Stir at room temperature overnight.
-
Purification: Purify the final PROTAC molecule directly from the reaction mixture using reverse-phase preparative HPLC. Lyophilize the appropriate fractions to yield the pure PROTAC as a solid.
-
Self-Validation: Purification by HPLC is critical. The chromatogram provides a direct measure of purity, ensuring that biological assays are performed with a well-characterized compound, free from confounding starting materials or byproducts.
-
Protocol 3: Physicochemical Characterization
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the molecular weight of the final product.
-
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): Confirm the chemical structure and the presence of the difluoromethyl group.
-
Analytical HPLC (High-Performance Liquid Chromatography): Determine the final purity of the compound (typically >95%).
| Parameter | Representative Value | Rationale |
| Molecular Weight | 800 - 1100 Da | PROTACs are large molecules, often exceeding typical drug-like space. [19][20] |
| Purity (HPLC) | >95% | High purity is essential to ensure observed biological activity is from the PROTAC. |
| cLogP | 3 - 6 | A measure of lipophilicity, which influences cell permeability and solubility. [21] |
| Aqueous Solubility | < 50 µM | Poor solubility is a common challenge for PROTACs that must be managed. [18][22] |
Part 3: In Vitro Biological Evaluation
Once synthesized and characterized, the PROTAC's ability to induce the degradation of its intended target must be validated in a cellular context.
Protocol 4: Western Blot for PROTAC-Induced Protein Degradation
Trustworthiness: This protocol is the gold standard for demonstrating protein degradation. It directly visualizes the decrease in the target protein levels upon PROTAC treatment. Including proper controls is non-negotiable for a valid experiment. [23][24] Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Controls: Vehicle (DMSO), Proteasome inhibitor (e.g., MG132), inactive epimer of the PROTAC (if available)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Primary antibodies (anti-POI, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in multi-well plates and allow them to adhere and reach 70-80% confluency.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 µM to 1 nM) for a set time (e.g., 16-24 hours). Include vehicle-only wells as a negative control.
-
Control Treatment: In separate wells, co-treat cells with a high concentration of the PROTAC and a proteasome inhibitor like MG132 (10 µM).
-
Causality: If the PROTAC works via the proteasome, its effect should be blocked by MG132. This control validates the mechanism of action. [18]4. Cell Lysis: Wash cells with ice-cold PBS and lyse them.
-
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, block, and probe with primary antibodies against the POI and a loading control.
-
Detection and Analysis: Incubate with a secondary antibody, apply ECL substrate, and visualize the bands. Quantify band intensity using densitometry software. Normalize the POI signal to the loading control.
-
Data Analysis: Calculate degradation metrics such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).
| Metric | Representative Value | Definition |
| DC₅₀ | < 100 nM | The concentration of PROTAC required to degrade 50% of the target protein. |
| Dₘₐₓ | > 90% | The maximum level of protein degradation achieved. |
Diagram 3: Logic of Fluorine's Impact on PROTAC Properties
This diagram illustrates how the specific chemical feature (difluoromethyl group) influences key molecular properties that ultimately determine the biological efficacy of the PROTAC.
Caption: How the difluoromethyl group improves PROTAC performance.
Conclusion
2-(Difluoromethyl)pyrrolidine hydrochloride is more than just a starting material; it is a strategic building block that imparts advantageous properties to VHL-based PROTACs. The difluoromethyl group enhances VHL binding, improves metabolic stability, and allows for the fine-tuning of physicochemical properties essential for cellular activity. By understanding the causal relationship between this specific structural motif and the resulting biological function, researchers can more rationally design the next generation of potent and selective protein degraders. The protocols and frameworks provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this valuable building block in the quest for novel therapeutics.
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Nieto-Rodríguez, A., et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PubMed. Retrieved from [Link]
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Scott, J. S., et al. (2019). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. Journal of Medicinal Chemistry. Retrieved from [Link]
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Mares, A., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ResearchGate. Retrieved from [Link]
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Mares, A., et al. (2020). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. ResearchGate. Retrieved from [Link]
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Mir, F., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. Retrieved from [Link]
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Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. Retrieved from [Link]
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Moore, M. L. (2012). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate. Retrieved from [Link]
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Scott, D. E., et al. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. Retrieved from [Link]
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Lee, H. T., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. Retrieved from [Link]
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Gentile, F., et al. (2023). Characterizing the conformational ensemble of PROTAC degraders in solution. bioRxiv. Retrieved from [Link]
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Scott, D. E., et al. (2023). Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures. Semantic Scholar. Retrieved from [Link]
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Herwartz, C., et al. (2024). Discovery and Functional Characterization of a Potent, Selective, and Metabolically Stable PROTAC of the Protein Kinases DYRK1A and DYRK1B. Journal of Medicinal Chemistry. Retrieved from [Link]
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Galdeano, C., et al. (2014). Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities. Journal of Medicinal Chemistry. Retrieved from [Link]
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Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 ubiquitin ligase using small molecules to disrupt the VHL/HIF-1α interaction. SciSpace. Retrieved from [Link]
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Wang, Z., et al. (2024). Modular PROTAC/IMiD Bifunctional Molecule Design for the Degradation of Synergistic Targets in the Treatment of Lymphoma. Journal of Medicinal Chemistry. Retrieved from [Link]
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Diehl, C. J., & Ciulli, A. (2022). Review on VHL ligands. Ciulli Laboratory - University of Dundee. Retrieved from [Link]
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Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. Retrieved from [Link]
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Zhang, C., et al. (2024). Application of proteolysis targeting chimeric (PROTAC) technology in protein regulation and drug development. Journal of Controlled Release. Retrieved from [Link]
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Wang, Y., & Wang, J. (2021). Applications of Targeted Protein Degradation in Drug Discovery. ResearchGate. Retrieved from [Link]
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Li, K., et al. (2024). Application of PROTACs in Target Identification and Target Validation. International Journal of Molecular Sciences. Retrieved from [Link]
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Tovell, H., et al. (2016). HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins. ResearchGate. Retrieved from [Link]
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Montanari, D., & Ciulli, A. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules. Retrieved from [Link]
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Vaz, R. J., & Pande, V. (2021). Are we ready to design oral PROTACs®?. Drug Discovery Today. Retrieved from [Link]
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Wang, Y., & Wang, J. (2021). Applications of Targeted Protein Degradation in Drug Discovery. Crimson Publishers. Retrieved from [Link]
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Vaz, R. J., & Pande, V. (2022). Rational Control of Molecular Properties Is Mandatory to Exploit the Potential of PROTACs as Oral Drugs. ResearchGate. Retrieved from [Link]
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Lesniak, R. K., & Ciulli, A. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. RSC Publishing. Retrieved from [Link]
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Lemaitre, T., et al. (2025). PROTAC 2.0: Expanding the frontiers of targeted protein degradation. Drug Discovery Today. Retrieved from [Link]
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Shweta, et al. (2022). Application of PROTAC Technology in Drug Development. ResearchGate. Retrieved from [Link]
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Crews Laboratory. (n.d.). Protac. Retrieved from [Link]
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Application Notes & Protocols: Strategic N-Arylation of 2-(Difluoromethyl)pyrrolidine Hydrochloride
A Senior Application Scientist's Guide to Reaction Optimization and Mechanistic Considerations
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Value of the 2-(Difluoromethyl)pyrrolidine Scaffold
In the landscape of modern medicinal chemistry, the pyrrolidine ring is a privileged scaffold, prized for its three-dimensional architecture that enables precise vectoral orientation of substituents towards biological targets.[1][2] The strategic introduction of fluorine-containing motifs can profoundly alter a molecule's physicochemical and pharmacological profile, enhancing metabolic stability, binding affinity, and membrane permeability.[1] The 2-(difluoromethyl)pyrrolidine moiety sits at the confluence of these advantages. The difluoromethyl (CHF2) group is a unique entity; it is a lipophilic hydrogen bond donor and can serve as a metabolically robust bioisostere for hydroxyl, thiol, or amine groups.[3] Its intermediate electronegativity allows for the fine-tuning of molecular properties, making it a powerful tool for lead optimization.[1]
This guide provides a comprehensive overview of the critical reaction conditions for the C-N cross-coupling of 2-(difluoromethyl)pyrrolidine hydrochloride with (hetero)aryl electrophiles, focusing on the underlying principles that govern catalyst, ligand, and base selection.
Core Synthetic Challenge: Navigating the Substrate's Nuances
Successful coupling of 2-(difluoromethyl)pyrrolidine hydrochloride is not trivial and is governed by two key structural features:
-
The Hydrochloride Salt: The amine is supplied as a salt, meaning it is protonated and non-nucleophilic. A crucial first step in any coupling protocol is the in situ neutralization of the hydrochloride to liberate the free secondary amine. This necessitates the use of at least two equivalents of base: one for neutralization and a second to facilitate the catalytic cycle (e.g., deprotonation of the amine-catalyst adduct).
-
Electronic Effects of the CHF₂ Group: The difluoromethyl group is significantly electron-withdrawing. This effect reduces the electron density on the nitrogen atom, diminishing its nucleophilicity compared to unsubstituted pyrrolidine. Consequently, more forcing reaction conditions or highly active catalytic systems are often required to achieve efficient coupling.
Caption: Logical workflow for addressing the inherent challenges of the substrate.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Workhorse Reaction
The Buchwald-Hartwig amination is arguably the most versatile and widely employed method for the formation of C(sp²)-N bonds.[4][5] Its broad functional group tolerance and the continuous development of sophisticated catalyst systems make it the premier choice for coupling 2-(difluoromethyl)pyrrolidine.[6]
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a Palladium(0) active species.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex. This is often the rate-limiting step.
-
Ligand Substitution/Amine Coordination: The amine displaces a halide from the palladium center.
-
Deprotonation: A base removes a proton from the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the N-arylpyrrolidine product and regenerating the Pd(0) catalyst.[7]
Key Reaction Parameters & Optimization
The success of the Buchwald-Hartwig amination hinges on the judicious selection of four components: the palladium precursor, the ligand, the base, and the solvent.
| Component | Recommended Choices | Rationale & Expert Insights |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source and is often used for faster initiation. Pd(OAc)₂ is a stable, air-tolerant Pd(II) precursor that is reduced in situ to Pd(0). For challenging couplings, pre-formed Pd(I) or Pd(0) catalysts complexed with the chosen ligand can offer superior activity. |
| Ligand | Bulky Biarylphosphines: • XPhos• RuPhos• BrettPhos | The reduced nucleophilicity of 2-(difluoromethyl)pyrrolidine requires a highly active catalyst. Bulky, electron-rich biarylphosphine ligands are essential. They promote the rate-limiting oxidative addition and the final reductive elimination steps.[8] XPhos is an excellent starting point for general aryl bromides and chlorides. BrettPhos is particularly effective for coupling sterically hindered primary and secondary amines.[7] |
| Base | Strong, Non-nucleophilic: • NaOt-Bu (Sodium tert-butoxide)• KOt-Bu (Potassium tert-butoxide)• LiHMDS (Lithium Hexamethyldisilazide)Weaker (for sensitive substrates): • K₃PO₄, Cs₂CO₃ | NaOt-Bu is the most common and highly effective base for these couplings. Use ≥2.2 equivalents to both neutralize the hydrochloride salt and drive the catalytic cycle. For substrates with base-sensitive functional groups (e.g., esters), weaker bases like K₃PO₄ can be attempted, though this may require higher temperatures or longer reaction times. |
| Solvent | Toluene, Dioxane, CPME | Toluene is a standard, effective solvent. 1,4-Dioxane has a higher boiling point and can sometimes improve solubility and reaction rates. Cyclopentyl methyl ether (CPME) is a greener alternative with a high boiling point and low water miscibility. All solvents must be anhydrous and deoxygenated to prevent catalyst deactivation. |
Alternative Coupling Strategies
While palladium catalysis is dominant, other transition metals offer viable, and sometimes advantageous, alternatives.
Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classical method for C-N bond formation using a copper catalyst.[9][10] While traditional conditions are harsh (high temperatures, stoichiometric copper), modern protocols employ ligands to facilitate the reaction under milder conditions.[11]
-
Advantages: Copper is significantly more earth-abundant and less expensive than palladium, making it attractive for large-scale synthesis.
-
Typical Conditions: CuI (5-10 mol%), a ligand such as L-proline or a 1,2-diamine derivative, a base like K₂CO₃ or K₃PO₄, and a polar aprotic solvent like DMF or DMSO at 100-140 °C.
-
Considerations: The Ullmann reaction is often most effective with electron-deficient aryl iodides and bromides. Aryl chlorides can be challenging to couple.
Nickel-Catalyzed Amination
Nickel catalysis has emerged as a powerful alternative to palladium for cross-coupling reactions.[12] Nickel systems, particularly those using N-heterocyclic carbene (NHC) ligands, can be highly effective for coupling unactivated aryl chlorides.[13]
-
Advantages: Provides a complementary reactivity profile to palladium and is a more cost-effective option. It is particularly adept at activating stubborn C-Cl bonds.
-
Typical Conditions: A Ni(II) precursor like NiCl₂(Py)₂ that is reduced in situ, an NHC ligand precursor (e.g., IPr·HCl), and a strong base like NaOt-Bu in a solvent like o-xylene or dioxane at elevated temperatures.[13]
Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol provides a reliable starting point for the coupling of 2-(difluoromethyl)pyrrolidine hydrochloride with a generic aryl bromide. Optimization may be required for specific substrates.
Reaction: N-Arylation of 2-(Difluoromethyl)pyrrolidine with 4-Bromotoluene
Caption: General reaction scheme for the target transformation.
Reagents and Materials
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Aryl Bromide (e.g., 4-Bromotoluene) | 171.04 | 171 mg | 1.0 | 1.0 |
| 2-(Difluoromethyl)pyrrolidine HCl | 159.59 | 191 mg | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 | 0.02 |
| XPhos | 476.62 | 19.1 mg | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 211 mg | 2.2 | 2.2 |
| Anhydrous Toluene | - | 5 mL | - | - |
Step-by-Step Procedure
Note: This reaction is air- and moisture-sensitive. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 2-(difluoromethyl)pyrrolidine hydrochloride (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (2.2 eq).
-
Expert Tip: Add the base last, especially if weighing in the air, as it is hygroscopic. The order of addition of the other solids is generally not critical.
-
-
Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.2 M solution) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Self-Validation: Monitor the reaction progress by TLC or LC-MS after 1-2 hours. The disappearance of the aryl bromide starting material is a key indicator. A typical reaction time is 4-16 hours.
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. Quench the reaction by carefully adding 10 mL of water. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). d. Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-aryl-2-(difluoromethyl)pyrrolidine product.
References
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O'Brien, P., et al. (2018). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. Available at: [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]
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Szabó, A., et al. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... Molecules, 25(21), 5174. Available at: [Link]
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- 17. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation [mdpi.com]
- 18. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 2-(Difluoromethyl)pyrrolidine in Novel Enzyme Inhibitor Synthesis
Introduction: The Strategic Advantage of Fluorination in Pyrrolidine Scaffolds
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for creating three-dimensional diversity.[1][2] In the rational design of enzyme inhibitors, the strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool for enhancing pharmacological profiles. The difluoromethyl (CHF2) group, in particular, offers a unique combination of properties that make 2-(difluoromethyl)pyrrolidine a highly valuable building block for modern drug discovery.[3]
The CHF2 group is a lipophilic hydrogen bond donor and can act as a bioisosteric replacement for hydroxyl, thiol, or methyl groups.[3] This substitution can lead to improved metabolic stability by blocking sites of oxidative metabolism, enhanced binding affinity through new hydrogen bonding interactions within the enzyme's active site, and modulated pKa values that can improve a compound's solubility and permeability.[3][4] These attributes make (S)-2-(difluoromethyl)pyrrolidine an increasingly sought-after intermediate in the synthesis of potent and selective inhibitors for a range of enzyme targets, most notably dipeptidyl peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes.[5][6]
This guide provides a comprehensive overview of the application of 2-(difluoromethyl)pyrrolidine in the synthesis of novel enzyme inhibitors, with a focus on DPP-4. We will detail a representative synthetic protocol for the preparation of (S)-2-(difluoromethyl)pyrrolidine hydrochloride and its subsequent use in the synthesis of a potent inhibitor, along with a discussion of the mechanistic basis for its efficacy.
Part 1: Synthesis of the Key Building Block - (S)-2-(Difluoromethyl)pyrrolidine Hydrochloride
A robust and scalable synthesis of the chiral 2-(difluoromethyl)pyrrolidine building block is paramount for its application in drug discovery programs. While various methods for the synthesis of fluorinated pyrrolidines exist, a common strategy involves the stereoselective reduction of a proline derivative followed by the introduction of the difluoromethyl group. The following protocol is a representative, multi-step synthesis adapted from established methodologies for analogous compounds.[7]
Experimental Workflow: Synthesis of (S)-2-(Difluoromethyl)pyrrolidine HCl
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- 2. 2-Cyano-4-fluoro-1-thiovalylpyrrolidine analogues as potent inhibitors of DPP-IV - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: A Scalable and Efficient Synthesis of 2-(Difluoromethyl)pyrrolidine Hydrochloride
Introduction
The introduction of fluorine and fluorinated alkyl groups into organic molecules is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The 2-(difluoromethyl)pyrrolidine moiety, in particular, has emerged as a valuable building block in the synthesis of novel therapeutics.[2][3] This application note provides a detailed, robust, and scalable protocol for the synthesis of 2-(difluoromethyl)pyrrolidine hydrochloride, designed for researchers and process chemists in the pharmaceutical industry.
The presented synthetic strategy is a multi-step process designed for both efficiency and scalability, commencing from readily available starting materials. The core of this protocol involves the strategic protection of a pyrrolidine precursor, diastereoselective introduction of the difluoromethyl group, and a final deprotection to yield the target hydrochloride salt. This document provides not only a step-by-step guide but also the scientific rationale behind key experimental choices to ensure reproducibility and facilitate process optimization.
Overall Synthetic Strategy
The synthesis of 2-(difluoromethyl)pyrrolidine hydrochloride can be efficiently achieved through a three-stage process, as illustrated in the workflow diagram below. This approach prioritizes the use of stable intermediates and scalable reaction conditions.
Caption: Overall workflow for the scalable synthesis of 2-(difluoromethyl)pyrrolidine hydrochloride.
Experimental Protocols
Stage 1: N-Protection of L-Pyroglutamic Acid
The initial step involves the protection of the nitrogen atom of L-pyroglutamic acid with a tert-butoxycarbonyl (Boc) group. The Boc group is selected for its stability under various reaction conditions and its straightforward removal under acidic conditions.[4]
Protocol 1: Synthesis of (S)-1-Boc-5-oxopyrrolidine-2-carboxylic acid
-
To a solution of L-pyroglutamic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water at 0 °C, add triethylamine (TEA, 1.2 eq).
-
Slowly add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Acidify the mixture to a pH of 2-3 with 1 M HCl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
| Reagent | Molar Eq. | Molecular Weight | Quantity (for 10g scale) |
| L-Pyroglutamic Acid | 1.0 | 129.11 g/mol | 10.0 g |
| Triethylamine | 1.2 | 101.19 g/mol | 9.4 mL |
| Boc-anhydride | 1.1 | 218.25 g/mol | 18.6 g |
| THF | - | - | 100 mL |
| Water | - | - | 100 mL |
| 1 M HCl | - | - | As needed |
| Ethyl Acetate | - | - | 3 x 100 mL |
Stage 2: Introduction of the Difluoromethyl Group
This stage is the core of the synthesis, involving the reduction of the carboxylic acid and subsequent diastereoselective difluoromethylation.
Protocol 2: Reduction to (S)-tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate
-
Dissolve the N-Boc protected acid (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of borane dimethyl sulfide complex (BH3·SMe2, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction with methanol at 0 °C.
-
Concentrate the mixture under reduced pressure and purify by flash chromatography to obtain the corresponding alcohol.
Protocol 3: Diastereoselective Difluoromethylation
The introduction of the difluoromethyl group can be challenging.[4] This protocol utilizes (bromodifluoromethyl)trimethylsilane as a difluoromethyl source.
-
Dissolve the alcohol intermediate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add (bromodifluoromethyl)trimethylsilane (TMSCF2Br, 1.5 eq).
-
Slowly add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).[1]
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers and concentrate under reduced pressure. Purify by column chromatography.
| Reagent | Molar Eq. | Molecular Weight |
| N-Boc protected acid | 1.0 | 229.24 g/mol |
| BH3·SMe2 | 1.1 | 75.97 g/mol |
| TMSCF2Br | 1.5 | 241.14 g/mol |
| TBAF (1.0 M in THF) | 1.5 | 261.47 g/mol |
Stage 3: Deprotection and Hydrochloride Salt Formation
The final stage involves the reduction of the remaining carbonyl group and the removal of the Boc protecting group, followed by the formation of the hydrochloride salt.
Protocol 4: Reductive Deoxygenation
-
Dissolve the difluoromethylated intermediate (1.0 eq) in anhydrous toluene.
-
Add tributyltin hydride (Bu3SnH, 2.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to 110 °C and stir for 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford (S)-tert-butyl 2-(difluoromethyl)pyrrolidine-1-carboxylate.
Protocol 5: Boc Deprotection and Salt Formation
-
Dissolve the purified N-Boc protected pyrrolidine (1.0 eq) in a minimal amount of methanol or dioxane.
-
Add an excess of 4M HCl in dioxane.
-
Stir the reaction at room temperature for 2-4 hours, monitoring for the complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final product. The product can be further purified by recrystallization.
Safety and Handling
-
Fluorinating agents and difluoromethyl sources are hazardous and should be handled with extreme care in a well-ventilated fume hood. [4]
-
Organotin compounds like tributyltin hydride are toxic. Appropriate personal protective equipment (PPE) should be worn, and all waste should be disposed of according to institutional guidelines.
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) where specified.
-
A thorough risk assessment should be conducted before commencing any experimental work. [5]
Conclusion
This application note details a comprehensive and scalable synthetic route to 2-(difluoromethyl)pyrrolidine hydrochloride. The protocols provided are based on established chemical principles and are designed to be readily implemented in a research or process development setting. By providing a clear rationale for the chosen methodologies, this guide aims to empower scientists to confidently synthesize this important building block for drug discovery and development.
References
-
Klipkov, A. A., et al. (2020). The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. Journal of Organic and Pharmaceutical Chemistry, 18(2), 43-51. [Link]
-
Wang, R.-W., et al. (2009). Difluoromethylenated polyhydroxylated pyrrolidines: facile synthesis, crystal structure and biological evaluation. Future Medicinal Chemistry, 1(5), 991-997. [Link]
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. [Link]
-
ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. [Link]
-
ChemistryViews. (2020). Safe and Practical Difluoromethylation. [Link]
- Google Patents. (n.d.). Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.
-
Memo. (2019). Process development of fluorinated-pyrrolidin analogue. [Link]
-
National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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Application Notes & Protocols: 2-(Difluoromethyl)pyrrolidine Hydrochloride for Advanced Late-Stage Functionalization
Introduction: The Strategic Advantage of Fluorinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic introduction of fluorine-containing motifs is a cornerstone of molecular design. The difluoromethyl (–CF₂H) group, in particular, has garnered significant attention as a valuable bioisostere for common polar functional groups like hydroxyl (–OH), thiol (–SH), and amine (–NH₂) moieties.[1][2] Unlike its trifluoromethyl (–CF₃) counterpart, the –CF₂H group retains an acidic proton, enabling it to act as a hydrogen bond donor, which can be critical for enhancing target affinity and specificity.[1] Its incorporation into a lead compound often improves key pharmacological properties, such as metabolic stability and membrane permeability, by modulating lipophilicity and pKa.[2]
The pyrrolidine ring is another privileged scaffold, ranking as one of the most common five-membered nitrogen heterocycles in FDA-approved pharmaceuticals.[3][4] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, a crucial factor for achieving high binding affinity and selectivity.[3]
Combining these two powerful motifs, 2-(difluoromethyl)pyrrolidine hydrochloride emerges as a high-value building block for drug development. Its true potential is unlocked through late-stage functionalization (LSF), a strategy that involves introducing key structural modifications at the final steps of a synthetic sequence.[5][6] This approach bypasses the need for laborious de novo synthesis, enabling the rapid generation of diverse analogue libraries to accelerate the exploration of structure-activity relationships (SAR). This document provides a detailed guide to the application of 2-(difluoromethyl)pyrrolidine hydrochloride in LSF, focusing on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination for the synthesis of N-aryl derivatives.
Caption: Fig 1. Conceptual workflow of LSF vs. Traditional Synthesis.
Core Mechanism: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is the preeminent method for constructing carbon-nitrogen (C–N) bonds, particularly for coupling amines with aryl halides or pseudohalides (e.g., triflates).[5][7][8] Its broad functional group tolerance and operational reliability have made it an indispensable tool in pharmaceutical R&D. The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step and is accelerated by bulky, electron-rich phosphine ligands.
-
Amine Coordination & Deprotonation: The amine (in this case, 2-(difluoromethyl)pyrrolidine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium amide complex.
-
Reductive Elimination: The C–N bond is formed as the desired N-aryl pyrrolidine product is expelled from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.
The choice of ligand is critical for success. Bulky biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are designed to stabilize the palladium center and promote the key oxidative addition and reductive elimination steps, leading to higher yields and broader substrate scope.[9]
Caption: Fig 2. Simplified Buchwald-Hartwig amination catalytic cycle.
Experimental Protocols: N-Arylation of 2-(Difluoromethyl)pyrrolidine
This section provides a representative, self-validating protocol for the palladium-catalyzed N-arylation of 2-(difluoromethyl)pyrrolidine with an aryl bromide.
Part 1: Reagent and Materials Preparation
Causality: The success of this reaction is highly dependent on the exclusion of oxygen and moisture, which can deactivate the palladium catalyst and phosphine ligand. Therefore, all reagents should be handled under an inert atmosphere (Nitrogen or Argon), and solvents must be anhydrous.
| Reagent/Material | Grade | Supplier | Notes |
| 2-(Difluoromethyl)pyrrolidine HCl | ≥98% | Commercial | The free base must be generated in situ or prior to use. |
| Aryl Bromide (Ar-Br) | ≥98% | Commercial | Substrate of interest. |
| Pd₂(dba)₃ | Catalyst Grade | Commercial | Palladium(0) precursor. Sensitive to air and light. |
| XPhos | Ligand Grade | Commercial | Bulky phosphine ligand. Air-sensitive. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercial | Strong, non-nucleophilic base. Highly hygroscopic. |
| Toluene | Anhydrous | Commercial | Reaction solvent. Must be deoxygenated. |
Preparation of 2-(Difluoromethyl)pyrrolidine Free Base (Optional but Recommended): For consistent results, it is advisable to use the free base.
-
Dissolve 2-(difluoromethyl)pyrrolidine hydrochloride (1.0 eq) in deionized water.
-
Cool the solution in an ice bath and add 2M sodium hydroxide (NaOH) solution dropwise until the pH is >12.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free base as an oil. Store under argon at low temperature.
Part 2: Step-by-Step Reaction Protocol
Objective: To couple 2-(difluoromethyl)pyrrolidine with a model aryl bromide (e.g., 4-bromoanisole).
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor (Pd₂(dba)₃, 0.01 eq, 1 mol%) and the ligand (XPhos, 0.024 eq, 2.4 mol%).
-
Reagent Addition (Solid): In the same vial, add the aryl bromide (1.0 eq) and the base (Sodium tert-butoxide, 1.4 eq).
-
Seal and Purge: Seal the vessel with a septum or cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Expert Insight: The order of addition is crucial. Adding the catalyst and ligand first, followed by the solid reagents, minimizes their exposure to the atmosphere during weighing.
-
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous, deoxygenated toluene via syringe to create a solution of approximately 0.2 M with respect to the aryl bromide.
-
Add the 2-(difluoromethyl)pyrrolidine free base (1.2 eq) via syringe.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block set to 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. The disappearance of the aryl bromide starting material is a key indicator of completion.
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate. c. Concentrate the filtrate in vacuo. d. Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-aryl-2-(difluoromethyl)pyrrolidine product.
Part 3: Expected Results and Substrate Scope
The Buchwald-Hartwig amination is robust and tolerates a wide range of functional groups. The electronic nature of the aryl halide can influence reaction rates; electron-deficient arenes often react faster, while electron-rich arenes may require longer reaction times or slightly higher temperatures.
| Aryl Bromide Substrate | Expected Outcome | Key Considerations |
| 4-Bromoanisole (Electron-rich) | High yield (>85%) | Standard conditions are effective. |
| 4-Bromobenzonitrile (Electron-poor) | Excellent yield (>90%) | Reaction is typically faster. The nitrile group is well-tolerated. |
| 2-Bromopyridine (Heteroaromatic) | Good to high yield (70-90%) | Heteroaromatics are excellent substrates. |
| 3-Bromo-N,N-dimethylaniline | High yield (>80%) | The presence of another basic nitrogen is tolerated. |
| 1-Bromo-2-fluorobenzene (Sterically hindered) | Moderate to good yield (60-80%) | Steric hindrance near the coupling site may slow the reaction. |
Conclusion and Future Outlook
2-(Difluoromethyl)pyrrolidine hydrochloride is a powerful building block for medicinal chemistry, providing access to novel chemical matter with desirable physicochemical properties. When used in late-stage functionalization via robust methods like the Buchwald-Hartwig amination, it allows for the efficient diversification of complex molecular scaffolds. This strategy empowers drug discovery teams to rapidly optimize lead compounds, fine-tuning their potency, selectivity, and pharmacokinetic profiles. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently apply this valuable reagent in their own drug development programs.
References
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research.[Link]
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Royal Society of Chemistry.[Link]
-
4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides. National Institutes of Health (NIH).[Link]
-
Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. ResearchGate.[Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry.[Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI.[Link]
-
Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides. National Institutes of Health (NIH).[Link]
-
Photoredox Catalyzed Intramolecular Fluoroalkylarylation of Unactivated Alkenes. ACS Publications.[Link]
-
Applications of Fluorine in Medicinal Chemistry. National Institutes of Health (NIH).[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Fluoroalkyl sulfides as photoredox-active coupling reagents for alkene difunctionalization. National Institutes of Health (NIH).[Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[Link]
-
Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide‐Functionalized Phosphine Ligands. National Institutes of Health (NIH).[Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH).[Link]
-
PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). European Patent Office.[Link]
-
Development of a Practical Sequence for Difluoromethylation of 2-Bromopyridines via Cu-Mediated Reductive Coupling and Decarboxylation. ResearchGate.[Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.[Link]
-
Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. National Institutes of Health (NIH).[Link]
-
Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. National Institutes of Health (NIH).[Link]
-
Design and synthesis of aryl-substituted pyrrolidone derivatives as quorum sensing inhibitors. National Institutes of Health (NIH).[Link]
-
Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. MDPI.[Link]
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Late-Stage N-Arylation of Tryptophan-Containing Peptides and Drug Molecules via Arylthianthrenium Salts. National Institutes of Health (NIH).[Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. National Institutes of Health (NIH).[Link]
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Fluoroalkyl sulfides as photoredox-active coupling reagents for alkene difunctionalization. Semantic Scholar.[Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2-(Difluoromethyl)pyrrolidine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2-(Difluoromethyl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis. The difluoromethyl group is a valuable moiety in medicinal chemistry, known for its ability to modulate the physicochemical and biological properties of molecules, such as metabolic stability and binding affinity.[1] This guide provides actionable insights to navigate the complexities of its introduction into a pyrrolidine scaffold.
Troubleshooting Guide
Low yields and the formation of impurities are common hurdles in multi-step organic syntheses. This section addresses specific issues that may arise during the synthesis of 2-(Difluoromethyl)pyrrolidine hydrochloride, with a focus on a plausible synthetic route involving the protection of a pyrrolidine precursor, introduction of the difluoromethyl group, and subsequent deprotection.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield during N-protection (e.g., N-Boc protection) | - Incomplete reaction due to improper base or solvent selection. - Side reactions. | - Use a suitable base like sodium bicarbonate or triethylamine to neutralize the starting amino acid. - Employ a mixed solvent system (e.g., dioxane/water) to ensure the solubility of all reactants.[2] - Monitor reaction progress via TLC or LC-MS to ensure completion before workup. |
| Incomplete conversion during functional group transformation (e.g., oxidation of a hydroxyl group to a ketone) | - Degradation or insufficient amount of the oxidizing agent. - Non-anhydrous reaction conditions for moisture-sensitive reagents. | - For Swern oxidations, strictly maintain anhydrous conditions and low temperatures (-78 °C). Use freshly distilled reagents.[2] - For Dess-Martin periodinane (DMP), use a fresh batch as it can degrade over time.[2] |
| Low yield in the difluoromethylation step | - Use of an inappropriate difluoromethylating reagent for the specific substrate. - Suboptimal reaction conditions (temperature, solvent, catalyst). - Steric hindrance around the reaction center. | - Several difluoromethylating agents exist; the choice depends on the nucleophile. For instance, TMSCF2Br with a fluoride source is effective for carbonyl compounds.[1][3] - Optimize reaction conditions by screening different solvents, temperatures, and catalysts. For example, copper(I) iodide has been used as a catalyst in some difluoromethylation reactions.[4] - Consider alternative synthetic routes that introduce the difluoromethyl group earlier or use a less sterically hindered precursor. |
| Formation of significant side products | - Over-reaction or side reactions due to harsh reaction conditions. - Instability of intermediates. | - Employ milder reaction conditions where possible. - Protect sensitive functional groups that might interfere with the desired transformation. - Purify intermediates at each step to prevent the carry-over of impurities. |
| Difficulty in the final deprotection step (e.g., N-Boc removal) | - Incomplete reaction with the acidic reagent. - Hydrolysis of the difluoromethyl group under acidic conditions. | - Use a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or a solution of HCl in dioxane or methanol for complete Boc removal.[2] - Ensure an adequate excess of the acid is used and monitor the reaction to completion.[2] - Avoid overheating during solvent evaporation after deprotection, as the CHF2O group can be sensitive to hydrolysis under acidic conditions.[5] |
| Poor recovery after purification | - Inefficient extraction or chromatography. - Product loss during workup. | - Optimize the pH for acid-base extractions to ensure the target compound is in the desired layer.[6] - For column chromatography, select an appropriate solvent system through TLC analysis to achieve good separation. - Minimize transfer steps and handle the product carefully to reduce mechanical losses. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing 2-(Difluoromethyl)pyrrolidine hydrochloride?
There are several approaches to synthesize this compound. A common strategy involves a multi-step sequence starting from a commercially available chiral precursor like pyroglutamic acid or proline.[7] This typically includes:
-
Nitrogen Protection: The pyrrolidine nitrogen is protected, often with a Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) group, to prevent unwanted side reactions in subsequent steps.[2][5]
-
Functional Group Manipulation: A functional group on the pyrrolidine ring is introduced or modified to serve as a handle for the difluoromethylation. This could involve the oxidation of a hydroxyl group to a ketone.[2]
-
Difluoromethylation: The difluoromethyl group is introduced. This is a critical step and can be achieved through various methods, such as the reaction of a ketone with a difluoromethylating agent like (bromodifluoromethyl)trimethylsilane (TMSCF2Br) and a fluoride source.[1]
-
Deprotection and Salt Formation: The protecting group is removed under acidic conditions, which also facilitates the formation of the hydrochloride salt.[2][8]
Q2: Why is the choice of the nitrogen protecting group important for the overall yield?
The choice of the nitrogen protecting group can significantly impact the yield of the difluoromethylation step. For instance, in some cases, replacing a Boc group with a Cbz group has been shown to improve the yield, potentially due to reduced steric hindrance.[5] The stability of the protecting group under the various reaction conditions throughout the synthesis is also a critical factor. The Boc group is widely used due to its stability and ease of removal under acidic conditions.[2]
Q3: What are the key challenges in the difluoromethylation step?
Introducing the difluoromethyl group can be challenging due to the need for specialized and often reactive fluorinating agents.[2] Potential challenges include:
-
Side Reactions: The reactive nature of difluoromethylating agents can lead to unwanted side reactions.
-
Reagent Selection: The choice of reagent is crucial and depends on the substrate. Several reagents have been developed for C-selective difluoromethylation.[3]
-
Reaction Conditions: The reaction often requires carefully controlled conditions, such as low temperatures, to minimize byproduct formation.[2]
Q4: How can I purify the final 2-(Difluoromethyl)pyrrolidine hydrochloride product effectively?
Purification of the final product is crucial to obtain the desired purity. Common purification techniques include:
-
Acid-Base Extraction: This method takes advantage of the basic nature of the pyrrolidine nitrogen. The crude product can be dissolved in an organic solvent and washed with an acidic solution to extract the protonated amine into the aqueous layer, leaving non-basic impurities behind. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent.[6]
-
Crystallization: If the hydrochloride salt is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Column Chromatography: Flash column chromatography can be used to separate the desired product from impurities.[5]
-
Distillation: For the free amine form, vacuum distillation can be employed, especially to remove high-boiling impurities.[6]
Q5: Is 2-(Difluoromethyl)pyrrolidine hydrochloride a stable compound?
Generally, 2-(Difluoromethyl)pyrrolidine hydrochloride is a stable salt.[2] However, the free amine form can be sensitive to air and moisture during long-term storage.[2] The presence of the electron-withdrawing difluoromethyl group can influence the basicity of the pyrrolidine nitrogen.[2] It is also important to be aware of potential intramolecular reactions in similar fluorinated pyrrolidines, which can lead to instability under certain conditions.[9]
Experimental Protocols
Below are representative, detailed protocols for key steps in a plausible synthetic route to 2-(Difluoromethyl)pyrrolidine hydrochloride.
Protocol 1: N-Boc Protection of a Pyrrolidine Precursor
This protocol describes the protection of the nitrogen atom of a pyrrolidine derivative using di-tert-butyl dicarbonate (Boc-anhydride).
-
Dissolve the starting pyrrolidine derivative (1.0 equivalent) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 equivalents) and stir until fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected pyrrolidine.
Protocol 2: Swern Oxidation of a Hydroxypyrrolidine Derivative
This protocol details the oxidation of a secondary alcohol on the pyrrolidine ring to a ketone.
-
Prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMSO (2.2 equivalents) dropwise and stir for 15 minutes.
-
Add a solution of the N-Boc protected hydroxypyrrolidine derivative (1.0 equivalent) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at -78 °C for 1.5 hours.[2]
-
Add triethylamine (5.0 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Difluoromethylation of a Ketopyrrolidine Derivative
This protocol describes the introduction of the difluoromethyl group using TMSCF2Br.
-
Dissolve the N-Boc protected ketopyrrolidine derivative (1.0 equivalent) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add (bromodifluoromethyl)trimethylsilane (TMSCF2Br, 1.5 equivalents).
-
Slowly add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equivalents).[1]
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: N-Boc Deprotection and Hydrochloride Salt Formation
This is the final step to yield the target compound.
-
Dissolve the N-Boc protected 2-(difluoromethyl)pyrrolidine derivative in a suitable solvent such as methanol or dioxane.
-
Add an excess of a 4M solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours.[2]
-
Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to obtain 2-(Difluoromethyl)pyrrolidine hydrochloride. Avoid excessive heating during this step.[5]
Visualizations
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of 2-(Difluoromethyl)pyrrolidine hydrochloride.
Caption: A generalized workflow for the synthesis of 2-(Difluoromethyl)pyrrolidine hydrochloride.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical approach to troubleshooting low product yields.
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. (n.d.).
-
A Convenient Synthesis of CHF 2 O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. (2024). ResearchGate. [Link]
- CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride. (n.d.).
-
2-(difluoromethyl)pyrrolidine hydrochloride, min 97%, 250 mg. (n.d.). Covalent. [Link]
-
The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters, 10(7), 945-949. [Link]
-
A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. (2019). Organic Letters, 21(19), 8084-8088. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024). Nature Communications, 15(1), 4166. [Link]
-
A) Difluoromethyl‐containing pharmaceuticals and agrochemicals,... (n.d.). ResearchGate. [Link]
-
(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride. (n.d.). PubChem. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6688. [Link]
-
Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. (2020). ACS Catalysis, 10(21), 12762-12770. [Link]
-
Synthesis of New Optically Active 2-Pyrrolidinones. (2010). Molecules, 15(3), 1645-1661. [Link]
-
Difluoromethylenated polyhydroxylated pyrrolidines: facile synthesis, crystal structure and biological evaluation. (2009). Future Medicinal Chemistry, 1(5), 991-997. [Link]
- US4384125A - Process for the purification of 2-pyrrolidone. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-(Difluoromethyl)pyrrolidine Hydrochloride
Welcome to the technical support center for 2-(difluoromethyl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique purification challenges associated with this fluorinated heterocyclic building block. The inherent properties of the difluoromethyl group and the basicity of the pyrrolidine nitrogen demand a carefully considered approach to achieve high purity. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Introduction: The Challenge of the CHF₂ Group
The purification of 2-(difluoromethyl)pyrrolidine hydrochloride is often complicated by its physicochemical properties. The electron-withdrawing nature of the difluoromethyl group reduces the basicity of the pyrrolidine nitrogen compared to its non-fluorinated analog. Furthermore, the C-F bonds introduce stability concerns, particularly under certain pH conditions. A critical challenge is the potential for decomposition in neutral to basic aqueous solutions, a phenomenon observed in similar 2-(fluoromethyl)pyrrolidine structures which showed 60-90% decomposition at pH 7.4 after 7 days at 50°C[1]. This guide will address these specific issues, providing both the "how" and the "why" behind each recommended step.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common problems encountered during the purification of 2-(difluoromethyl)pyrrolidine hydrochloride.
Issue 1: Low Yield or Product Loss During Aqueous Work-up
Question: I'm losing a significant amount of my product during the acid-base extraction. After basifying the aqueous layer to recover the free amine, my organic extracts have a very low yield. Why is this happening and what can I do?
Answer: This is a frequent and critical issue rooted in the chemical instability of the free amine form of 2-(difluoromethyl)pyrrolidine in aqueous environments.
-
Causality: The free amine form of closely related 2-(fluoromethyl)pyrrolidines has been shown to be unstable in aqueous buffer at pH 7.4[1]. The likely mechanism involves intramolecular cyclization or other degradation pathways initiated by the nucleophilic nitrogen attacking the electrophilic carbon of the difluoromethyl group, leading to defluorination or other decomposition products. When you basify the aqueous layer (pH > 10) to liberate the free amine for extraction, you are creating the conditions that can promote this degradation, especially if the exposure is prolonged or at elevated temperatures.
-
Troubleshooting & Validation:
-
Minimize Exposure Time: Work quickly once the aqueous layer has been basified. Have your extraction solvent ready and perform the extractions immediately.
-
Temperature Control: Perform the basification and extraction in an ice-water bath (0-5 °C). Low temperatures will significantly slow down the rate of decomposition.
-
Choice of Base: Use a saturated solution of a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) instead of strong bases like NaOH or KOH, if sufficient to deprotonate the hydrochloride salt. This can help to avoid overly harsh basic conditions.
-
Solvent Choice: Use a highly efficient and water-immiscible extraction solvent like dichloromethane (DCM) or ethyl acetate to ensure rapid and complete transfer of the free amine from the aqueous to the organic phase. Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent.
-
Issue 2: Product Streaking or Poor Separation During Silica Gel Chromatography
Question: My compound streaks badly on the silica gel column, and I'm getting poor separation from impurities. How can I improve my chromatographic purification?
Answer: This is a classic problem when purifying amines on standard silica gel. The acidic nature of the silica surface strongly interacts with the basic nitrogen of your pyrrolidine, leading to irreversible adsorption and band tailing (streaking).
-
Causality: Silica gel is covered with acidic silanol groups (Si-OH). The basic lone pair of the pyrrolidine nitrogen interacts strongly with these acidic sites via strong hydrogen bonds or acid-base interactions. This causes a portion of the molecules to "stick" to the stationary phase, resulting in a smeared elution profile.
-
Troubleshooting & Validation:
-
Deactivate the Silica: The most effective solution is to neutralize the acidic sites on the silica gel. This can be done by pre-treating the silica or, more commonly, by adding a small amount of a volatile amine to your eluent system.
-
Protocol: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase. For example, a common eluent system for amines is Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 95:4.5:0.5)[2].
-
-
Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a commercially available amine-functionalized silica gel.
-
Run as the Hydrochloride Salt: In some cases, it may be possible to run the chromatography on the hydrochloride salt itself, which is less basic. This typically requires more polar solvent systems, such as gradients of methanol in dichloromethane. However, solubility in the loading solvent can be a challenge.
-
Issue 3: Difficulty in Achieving Crystalline Material
Question: I've isolated my 2-(difluoromethyl)pyrrolidine hydrochloride as an oil or a waxy solid, and I'm struggling to recrystallize it. What solvent systems should I try?
Answer: Obtaining a highly crystalline hydrochloride salt of a small, relatively polar molecule can be challenging. "Oiling out" is a common problem where the compound separates from the solution as a liquid phase instead of a solid crystal lattice. This is often due to the presence of impurities or the selection of an inappropriate solvent system.
-
Causality: For successful recrystallization, the compound should have high solubility in a hot solvent and low solubility in the same solvent when cold. If the solubility curve is not steep enough, or if impurities are depressing the melting point, the compound may separate as a supercooled liquid (an oil).
-
Troubleshooting & Validation:
-
Solvent Screening: A systematic approach to solvent selection is crucial. For hydrochloride salts, polar protic solvents or mixtures are often a good starting point.
-
Recommended Single Solvents: Try isopropanol (IPA) or ethanol.
-
Recommended Two-Solvent Systems: A highly effective technique is to dissolve the salt in a minimal amount of a polar solvent (like methanol or IPA) and then add a less polar "anti-solvent" dropwise until the solution becomes turbid. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly. Common anti-solvents for this purpose include diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate. A patent for a similar compound describes triturating the final hydrochloride salt with methyl tert-butyl ether to obtain a solid[3].
-
-
Control Cooling Rate: Slow cooling is essential for the formation of well-defined crystals. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath or refrigerator.
-
Seeding: If you have a small amount of crystalline material, add a "seed crystal" to the cooled, supersaturated solution to induce crystallization.
-
Trituration: If recrystallization fails, try trituration. This involves repeatedly washing/suspending the crude oily product in a solvent in which it is poorly soluble (like cold diethyl ether or MTBE). This can wash away soluble impurities and often induces solidification of the product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 2-(difluoromethyl)pyrrolidine hydrochloride?
A1: Impurities are highly dependent on the synthetic route. However, common classes of impurities include:
-
Unreacted Starting Materials: Such as N-Boc-2-(difluoromethyl)pyrrolidine or other protected precursors[4].
-
Reagents from N-Boc Deprotection: If using HCl in dioxane for the final deprotection step, residual dioxane may be present.
-
Byproducts of Fluorination: Depending on the fluorinating agent used (e.g., DAST), partially fluorinated or rearranged byproducts can form.
-
Residual Solvents: Solvents used in the reaction and work-up (e.g., Dichloromethane, THF, Ethyl Acetate).
Q2: Which analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is essential for a complete purity profile:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and identify any fluorine-containing or proton-containing impurities. ¹⁹F NMR is particularly powerful for identifying any byproducts from the fluorination step.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and to detect non-volatile impurities.
-
GC (Gas Chromatography): Useful for detecting volatile impurities like residual solvents.
-
Chiral HPLC (for enantiomerically pure material): To determine the enantiomeric excess (e.e.).
Q3: My ¹H NMR shows a broad signal for the N-H proton. Is this normal?
A3: Yes, this is very common for hydrochloride salts of amines. The proton on the nitrogen can undergo chemical exchange with trace amounts of water, leading to signal broadening. The chemical shift of this proton can also be highly variable depending on the solvent and concentration. To confirm its presence, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the N-H proton signal should disappear or significantly decrease in intensity.
Q4: How should I store purified 2-(difluoromethyl)pyrrolidine hydrochloride?
A4: As a hydrochloride salt, the compound is significantly more stable than its free-base form. It is, however, hygroscopic (tending to absorb moisture from the air). Therefore, it should be stored in a tightly sealed container in a desiccator or in a dry, inert atmosphere (e.g., under nitrogen or argon) at room temperature[5].
Part 3: Experimental Protocols & Data
Protocol 1: Purification via Acid-Base Extraction and Salt Formation
This protocol is designed to remove neutral organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10 mL per 1 g of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x 10 mL). The protonated amine will move to the aqueous layer. Combine the aqueous layers.
-
Back-Wash: Wash the combined aqueous layers with the organic solvent (1 x 10 mL) to remove any remaining neutral impurities.
-
Basification (CAUTION: Perform in an ice bath): Cool the aqueous layer to 0-5 °C. Slowly add 5 M NaOH or saturated NaHCO₃ solution with vigorous stirring until the pH is >10.
-
Free Amine Extraction: Immediately extract the liberated free amine with cold dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C) to obtain the crude free amine as an oil.
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or MTBE. Add a 2 M solution of HCl in diethyl ether or a 4 M solution of HCl in dioxane dropwise with stirring until precipitation is complete.
-
Isolation: Collect the white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure 2-(difluoromethyl)pyrrolidine hydrochloride.
Data Summary Tables
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (Starting Point for Optimization) | Rationale & Key Considerations |
| Recrystallization | Isopropanol / Diethyl Ether | Dissolve in minimal hot isopropanol, add diethyl ether as anti-solvent until turbidity appears. Good for polar salts. |
| Methanol / MTBE | Dissolve in minimal methanol, add MTBE as anti-solvent. MTBE is a good choice for precipitating/triturating amine salts[3]. | |
| Column Chromatography | Dichloromethane / Methanol / NH₄OH (95:4.5:0.5) | A standard, effective system for basic amines on silica gel. NH₄OH neutralizes acidic sites, preventing streaking[2]. |
| Ethyl Acetate / Hexane (+1% Et₃N) | A less polar system. Triethylamine (Et₃N) serves to deactivate the silica gel. |
Table 2: Common Impurities and Their Expected ¹H NMR Signatures
| Impurity | Expected ¹H NMR Signal (in CDCl₃) | Notes |
| N-Boc Protecting Group | ~1.45 ppm (singlet, 9H) | Characteristic signal for the tert-butyl group. |
| Dioxane | ~3.7 ppm (singlet) | Common impurity if HCl/dioxane is used for deprotection. |
| Triethylamine | ~2.5 ppm (quartet, 6H), ~1.0 ppm (triplet, 9H) | May be present if used during chromatography. |
| Diethyl Ether | ~3.5 ppm (quartet, 4H), ~1.2 ppm (triplet, 6H) | Common solvent for salt formation and washing. |
Part 4: Visualization of Workflows
Diagram 1: Decision Workflow for Purification Strategy
This diagram outlines a logical path for selecting the appropriate purification method based on the nature of the impurities present in the crude product.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Experimental Workflow for Recrystallization
This diagram illustrates the key steps involved in a two-solvent recrystallization process.
Sources
Technical Support Center: Fluorinated Pyrrolidine Synthesis
Welcome to the technical support center for fluorinated pyrrolidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into the pyrrolidine scaffold. Fluorinated pyrrolidines are invaluable in drug discovery, but their synthesis is often plagued by competing reaction pathways that lead to undesired side products.
This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting. We will explore the "why" behind common side reactions and offer field-proven solutions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a six-membered ring (piperidine) derivative in my reaction when fluorinating a hydroxyprolinol derivative with DAST. What is happening and how can I suppress this side product?
A1: This is a classic and well-documented issue involving rearrangement via a bicyclic aziridinium ion intermediate.[1][2][3][4]
Expertise & Experience: The root cause of this ring expansion lies in the neighboring group participation of the pyrrolidine nitrogen. When you use a nucleophilic deoxyfluorinating agent like Diethylaminosulfur Trifluoride (DAST) or Deoxofluor on a pyrrolidine-based β-amino alcohol (like a prolinol derivative), the reaction doesn't proceed through a simple SN2 displacement.
Instead, the mechanism involves these key steps:
-
The hydroxyl group is activated by DAST, forming a good leaving group.
-
The lone pair of the pyrrolidine nitrogen acts as an internal nucleophile, displacing the leaving group to form a strained, bicyclic aziridinium ion intermediate.[2][5]
-
The fluoride ion (F⁻), now acting as the external nucleophile, attacks this intermediate. The attack can occur at two different carbons.
-
Path A (Desired): Attack at the carbon outside the original ring leads to the expected fluorinated pyrrolidine with retention of the five-membered ring.
-
Path B (Side Product): Attack at one of the carbons within the five-membered ring of the intermediate leads to the opening of the aziridinium bridge and the formation of a six-membered piperidine ring.[1][6]
-
This mechanistic bifurcation is the primary source of your ring-expanded side product. The ratio of pyrrolidine to piperidine is highly dependent on the stability of the transition states leading to each product.
Troubleshooting & Optimization:
| Strategy | Rationale | Recommended Action |
| Change the Fluorinating Reagent | Reagents like PyFluor, often used with a base like DBU, can favor a different pathway or alter the reactivity of the intermediate. In some systems, this has been shown to favor the formation of sulfonates or proceed with different regioselectivity, avoiding the aziridinium route.[1][6] | Substitute DAST/Deoxofluor with PyFluor/DBU. Monitor the reaction carefully for the formation of sulfonate byproducts. |
| Modify the N-Protecting Group | The nature of the nitrogen protecting group (e.g., Boc, Cbz, Bn) significantly influences the nitrogen's nucleophilicity and the stability of the aziridinium ion. N-Cbz and N-Boc groups can sometimes lead to oxazolidine-2-one formation as another side reaction pathway.[1][6] | If using N-Cbz or N-Boc, consider switching to an N-Benzyl (Bn) group, which may alter the product distribution.[1] |
| Lower the Reaction Temperature | Higher temperatures can provide the activation energy needed to favor the rearrangement pathway (Path B). | Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., start at -78 °C and slowly warm). |
| Solvent Choice | The polarity and coordinating ability of the solvent can influence the stability and reactivity of the charged aziridinium intermediate. | Screen non-coordinating solvents of varying polarity, such as dichloromethane (DCM), toluene, or acetonitrile. |
Mechanism: Aziridinium Ion Intermediate Pathway
References
- 1. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05186K [pubs.rsc.org]
- 2. Tandem cationic cyclisation–aziridinium ion formation–nucleophilic ring opening: new methodology for the stereocontrolled synthesis of substituted pyrrolidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Applications of Aziridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Preventing defluorination in reactions with 2-(Difluoromethyl)pyrrolidine
A Guide to Preventing Defluorination and Ensuring Reaction Integrity
Welcome to the technical support center for 2-(Difluoromethyl)pyrrolidine. As a Senior Application Scientist, I've seen firsthand the immense potential of this building block in medicinal chemistry and drug development. The difluoromethyl group is a valuable bioisostere for hydroxyl, thiol, or amide functionalities, often enhancing metabolic stability and binding affinity.[1] However, its reactivity can be a double-edged sword, with defluorination being a primary concern for researchers.
This guide is designed to provide you with in-depth, field-proven insights to help you navigate the challenges of working with 2-(difluoromethyl)pyrrolidine. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and design robust, fluorine-retentive reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments.
Q1: I'm observing significant defluorination in my reaction, resulting in monofluorinated or non-fluorinated byproducts. What are the most likely causes?
This is the most common issue encountered. Defluorination is typically an elimination reaction facilitated by the presence of a base and influenced by your reaction conditions. The primary causes can be broken down into three main areas: the base, the solvent, and the temperature.
Core Mechanism: Base-Mediated Elimination
The hydrogen atom on the difluoromethyl group is acidic due to the strong electron-withdrawing effect of the two fluorine atoms and the adjacent nitrogen. A sufficiently strong base can deprotonate this carbon, forming a carbanion. This intermediate can then readily eliminate a fluoride ion to form a fluoro-alkene species, which may react further.
Caption: Proposed mechanism for base-mediated defluorination.
Troubleshooting Table: Pinpointing the Cause
| Symptom | Possible Cause | Recommended Solution |
| Rapid defluorination upon base addition | Inappropriate Base: Strong, nucleophilic bases (e.g., NaOH, KOtBu, LDA) are too aggressive and readily deprotonate the CHF₂ group. | Switch to a weaker, non-nucleophilic inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. For organic bases, use a sterically hindered amine like DIPEA. |
| Defluorination occurs over time at elevated temperatures | High Temperature: Thermal energy is promoting the elimination pathway, even with a milder base. | Run the reaction at the lowest possible temperature that allows for a reasonable conversion rate. Consider screening temperatures from room temp to 60°C before pushing higher. |
| Reaction is clean at low temp but defluorinates during workup | Aqueous Basic Workup: Using aqueous NaOH or NaHCO₃ to quench the reaction can introduce a strong enough base to cause defluorination. | Use a milder aqueous quench like ammonium chloride (NH₄Cl) solution or simply dilute with an organic solvent and wash with water/brine. |
| Inconsistent results between batches | Solvent Effects: Polar aprotic solvents (DMF, DMSO, NMP) can stabilize the anionic intermediate, potentially favoring defluorination.[2] | If possible, switch to less polar solvents like Toluene, Dioxane, or THF. Ensure solvents are anhydrous, as water can alter basicity and reactivity. |
Frequently Asked Questions (FAQs)
Q2: How do I choose the right base for my reaction to avoid defluorination?
Base selection is the most critical parameter. The goal is to find a base strong enough to facilitate the desired reaction (e.g., deprotonate an N-H for coupling) but not so strong that it deprotonates the C-H of the difluoromethyl group.
Base Selection Guide
| Base Category | Examples | Risk of Defluorination | Rationale & Use Case |
| Strongly Basic / Nucleophilic | NaOH, KOH, NaH, LDA, LiHMDS, NaOtBu | VERY HIGH | AVOID. These bases are highly reactive and will preferentially attack the most acidic proton, which is often on the CHF₂ group, leading to rapid elimination. |
| Weak Inorganic Bases | K₂CO₃, Cs₂CO₃, K₃PO₄ | LOW to MODERATE | RECOMMENDED. These are excellent choices for many cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki). They are generally not strong enough to deprotonate the CHF₂ group under mild conditions.[3][4] |
| Hindered Organic Bases | DIPEA, 2,6-Lutidine, DBU | LOW to MODERATE | GOOD ALTERNATIVE. Useful for reactions where an organic-soluble base is required. Their steric bulk hinders them from easily accessing the CHF₂ proton. |
| Amine Bases | Triethylamine (TEA) | MODERATE | USE WITH CAUTION. TEA is less hindered than DIPEA and can sometimes lead to defluorination, especially at higher temperatures. |
Q3: Can protecting the pyrrolidine nitrogen prevent defluorination?
Absolutely. If the pyrrolidine nitrogen is not a reactive site for your desired transformation, protecting it is an excellent strategy. Protection dramatically reduces the nitrogen's ability to influence the acidity of the CHF₂ group.
The Effect of N-Protection
An unprotected secondary amine can participate in acid-base equilibria that may promote defluorination. Converting the nitrogen to a carbamate (like Boc) or an amide withdraws electron density from the nitrogen, making it non-basic and non-nucleophilic. This effectively "shuts down" its participation in any defluorination mechanism.
Sources
Technical Support Center: Improving Diastereoselectivity in 2-(Difluoromethyl)pyrrolidine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on improving diastereoselectivity in reactions involving 2-(difluoromethyl)pyrrolidine and its derivatives. The unique electronic properties of the difluoromethyl group can significantly influence the stereochemical outcome of reactions, and this guide offers troubleshooting strategies and optimized protocols to help you achieve your desired diastereomers.
Frequently Asked Questions (FAQs)
Q1: What makes achieving high diastereoselectivity in reactions with 2-(difluoromethyl)pyrrolidine derivatives challenging?
A1: The primary challenge lies in the stereoelectronic influence of the difluoromethyl (CHF2) group. This group is a strong electron-withdrawing moiety, which can alter the puckering of the pyrrolidine ring and the steric environment around the stereogenic centers.[1][2] This can lead to unexpected stereochemical outcomes or low diastereomeric ratios (d.r.). Furthermore, the synthesis of these compounds often involves multiple steps, and controlling stereochemistry throughout the sequence is crucial.[3]
Q2: How does the choice of N-protecting group on the pyrrolidine ring affect diastereoselectivity?
A2: The N-protecting group plays a critical role in dictating the conformational preferences of the pyrrolidine ring and, consequently, the facial selectivity of incoming reagents. Bulky protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) can enforce a specific ring pucker, which may favor the formation of one diastereomer over another.[4] For instance, in certain reactions, replacing a Boc group with a Cbz group has been shown to significantly improve reaction yields and potentially influence stereoselectivity due to different steric and electronic effects.[4]
Q3: What are the most common methods for synthesizing 2-(difluoromethyl)pyrrolidine precursors?
A3: The synthesis of these valuable building blocks can be achieved through several routes.[2][5] One common approach involves the fluorination of a suitable pyrrolidine precursor.[2] Another strategy is to utilize a multi-step synthesis starting from a chiral precursor that already contains the difluoromethyl group.[2][5] Organocatalytic domino reactions, such as Michael/Mannich [3+2] cycloadditions, have also emerged as powerful methods for the asymmetric synthesis of highly functionalized trifluoromethyl- and, by extension, difluoromethyl-substituted pyrrolidines.[6][7]
Q4: How can I accurately determine the diastereomeric ratio of my reaction products?
A4: The most common and reliable method for determining the diastereomeric ratio is through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.[8][9] By integrating the signals corresponding to specific, well-resolved protons of each diastereomer, you can calculate their relative abundance.[8][9] In cases of severe signal overlap, advanced techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, significantly improving resolution and allowing for more accurate quantification.[10][11] Chiral High-Performance Liquid Chromatography (Chiral HPLC) is another powerful technique for separating and quantifying diastereomers.[12][13]
Troubleshooting Guide: Low Diastereoselectivity
This section addresses common issues encountered during reactions aimed at producing specific diastereomers of 2-(difluoromethyl)pyrrolidine derivatives and provides actionable troubleshooting steps.
Issue 1: Poor Diastereomeric Ratio (d.r. < 5:1)
Low diastereoselectivity is a frequent hurdle. The underlying causes can be multifaceted, ranging from suboptimal reaction conditions to inherent substrate-control issues.
Causality Analysis:
-
Reaction Temperature: The transition states leading to the different diastereomers may have small energy differences. Running the reaction at a lower temperature can often amplify these small differences, favoring the formation of the thermodynamically more stable product. Conversely, some reactions may require higher temperatures to overcome activation energy barriers, but this can sometimes lead to reduced selectivity.[14]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state geometry. Non-coordinating solvents may allow for better substrate-catalyst interaction and improved stereocontrol. It's crucial to screen a range of anhydrous, non-nucleophilic solvents.[14]
-
Catalyst/Reagent Choice: The steric and electronic properties of the catalyst or reagent are paramount in inducing facial selectivity. For organocatalyzed reactions, the structure of the catalyst directly influences the stereochemical outcome.[15] In metal-catalyzed reactions, the choice of ligand can dramatically alter the diastereoselectivity.
Troubleshooting Workflow
Sources
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- 15. mdpi.com [mdpi.com]
Technical Support Center: A Troubleshooting Guide for Coupling Reactions with 2-(Difluoromethyl)pyrrolidine Hydrochloride
Welcome to our dedicated technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of 2-(Difluoromethyl)pyrrolidine hydrochloride in common coupling reactions. Our goal is to equip you with the scientific rationale and practical steps needed to overcome challenges and achieve successful synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and reactivity of 2-(Difluoromethyl)pyrrolidine hydrochloride.
Q1: What are the key properties of 2-(Difluoromethyl)pyrrolidine hydrochloride?
A1: 2-(Difluoromethyl)pyrrolidine hydrochloride is a pyrrolidine derivative where a difluoromethyl (-CHF₂) group is attached to the carbon atom adjacent to the nitrogen. It is typically supplied as a hydrochloride salt, which improves its stability and handling.[1][2]
| Property | Value |
| Molecular Formula | C₅H₁₀ClF₂N |
| Molecular Weight | 157.59 g/mol |
| Appearance | Solid |
| Storage | Room temperature, keep dry and cool[3] |
The most critical feature for its reactivity is the presence of the strongly electron-withdrawing difluoromethyl group.[4] This group significantly reduces the electron density on the pyrrolidine nitrogen, thereby lowering its basicity and nucleophilicity compared to unsubstituted pyrrolidine.
Q2: Why are coupling reactions with 2-(Difluoromethyl)pyrrolidine hydrochloride often challenging?
A2: The primary challenge stems from the reduced nucleophilicity of the pyrrolidine nitrogen. The two fluorine atoms on the adjacent carbon pull electron density away from the nitrogen atom through a strong inductive effect (-I effect).[4] This makes the amine "electron-deficient" and thus a weaker nucleophile.[5][6] Consequently, standard coupling conditions that work well for more nucleophilic amines often result in sluggish or incomplete reactions.[5] Additionally, as it is a hydrochloride salt, a base must be added to the reaction to liberate the free, neutral amine before it can react.
Q3: Do I need to neutralize the hydrochloride salt before starting the reaction?
A3: Yes, it is essential. The hydrochloride salt form means the pyrrolidine nitrogen is protonated (R₂NH₂⁺Cl⁻). This protonated form is not nucleophilic and will not participate in the coupling reaction. You must add a base to the reaction mixture to neutralize the HCl and generate the free amine (R₂NH). Typically, an excess of a non-nucleophilic organic base (e.g., DIPEA, Et₃N) is used. For amide couplings, at least 2 equivalents of base are needed: one to neutralize the hydrochloride salt and one to neutralize the acid formed during carboxylic acid activation. For cross-coupling reactions, the choice of base is critical and depends on the specific catalytic cycle.[7]
Part 2: Troubleshooting Guide for Amide Coupling Reactions
Amide bond formation is the most common reaction involving this substrate. This section tackles the most frequent issues encountered.
Issue 1: Low to No Yield of the Desired Amide Product
Q: I'm attempting an amide coupling between a carboxylic acid and 2-(Difluoromethyl)pyrrolidine hydrochloride using standard EDC/HOBt conditions, but I'm seeing very little or no product formation. What's going wrong?
A: This is the most common problem and is almost always due to a combination of the low nucleophilicity of the amine and insufficiently reactive coupling conditions.[5] Standard reagents like EDC/HOBt may not generate an activated ester that is reactive enough to be attacked by the electron-deficient amine.[5]
Causality and Troubleshooting Workflow:
The core issue is that the rate of reaction between the activated carboxylic acid and the weakly nucleophilic amine is too slow. This allows for competing side reactions, such as the hydrolysis of the activated ester or its decomposition. The strategy is to increase the reactivity of the activated species and optimize conditions to favor the desired reaction.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Protocol & Solutions:
-
Select an Appropriate Ligand:
-
Protocol: Employ modern, electron-rich, sterically bulky monophosphine ligands from the Buchwald or Hartwig families. [8][9]Excellent choices include XPhos, SPhos, RuPhos, or BrettPhos. Use a reliable palladium precatalyst (e.g., G3 or G4 precatalysts) or generate the active catalyst from Pd₂(dba)₃ or Pd(OAc)₂.
-
Rationale: These ligands accelerate the rate-limiting reductive elimination step and stabilize the palladium center, preventing decomposition and promoting an efficient catalytic cycle for challenging substrates. [10][8]The steric bulk facilitates the crucial C-N bond-forming step.
-
-
Choose the Right Base:
-
Protocol: A strong, non-nucleophilic base is required to deprotonate the amine within the palladium coordination sphere. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄). [7][11] * Rationale: Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are often insufficient to deprotonate electron-deficient amines effectively, leading to catalyst inhibition and reaction failure.
-
-
Ensure Rigorous Reaction Conditions:
-
Protocol: These reactions are sensitive to air and moisture. [7]Use an oven-dried flask, anhydrous solvents (e.g., toluene, dioxane), and maintain an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction. Ensure the purity of your amine and aryl halide. [7] * Rationale: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Water can hydrolyze the base and interfere with the catalytic cycle. Impurities in the starting materials can act as catalyst poisons. [7]
-
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH).
-
(S)-2-(Difluoromethyl)pyrrolidine hydrochloride. ChemScene.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
-
Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
-
Technical Support Center: Synthesis of (S)-3-(Difluoromethyl)pyrrolidine. Benchchem.
-
(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride. PubChem.
-
2-(difluoromethyl)pyrrolidine hydrochloride, min 97%, 250 mg. Anatrace.
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
-
(±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride. MySkinRecipes.
-
Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem.
-
2-(Difluoromethyl)pyrrolidine hydrochloride. HANGZHOU TIANYE CHEMICALS CO., LTD..
-
Insight into the Steric and Electronic Effects of Ancillary Ligands: Synthesis and Structure−Reactivity Relationship of Well-Defined, Air- and Moisture-Stable (NHC)Pd(sal)Cl Complexes (sal = Salicylaldimine). ACS Publications.
-
(2S)-2-(difluoromethyl)pyrrolidine hydrochloride chemical label. Fluorochem.
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
-
Buchwald–Hartwig amination. Wikipedia.
-
(2S)-2-(Difluoro(methoxy)methyl)pyrrolidine-1-sulfinyl fluoride as a new reagent in the Cl/F exchange reactions with aryl and alkyl sulfonyl chlorides. ResearchGate.
-
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
-
GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology.
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Institutes of Health (NIH).
-
Amide Synthesis. Fisher Scientific.
-
Coupling Reagents. Aapptec Peptides.
-
Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. Benchchem.
-
A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. Benchchem.
-
Coupling reaction sometimes works, sometimes doesn't : r/Chempros. Reddit.
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
-
Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University.
-
A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. ResearchGate.
-
Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing.
-
Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online.
-
Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH).
-
Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars.
-
Suzuki cross-coupling reaction. YouTube.
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. National Institutes of Health (NIH).
-
Contemporary synthetic strategies in organofluorine chemistry. Springer Nature Experiments.
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.
-
BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed.
-
Pyrrolidine, 3-(difluoromethyl)-, hydrochloride (1:1), (3S). CAS Common Chemistry.
-
Nickel-Catalyzed Cross-Electrophile Coupling of the Difluoromethyl Group for Fluorinated Cyclopropane Synthesis. ResearchGate.
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate.
-
Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. R Discovery.
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- 2. calpaclab.com [calpaclab.com]
- 3. chemscene.com [chemscene.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Efficient Synthesis of Substituted Difluoromethyl Pyrrolidines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted difluoromethyl pyrrolidines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your experimental design and troubleshooting efforts. The difluoromethyl group is a crucial bioisostere for hydroxyl and thiol groups, making these pyrrolidine scaffolds highly valuable in modern medicinal chemistry.[1]
This document provides in-depth FAQs on catalyst selection, a practical troubleshooting guide for common synthetic challenges, and detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses strategic decisions in catalyst selection, which are paramount for a successful synthesis.
Q1: What are the primary catalytic strategies for synthesizing substituted difluoromethyl pyrrolidines?
There are two main strategic approaches, and your choice of catalyst will depend on which path you select:
-
Late-Stage Difluoromethylation: This involves first synthesizing the substituted pyrrolidine ring and then introducing the difluoromethyl (-CF₂H) group onto the pre-formed scaffold. This is typically achieved via C-H bond functionalization. Catalysts for this approach are often photoredox or transition-metal systems capable of generating difluoromethyl radicals.[2][3][4]
-
Building Block Approach: This strategy involves constructing the pyrrolidine ring using a starting material that already contains the difluoromethyl group. The key catalytic step is the ring-forming reaction, often an asymmetric [3+2] cycloaddition. Organocatalysts, particularly those derived from proline, are exemplary for controlling stereochemistry in this approach.[5][6]
Caption: High-level strategic decision flow for synthesis.
Q2: For late-stage C-H difluoromethylation, what are the pros and cons of photocatalysis versus transition metal catalysis?
Direct C-H difluoromethylation is an efficient strategy that avoids pre-functionalization of the pyrrolidine ring.[4] Both photocatalysis and transition metal catalysis are viable, but they operate under different principles and offer distinct advantages.
| Catalyst System | Mechanism | Advantages | Disadvantages | Best For... |
| Organic Photoredox Catalysis | Generates CF₂H radicals from a precursor (e.g., CF₂HSO₂Na) using visible light. The radical then adds to the heterocycle.[4][7] | - Metal-free, avoiding product contamination.[4]- Exceptionally mild reaction conditions (room temp, visible light).- High functional group tolerance.[7] | - Can suffer from regioselectivity issues on complex substrates.- Requires specialized photoreactor setup. | Late-stage functionalization of complex, sensitive molecules and when metal contamination is a major concern.[4] |
| Transition Metal Catalysis (e.g., Cu, Pd, Ni, Fe) | Involves oxidative addition, transmetalation, and reductive elimination steps. Can also proceed via radical pathways depending on the metal and conditions.[2][8] | - Often provides higher regioselectivity through directed C-H activation.- Well-established, with a wide variety of ligands to tune reactivity.[2]- Can be more scalable for industrial applications. | - Risk of metal contamination in the final product.[9]- May require higher temperatures and stronger bases.- Catalyst can be sensitive to air and moisture.[5] | Substrates where regioselectivity is critical and can be controlled by existing functional groups. |
Q3: How can I achieve high stereoselectivity during the synthesis?
Controlling stereochemistry is critical for developing pharmaceutical candidates. The most robust method is to use the Building Block Approach coupled with an asymmetric catalytic cyclization.
-
Asymmetric Organocatalysis: This is the premier strategy. Chiral pyrrolidine-based catalysts, such as proline and its derivatives (e.g., diarylprolinol silyl ethers), are highly effective for catalyzing [3+2] cycloadditions between azomethine ylides and electron-deficient alkenes.[6][10][11] The catalyst controls the facial selectivity of the reaction, leading to high enantiomeric excess (ee). The versatility of this approach allows for the synthesis of a wide array of substituted pyrrolidines by simply changing the reaction components.[12][13]
-
Chiral Metal Catalysis: Copper(I) or Silver(I) complexes with chiral ligands can also catalyze asymmetric [3+2] cycloadditions effectively.[5] A significant advantage here is the potential for diastereodivergent synthesis, where changing the ligand can favor either the exo or endo product, offering an additional layer of stereochemical control.[5] Recently, enantioconvergent copper-catalyzed methods have also been developed to introduce the CF₂H group onto racemic alkyl halides, creating the stereocenter in the process.[14]
Q4: My starting material is an aryl halide. Which catalyst system is best for coupling with a CF₂H source?
For synthesizing aryl-substituted difluoromethyl pyrrolidines, where the CF₂H group is on an aromatic ring attached to the pyrrolidine, transition metal-catalyzed cross-coupling is the method of choice.
-
Palladium Catalysis: Palladium catalysts, particularly with sophisticated phosphine ligands like BrettPhos, are effective for coupling aryl chlorides and bromides with nucleophilic CF₂H sources like TMSCF₂H.[2] A challenge with palladium can be the slow transmetalation of the CF₂H group.[2]
-
Copper Catalysis: Copper(I) iodide is often used to catalyze the difluoromethylation of aryl iodides.[15] It facilitates the generation of a [Cu(CF₂H)₂]⁻ complex from zinc-based reagents like [(DMPU)₂Zn(CF₂H)₂], which then couples with the aryl halide.[2] Copper systems often work well for electron-deficient aryl iodides.[2]
-
Nickel Catalysis: Nickel catalysts are attractive because oxidative addition is facile, and they can couple a broader range of substrates, including aryl triflates.[2] They are often used with zinc-based difluoromethylating reagents.[8]
-
Dual Metal Catalysis: Cooperative bimetallic systems, such as Palladium/Silver, can accelerate the reaction by facilitating transmetalation steps that are slow with a single metal.[8] Recently, a dual Iron/Nickel electrocatalytic system was reported for coupling aryl halides with difluoroacetate, an abundant CF₂H source.[16]
Part 2: Troubleshooting Guide for Common Issues
This guide addresses specific problems you may encounter during your experiments, providing the causal logic and actionable solutions.
Caption: A logical workflow for troubleshooting low yield.
Issue 1: Low or No Product Yield
-
Possible Cause 1: Inefficient Catalyst System. The chosen metal, ligand, or organocatalyst may not be optimal for your specific substrate.
-
Solution: Systematically screen a panel of catalysts. If using a metal, test different ligands that vary in steric bulk and electronic properties. For organocatalysis, catalysts combining a pyrrolidine with a thiourea group can enhance performance through bifunctional activation.[5]
-
-
Possible Cause 2: Difluoromethylating Reagent Decomposition. Many difluoromethylating reagents are sensitive to moisture or have limited shelf-life. For example, the thermal stability of CuCHF₂ is known to be poor.[15]
-
Solution: Use freshly prepared or newly purchased reagents. If using reagents like TMSCF₂H, ensure strict anhydrous conditions are maintained.[2]
-
-
Possible Cause 3: Catalyst Deactivation. Trace amounts of water or oxygen can deactivate both metal and organocatalysts.[5] Substrate impurities, particularly those containing thiols, can act as poisons for metal catalysts.
-
Solution: Use rigorously dried solvents and glassware, and run the reaction under an inert atmosphere (nitrogen or argon). Purify your starting materials via chromatography or distillation before use.
-
Issue 2: Poor Stereoselectivity (Low ee or dr)
-
Possible Cause 1: Non-Optimal Reaction Temperature. Stereoselectivity is often highly temperature-dependent.
-
Solution: Lowering the reaction temperature generally increases selectivity by favoring the transition state of the desired stereoisomer, though this may slow the reaction rate.[5] Perform a temperature screen (e.g., RT, 0 °C, -20 °C, -78 °C) to find the optimal balance.
-
-
Possible Cause 2: Inappropriate Solvent. The solvent polarity can influence the conformation of the catalyst-substrate complex, thereby affecting stereochemical induction.
-
Solution: Screen a range of solvents with varying polarities. For some organocatalytic reactions, less polar solvents may enhance stereoselectivity.[5]
-
-
Possible Cause 3: Incorrect Catalyst Choice. The chiral environment provided by the catalyst is fundamental.
-
Solution: If using an organocatalyst, screen derivatives with different steric bulk (e.g., varying the substituents on a diarylprolinol ether catalyst). If using a metal catalyst, screen a library of chiral ligands.
-
Issue 3: Difficulty in Removing Residual Metal Catalyst
-
Possible Cause: Strong Coordination. The basic nitrogen atom of the pyrrolidine ring can strongly coordinate to the metal catalyst, making it difficult to remove during workup and purification.
-
Solution 1: Acid Wash. During aqueous workup, wash the organic solution of your product with a dilute acidic solution (e.g., 1M HCl or saturated NH₄Cl). This protonates the pyrrolidine, disrupting its coordination to the metal and extracting the product into the aqueous phase (if it forms a salt) or leaving the metal salt in the aqueous phase.[9]
-
Solution 2: Chelating Agents. Wash the organic solution with an aqueous solution of a chelating agent like EDTA to sequester the metal ions.
-
Solution 3: Activated Carbon Treatment. Stirring the crude product solution with activated carbon can adsorb residual metal complexes, which can then be removed by filtration.[9]
-
Part 3: Experimental Protocols
This section provides a representative, detailed protocol for a key transformation.
Protocol: Asymmetric Organocatalytic [3+2] Cycloaddition
This protocol describes the synthesis of a highly substituted chiral pyrrolidine ring, a common core for further functionalization or for use in the "Building Block Approach." This method is adapted from established principles of proline-based organocatalysis.[6][11]
Reaction: Azomethine ylide precursor (an imino ester) + an electron-deficient alkene → Substituted pyrrolidine
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen catalyst)
-
Glycine-derived imino ester (e.g., N-(benzylidene)glycine ethyl ester)
-
α,β-Unsaturated aldehyde or ketone (e.g., trans-cinnamaldehyde)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated aldehyde (1.0 mmol, 1.0 equiv) and the organocatalyst (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous dichloromethane (5.0 mL) via syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.
-
Reagent Addition: In a separate flask, dissolve the N-(benzylidene)glycine ethyl ester (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (2.0 mL). Add this solution dropwise to the cooled reaction mixture over 20 minutes using a syringe pump.
-
Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the substituted pyrrolidine product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
References
-
Metal‐Catalyzed Direct Difluoromethylation Reactions. Angewandte Chemie International Edition. [Link]
-
Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation - PMC. National Institutes of Health. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing. [Link]
-
Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journals. [Link]
-
Difluoromethylation of Heterocycles via a Radical Process. RSC Publishing. [Link]
-
Difluoromethylation of N-heterocyclic biomolecules | Request PDF. ResearchGate. [Link]
-
Dual transition metal electrocatalysis for difluoromethylation of Aryl halides using potassium difluoroacetate. ResearchGate. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed Central. [Link]
-
Recent advances in asymmetric fluorination and fluoroalkylation reactions via organocatalysis. RSC Publishing. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. National Institutes of Health. [Link]
-
The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]
-
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. National Institutes of Health. [Link]
-
Programmable synthesis of difluorinated hydrocarbons from alkenes through a photocatalytic linchpin strategy. Chemical Science (RSC Publishing). [Link]
-
Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. PubMed Central. [Link]
-
Programmable synthesis of difluorinated hydrocarbons from alkenes through a photocatalytic linchpin strategy. PubMed Central. [Link]
-
Photocatalytic Synthesis of Difluorinated Glycoamino Acids and Neoglycopeptides via Hydrodifluoroacetamidation of Vinyl-C-glycosides. PubMed Central. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. OUCI. [Link]
-
Enantioconvergent copper-catalysed difluoromethylation of alkyl halides. PubMed Central. [Link]
-
A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. ACS Publications. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [ouci.dntb.gov.ua]
- 12. mdpi.com [mdpi.com]
- 13. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 14. Enantioconvergent copper-catalysed difluoromethylation of alkyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Stability Issues of 2-(Difluoromethyl)pyrrolidine Hydrochloride in Solution
Welcome to the technical support guide for 2-(Difluoromethyl)pyrrolidine hydrochloride. This resource is designed for researchers, medicinal chemists, and formulation scientists who utilize this valuable fluorinated building block. The incorporation of a difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] However, the unique electronic properties of this moiety also present specific challenges regarding its stability in solution. This guide provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating these stability issues to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is 2-(Difluoromethyl)pyrrolidine hydrochloride considered a stable compound?
A1: In its solid, crystalline hydrochloride salt form, 2-(Difluoromethyl)pyrrolidine is generally stable when stored under appropriate conditions (cool, dry, and protected from moisture).[4][5][6] The salt form enhances stability by protonating the pyrrolidine nitrogen, which reduces its nucleophilicity and susceptibility to oxidative degradation. However, the primary stability concern arises when the compound is dissolved, particularly in aqueous or protic solutions. The C-F bonds of the difluoromethyl group, especially when positioned alpha to a nitrogen atom, can be labile under certain conditions.[7]
Q2: What is the primary cause of degradation for this compound in solution?
A2: The predominant degradation pathway is hydrolysis of the difluoromethyl group. This process is highly dependent on the pH of the solution. The electron-withdrawing nature of the two fluorine atoms makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This can lead to a cascade of reactions, ultimately resulting in the formation of the corresponding aldehyde or carboxylic acid and the release of fluoride ions. Basic conditions, in particular, can facilitate the deprotonation of the C-H bond on the difluoromethyl group, which may initiate elimination or other degradation pathways.[8][9]
Q3: What are the recommended solvents and pH ranges for preparing stock solutions?
A3: For maximum stability, especially for long-term storage, aprotic organic solvents are highly recommended. For experimental use where aqueous conditions are necessary, careful pH control is critical.
| Solvent Type | Recommended Solvents | pH Range (for aqueous systems) | Rationale & Considerations |
| Aprotic Organic | Anhydrous Dichloromethane (DCM), Anhydrous Acetonitrile (MeCN), Anhydrous Tetrahydrofuran (THF) | N/A | These solvents minimize the risk of hydrolysis by excluding water. They are ideal for preparing stock solutions for organic synthesis. Ensure solvents are truly anhydrous. |
| Protic Organic | Anhydrous Ethanol, Anhydrous Methanol | N/A | While better than aqueous solutions, alcohols can still act as nucleophiles. Use freshly opened anhydrous grades and store solutions at low temperatures. |
| Aqueous Buffers | Phosphate, Citrate, MES | pH 4.0 - 6.0 | Mildly acidic conditions are crucial. The hydrochloride salt naturally creates a slightly acidic solution. Avoid basic pH (>7.5) as it significantly accelerates hydrolysis.[9] Prepare fresh buffers and use immediately. |
Q4: How should I store solutions of 2-(Difluoromethyl)pyrrolidine hydrochloride?
A4: All solutions should be stored at low temperatures, ideally at -20°C or -80°C, in tightly sealed containers to prevent moisture ingress. For aqueous solutions, it is highly advisable to flash-freeze aliquots in liquid nitrogen before storing them at -80°C to minimize freeze-thaw cycles. Each aliquot should be intended for single use.
Q5: How can I detect and quantify the degradation of my compound?
A5: The most effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[10] ¹⁹F NMR spectroscopy is also a powerful tool for directly observing the fluorinated parent compound and any fluorine-containing degradants.[11]
-
HPLC-UV/MS: Develop a stability-indicating method that can separate the parent compound from its potential degradation products. A typical starting point would be a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid to ensure an acidic pH.[12] The appearance of new peaks, particularly earlier eluting (more polar) ones, often signals degradation.
-
¹⁹F NMR: This technique provides a clean spectrum where signals correspond only to fluorine-containing molecules. The disappearance of the signal for the -CF₂H group and the appearance of new signals can be used to quantify the extent of degradation.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Rapid loss of starting material in an aqueous reaction buffer.
-
Possible Cause: The pH of your buffer is too high (neutral or basic). Even nominally neutral water can have a pH that accelerates degradation over time.
-
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your reaction mixture. Do not assume the starting pH of the buffer is maintained after adding reagents.
-
Acidify the Medium: If the pH is > 6.5, adjust it to the 4.0 - 6.0 range using a dilute solution of a compatible acid (e.g., HCl, formic acid).
-
Use a Co-solvent: If your reaction allows, introducing a water-miscible aprotic co-solvent like acetonitrile or THF can reduce the water activity and slow down hydrolysis.
-
Workflow Analysis: Review your experimental workflow to identify any steps where the compound is exposed to basic conditions, such as a deprotection step or a basic aqueous workup.
-
Troubleshooting Workflow: Investigating Aqueous Instability
Caption: A logical workflow for diagnosing and resolving instability in aqueous media.
Problem 2: Appearance of unknown peaks in HPLC analysis after storing a stock solution.
-
Possible Cause 1: Hydrolysis due to residual moisture in the organic solvent.
-
Possible Cause 2: Incompatibility with the storage container or contaminants.
-
Troubleshooting Steps:
-
Solvent Quality: Discard the old solution. Prepare a new stock solution using a fresh, sealed bottle of anhydrous-grade solvent. Using a solvent from a sure-seal system is best practice.
-
Container Cleanliness: Ensure glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Perform a Mini-Stability Study:
-
Prepare a fresh solution in high-quality anhydrous acetonitrile.
-
Immediately inject a T=0 sample into the HPLC.
-
Store the solution at room temperature and inject samples at regular intervals (e.g., 1, 4, 8, 24 hours).
-
If new peaks appear, hydrolysis due to trace moisture is the likely cause. If the solution is stable, the original issue may have been solvent quality or contamination.
-
-
Proposed Hydrolytic Degradation Pathway
The hydrolysis is proposed to proceed via nucleophilic attack on the electrophilic difluoromethyl carbon, followed by elimination of fluoride.
Caption: Simplified proposed pathway for the hydrolysis of the difluoromethyl group. (Note: Images are placeholders for chemical structures).
Protocols for Stability Assessment
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradants and establish a stability-indicating analytical method.[8][13][14]
-
Preparation: Prepare a 1 mg/mL solution of 2-(Difluoromethyl)pyrrolidine hydrochloride in acetonitrile/water (50:50).
-
Acid Hydrolysis: To 1 mL of the solution, add 100 µL of 1M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: To 1 mL of the solution, add 100 µL of 0.1M NaOH. Keep at room temperature and monitor every 30 minutes, as degradation is expected to be rapid.
-
Oxidative Degradation: To 1 mL of the solution, add 100 µL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples, then dilute all samples to an appropriate concentration and analyze by a developed HPLC-MS method to identify the parent peak and any new degradation peaks.
Protocol 2: HPLC Method for Stability Monitoring
This serves as a starting point for a stability-indicating method. Optimization will be required.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Detection | UV at 205 nm; or MS (ESI+) |
| Injection Vol. | 2 µL |
Rationale: Formic acid maintains an acidic pH to improve peak shape and minimize on-column degradation.[12] A gradient elution ensures that both the relatively polar parent compound and any non-polar degradants are eluted and separated. Pyrrolidine itself has a weak chromophore, so low UV wavelength or MS detection is necessary.[15][16]
Experimental Workflow: Stability Study
Caption: A step-by-step workflow for conducting a short-term stability study.
References
- Vertex AI Search. Proposed degradation pathways of the drug under different hydrolytic conditions.
- Enamine. α-Fluoroamines.
- Royal Society of Chemistry. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry.
- American Chemical Society. Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.
- National Institutes of Health. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC.
- PubMed. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach.
- Benchchem. Technical Support Center: Synthesis of (S)-3-(Difluoromethyl)pyrrolidine.
- ChemScene. (S)-2-(Difluoromethyl)pyrrolidine hydrochloride.
- Nottingham ePrints. New Methods for the Construction of Fluorinated Cyclic Amines and Amides.
- National Institutes of Health. α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. PMC.
- Oakwood Chemical. 2-(difluoromethyl)pyrrolidine hydrochloride, min 97%, 250 mg.
- National Institutes of Health. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC.
- National Institutes of Health. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- HANGZHOU TIANYE CHEMICALS CO., LTD. 2-(Difluoromethyl)pyrrolidine hydrochloride.
- Parchem. (2R)-2-(difluoromethyl)pyrrolidine hydrochloride.
- ResearchGate. New Validated RP-HPLC Method for the Determination of Eflornithine Hydrochloride.
- National Institutes of Health. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
- Chromatography Forum. measure pyrrolidine by HPLC.
- ResearchGate. Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation.
- SIELC Technologies. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column.
- FDA. METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
- Merck Millipore. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue.
- ACS Publications. Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis.
- National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review.
Sources
- 1. α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. measure pyrrolidine by HPLC - Chromatography Forum [chromforum.org]
- 16. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of 2-(Difluoromethyl)pyrrolidine Hydrochloride
Welcome to the technical support guide for the purification of 2-(Difluoromethyl)pyrrolidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals navigating the specific challenges associated with purifying this valuable fluorinated building block. The introduction of the difluoromethyl group (CF₂H) can significantly alter a molecule's physicochemical properties, including its basicity, lipophilicity, and hydrogen bonding capabilities, which in turn impacts purification strategies.[1][2][3] This guide provides field-proven insights and troubleshooting protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-(Difluoromethyl)pyrrolidine hydrochloride?
A1: Impurities typically originate from the synthetic route employed. Common classes include unreacted starting materials, reaction byproducts, and residual solvents.[4] Given that many syntheses of pyrrolidine derivatives start from precursors like proline or involve N-protecting groups (e.g., Boc), you should be vigilant for these species.[5][6][7]
Table 1: Common Impurity Classes and Analytical Signatures
| Impurity Type | Potential Source / Example | Recommended Analytical Method | Key Signature / Observation |
| Starting Materials | N-Boc protected pyrrolidine precursor | ¹H NMR, LC-MS | Presence of t-butyl protons (~1.4-1.5 ppm) in ¹H NMR; distinct molecular ion in MS.[7] |
| Reaction Byproducts | Incomplete reduction or side reactions | ¹H, ¹⁹F NMR, LC-MS | Unexpected signals in the aliphatic or difluoromethyl regions of the NMR spectra; unidentified masses in MS. |
| Residual Solvents | Synthesis & Work-up (e.g., Dioxane, MTBE, THF) | ¹H NMR, GC-MS | Characteristic solvent peaks in ¹H NMR; confirmation by GC-MS.[8][9][10] |
| Reagents | Excess HCl from salt formation | Titration, pH measurement | Highly acidic aqueous solution of the product. |
| Enantiomeric Impurity | (R)-enantiomer (if synthesizing the S-form) | Chiral HPLC, Chiral CE | A second peak of equal mass appearing in the chiral chromatogram.[11][12] |
Q2: Why is this compound typically handled as a hydrochloride salt?
A2: The free amine form of 2-(difluoromethyl)pyrrolidine can be a volatile, and potentially air-sensitive, oil. Converting it to the hydrochloride salt increases its stability, renders it a more handleable solid, and improves its solubility in certain polar solvents.[7][13] This is a standard practice for many amine-containing pharmaceutical intermediates.
Q3: The difluoromethyl group is electron-withdrawing. How does this affect purification?
A3: The CF₂H group lowers the basicity (pKa) of the pyrrolidine nitrogen compared to its non-fluorinated analog. This can influence its behavior during acid-base extractions and its interaction with stationary phases in chromatography.[11] It also provides a unique analytical handle; ¹⁹F NMR spectroscopy is an excellent tool for confirming the presence of the group and detecting any fluorine-containing impurities.[14]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My isolated product is a sticky oil or a deliquescent solid, not a crystalline powder.
-
Question: I performed the final deprotection and salt formation, but after evaporating the solvent, I'm left with a persistent, hygroscopic oil. How can I solidify my 2-(difluoromethyl)pyrrolidine hydrochloride?
-
Answer: This is a frequent challenge with amine hydrochlorides, which can be highly deliquescent.[15] Simply evaporating a solution is often insufficient to induce crystallization, especially if trace amounts of water or solvent are present.
-
Causality: The high polarity of the hydrochloride salt and its strong affinity for water can lead to the formation of a syrup instead of a crystalline lattice.
-
Troubleshooting Steps:
-
Azeotropic Drying: Dissolve the oil in a solvent like toluene and evaporate under reduced pressure. Repeat this process 2-3 times to azeotropically remove residual water.
-
Solvent Trituration/Slurrying: Attempt to induce crystallization by adding a non-polar solvent in which the hydrochloride salt is insoluble. Vigorously stir the oil with a solvent like methyl tert-butyl ether (MTBE) or diethyl ether.[8][16] This can "crash out" the solid product.
-
Recrystallization from a Mixed Solvent System: If the product is soluble in a polar solvent (like isopropanol or ethanol) but insoluble in a non-polar one (like hexane or MTBE), a mixed-solvent recrystallization is ideal. Dissolve the crude material in a minimal amount of the hot polar solvent and slowly add the non-polar "anti-solvent" until turbidity persists. Allow it to cool slowly to promote crystal growth.[5]
-
Use Gaseous HCl: Forming the salt by bubbling dry HCl gas through a solution of the free amine in an anhydrous solvent (e.g., diethyl ether or dichloromethane) can often yield a finer, more easily handled precipitate than using aqueous HCl.[15]
-
-
Issue 2: Recrystallization results in low yield or no improvement in purity.
-
Question: I managed to crystallize my product, but my yield was less than 30%, and the NMR still shows significant impurities. What went wrong?
-
Answer: This suggests an issue with the chosen solvent system or the nature of the impurities.
-
Causality: If the impurities have similar solubility profiles to the desired product in the chosen solvent, co-crystallization will occur, leading to poor purification. Low yield indicates the product has significant solubility in the cold mother liquor.
-
Troubleshooting Steps:
-
Solvent Screening: The key to good recrystallization is finding a solvent that dissolves the product well when hot but poorly when cold, while impurities remain soluble at all temperatures. Systematically screen a range of solvents with varying polarities (e.g., isopropanol, acetonitrile, ethanol/ether mixtures).
-
Pre-Purification: Recrystallization is most effective for removing small amounts of impurities (<10%). If your crude material is highly impure, it is better to first perform a bulk purification step like an acid-base extraction or column chromatography to remove dissimilar impurities before attempting recrystallization.
-
Optimize Cooling: Slow, controlled cooling is critical for forming pure crystals. Rapidly crashing the solid out of solution by plunging it into an ice bath will trap impurities. Allow the solution to cool to room temperature naturally before further cooling.[13]
-
-
Issue 3: I am seeing poor separation or peak tailing during chromatographic purification.
-
Question: I am trying to purify my compound using standard silica gel chromatography, but the separation is poor, and the peaks are tailing badly. How can I improve this?
-
Answer: Purifying polar, basic compounds like amine hydrochlorides on standard silica gel is notoriously difficult. The acidic nature of silica can cause strong, irreversible binding and peak tailing. The hydrochloride salt form is generally not suitable for direct silica gel chromatography.
-
Causality: The free amine interacts strongly with the acidic silanol groups on the silica surface. The salt form is too polar and will likely not elute from the column.
-
Troubleshooting Steps:
-
Convert to Free Base: Before chromatography, convert the hydrochloride salt back to the free amine via a basic wash (e.g., with saturated NaHCO₃ solution) and extraction into an organic solvent.[4]
-
Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide (~0.5%), to your mobile phase (e.g., dichloromethane/methanol). This will "deactivate" the acidic sites on the silica and improve peak shape.
-
Consider an Alternative Stationary Phase:
-
Alumina (basic or neutral): This can be a better choice for purifying basic compounds.
-
Reverse-Phase Chromatography (C18): This is often an excellent choice for purifying polar salts. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amine remains protonated and gives sharp peaks.[17]
-
Fluorous Chromatography: Given the fluorine content, fluorous solid-phase extraction (F-SPE) or fluorous HPLC can provide excellent separation from non-fluorinated impurities.[17][18]
-
-
-
Issue 4: How do I accurately determine the enantiomeric purity of my product?
-
Question: My ¹H NMR and LC-MS look clean, but I need to confirm the enantiomeric excess (e.e.) of my (S)-2-(difluoromethyl)pyrrolidine. What is the best method?
-
Answer: Standard achiral chromatography or NMR will not distinguish between enantiomers.[12] You must use a chiral-specific analytical technique.
-
Causality: Enantiomers have identical physical properties in an achiral environment. Separation requires the formation of transient diastereomeric complexes with a chiral selector.[12]
-
Recommended Method: Chiral High-Performance Liquid Chromatography (Chiral HPLC)
-
Stationary Phase: The most critical component is the Chiral Stationary Phase (CSP). For amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point.[11]
-
Mobile Phase: This is often a mixture of a non-polar solvent like hexane or heptane with a polar alcohol modifier like isopropanol or ethanol. The percentage of the alcohol modifier is a key parameter to optimize for achieving resolution.[11]
-
Alternative: Supercritical Fluid Chromatography (SFC): Chiral SFC is gaining popularity as it often provides faster and more efficient separations than HPLC with a lower environmental impact.[19]
-
-
Experimental Protocols & Workflows
Workflow 1: Overall Purification and Analysis Strategy
This diagram outlines the decision-making process for purifying crude 2-(difluoromethyl)pyrrolidine hydrochloride.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]
- 9. d-nb.info [d-nb.info]
- 10. ema.europa.eu [ema.europa.eu]
- 11. benchchem.com [benchchem.com]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. pyrrolidine hydrochloride | 25150-61-2 | Benchchem [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sciencemadness Discussion Board - Is pyrrolidine hydrochloride deliquescent, or easy to dry? - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. US20200369608A1 - Processes for preparing pyrrolidine compounds - Google Patents [patents.google.com]
- 17. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for the Purity of 2-(Difluoromethyl)pyrrolidine Hydrochloride
Introduction
2-(Difluoromethyl)pyrrolidine hydrochloride is a crucial building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can carry through the synthetic route, potentially affecting the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are essential for ensuring the quality and consistency of 2-(Difluoromethyl)pyrrolidine hydrochloride.
This guide provides an in-depth comparison of analytical methodologies for determining the purity of 2-(Difluoromethyl)pyrrolidine hydrochloride. We will explore the principles and practical considerations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry. Each method will be accompanied by a detailed experimental protocol and a thorough discussion of its validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and validate the most appropriate analytical strategy for their specific needs.
Core Principles of Analytical Method Selection
The choice between analytical techniques for purity determination is governed by the physicochemical properties of the analyte and its potential impurities. 2-(Difluoromethyl)pyrrolidine hydrochloride is a polar, non-volatile small molecule. This inherent polarity and the presence of a hydrochloride salt present unique analytical challenges and opportunities.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for non-volatile and thermally labile compounds, making it a primary candidate for the analysis of 2-(Difluoromethyl)pyrrolidine hydrochloride.[4][5]
-
Gas Chromatography (GC) is a powerful tool for volatile and semi-volatile compounds. Direct analysis of the hydrochloride salt is problematic due to its non-volatile nature, necessitating derivatization to increase volatility.[4][6]
-
Titrimetry , specifically argentometric titration, offers a classic and cost-effective method for quantifying the hydrochloride content, which can be an indirect measure of purity, assuming the salt is the primary component.[7]
The following diagram illustrates a decision-making workflow for selecting the appropriate analytical method.
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The Fluorine Effect: A Comparative Guide to the Physicochemical Properties of Fluorinated Pyrrolidines
Introduction: The Strategic Role of Fluorine in Pyrrolidine Scaffolds
In the landscape of modern drug discovery, the pyrrolidine ring stands as a ubiquitous and versatile scaffold, integral to the structure of numerous pharmaceuticals.[1] Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space, a critical factor in achieving potent and selective biological activity. The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tactic for medicinal chemists to fine-tune the physicochemical properties of drug candidates, thereby enhancing their pharmacokinetic and pharmacodynamic profiles.[2][3]
This guide provides an in-depth comparison of the key physicochemical properties of fluorinated pyrrolidines, offering experimental data and mechanistic insights for researchers, scientists, and drug development professionals. We will explore how the unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively influence lipophilicity, basicity, metabolic stability, and conformation.[4][5]
The Impact of Fluorination on Key Physicochemical Parameters
The introduction of fluorine can induce profound changes in a molecule's properties. These modifications are not always intuitive and are highly dependent on the number and position of the fluorine atoms on the pyrrolidine ring.
Lipophilicity (logP/logD): A Non-Linear Relationship
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly modulated by fluorination.[6] While often assumed to increase lipophilicity, the effect of fluorine is more nuanced and can lead to either an increase or a decrease in this property depending on the molecular context.[6][7]
The octanol-water partition coefficient (logP) is the standard measure of lipophilicity. For ionizable compounds like pyrrolidines, the distribution coefficient (logD) at a physiological pH of 7.4 provides a more relevant measure.
| Compound | Structure | logP/logD | Reference(s) |
| Pyrrolidine | 0.46 | [8] | |
| (S)-3-Fluoropyrrolidine | ![]() | ~0.2 (estimated) | [9] |
| N-Boc-3,3-difluoropyrrolidine | ![]() | 1.84 (calculated) | [10] |
| (S)-3-(Difluoromethyl)pyrrolidine | ![]() | ~0.8 (estimated) | [10] |
Key Insights:
-
Single Fluorine Substitution: A single fluorine atom can modestly decrease or have a minimal effect on lipophilicity. This is attributed to the increased polarity of the C-F bond.
-
Multiple Fluorine Substitutions: Geminal difluorination (two fluorine atoms on the same carbon) or the introduction of a difluoromethyl group generally leads to a more significant increase in lipophilicity.[11] This is because the multiple fluorine atoms create a more electron-deficient and less polarizable surface.
-
Positional Isomerism: The position of the fluorine atom(s) is critical. Fluorination at the 3-position, for instance, will have a different impact on logP compared to fluorination at the 2-position due to proximity to the basic nitrogen atom.
Experimental Protocol: Shake-Flask Method for logD7.4 Determination
A reliable and widely used method for experimentally determining lipophilicity is the shake-flask method, followed by analysis.
Caption: Workflow for the experimental determination of logD7.4 using the shake-flask method.
Basicity (pKa): The Inductive Effect in Action
The basicity of the pyrrolidine nitrogen is a crucial parameter influencing its ionization state at physiological pH, which in turn affects receptor binding, solubility, and cell permeability. Fluorine's strong electron-withdrawing inductive effect significantly reduces the basicity (lowers the pKa) of the pyrrolidine nitrogen.[12][13]
| Compound | pKa | ΔpKa (from Pyrrolidine) | Reference(s) |
| Pyrrolidine | 11.27 | - | [8] |
| 3-Fluoropyrrolidine | ~9.6 | -1.67 | [12][13] |
| 3,3-Difluoropyrrolidine | ~8.2 | -3.07 | [7] |
Key Insights:
-
Distance Dependence: The magnitude of the pKa reduction is dependent on the distance of the fluorine atom(s) from the nitrogen. Fluorination at the 2-position (α to the nitrogen) has a more pronounced effect than at the 3-position (β to the nitrogen).
-
Additive Effect: The introduction of a second fluorine atom, as in 3,3-difluoropyrrolidine, further decreases the pKa in a roughly additive manner.[7] This allows for a predictable tuning of the amine's basicity.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a standard and accurate method for determining the pKa of an amine.
Caption: Workflow for pKa determination via potentiometric titration.
Metabolic Stability: Blocking Metabolic Hotspots
The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism.[4][14] Strategically placing fluorine atoms can block these "metabolic soft spots," thereby increasing the metabolic stability and half-life of a drug.[5][15]
Key Insights:
-
Improved Stability: Fluorination often leads to a significant increase in metabolic stability, as demonstrated by in vitro microsomal stability assays.
-
Potential Liabilities: While generally enhancing stability, fluorination is not a panacea. In some cases, metabolism at other sites can be enhanced, or the introduction of fluorine can lead to the formation of reactive metabolites.[4] Careful metabolic profiling of fluorinated compounds is therefore essential.
Conformation: The Gauche Effect and Ring Pucker
The conformation of the pyrrolidine ring is critical for its interaction with biological targets. Fluorination can exert significant control over the ring's preferred conformation through stereoelectronic effects, most notably the gauche effect.[16][17]
The pyrrolidine ring exists in a dynamic equilibrium between two primary envelope conformations: Cγ-endo and Cγ-exo. The introduction of a fluorine atom at the 3- or 4-position can bias this equilibrium.[1]
-
Gauche Effect: An electronegative fluorine atom tends to favor a gauche (60° dihedral angle) rather than an anti (180° dihedral angle) relationship with the electron-withdrawing nitrogen atom. This preference can stabilize a specific ring pucker.[17][18]
-
Conformational Locking: This conformational biasing can effectively "lock" the pyrrolidine ring into a more rigid and defined shape, which can be advantageous for optimizing binding to a specific protein target.[19] X-ray crystallography and NMR spectroscopy are powerful tools for elucidating the solid-state and solution-phase conformations of fluorinated pyrrolidines, respectively.[10][16]
Caption: Fluorination can shift the conformational equilibrium of the pyrrolidine ring.
Conclusion: A Powerful Tool for Molecular Design
The incorporation of fluorine into the pyrrolidine scaffold is a nuanced and powerful strategy in medicinal chemistry. By understanding the fundamental principles of how fluorination impacts key physicochemical properties, researchers can more rationally design and optimize drug candidates. The ability to fine-tune lipophilicity, modulate basicity, enhance metabolic stability, and control conformation provides a versatile toolkit for addressing the multifaceted challenges of drug development. As analytical techniques continue to advance, our understanding of the subtle yet profound effects of fluorination will undoubtedly continue to grow, further solidifying its role as a cornerstone of modern pharmaceutical design.
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Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (n.d.). PubMed Central. Retrieved from [Link]
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A Senior Application Scientist's Guide: 2-(Difluoromethyl)pyrrolidine vs. 2-(Trifluoromethyl)pyrrolidine in Structure-Activity Relationship (SAR) Studies
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design. Its introduction into a molecular scaffold can profoundly influence physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among the most powerful tools in the medicinal chemist's arsenal are the difluoromethyl (-CHF2) and trifluoromethyl (-CF3) groups. When appended to a versatile and privileged scaffold like pyrrolidine, these two moieties offer distinct, nuanced, and often contrasting effects that can be leveraged to optimize a lead compound.
This guide provides an in-depth comparison of 2-(difluoromethyl)pyrrolidine and 2-(trifluoromethyl)pyrrolidine, moving beyond a simple list of properties to explain the causality behind their divergent behaviors in SAR studies. We will explore their physicochemical profiles, metabolic fates, and synthetic considerations, providing the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their optimization campaigns.
The Physicochemical Dichotomy: A Head-to-Head Comparison
The seemingly subtle difference of a single C-H bond versus a C-F bond fundamentally alters the electronic, steric, and interactive potential of the substituent. This divergence is the primary driver of their differential impact on a drug candidate's profile.
Key Property Comparison
The choice between a -CHF2 and -CF3 group is a strategic decision based on balancing multiple parameters. The difluoromethyl group offers a unique combination of moderate lipophilicity and hydrogen bond donating potential, whereas the trifluoromethyl group provides a more significant boost in lipophilicity and metabolic stability at the cost of any hydrogen bonding capability.
| Property | 2-(Difluoromethyl)pyrrolidine Moiety | 2-(Trifluoromethyl)pyrrolidine Moiety | Rationale and In-Field Implications |
| Hydrogen Bond Capability | Weak H-Bond Donor [2][3] | None (H-Bond Acceptor) | The C-H bond in the -CHF2 group is polarized by the adjacent fluorine atoms, allowing it to act as a hydrogen bond donor. This unique "lipophilic hydrogen bond donor" character means it can function as a bioisostere for hydroxyl, thiol, or amine groups, potentially forming critical interactions within a target's binding site.[2][3] The -CF3 group lacks this proton and can only act as a weak H-bond acceptor. |
| Lipophilicity (LogP) | Moderately Lipophilic | Highly Lipophilic | The trifluoromethyl group is significantly more lipophilic than the difluoromethyl group.[4] The Hansch π value for -CF3 is +0.88, indicating a strong contribution to lipophilicity.[5] This property is often exploited to enhance membrane permeability and brain penetration.[6] However, excessive lipophilicity can negatively impact solubility and increase off-target binding. The -CHF2 group offers a more measured increase in lipophilicity.[2] |
| Acidity/Basicity (pKa) | Reduces Basicity | Strongly Reduces Basicity | The strong electron-withdrawing nature of fluorine atoms lowers the pKa of the pyrrolidine nitrogen, reducing its basicity compared to an unsubstituted pyrrolidine (pKa ≈ 11.2).[7] The effect is more pronounced with the more electronegative -CF3 group.[8] Predicted pKa values for substituted trifluoromethyl-pyrrolidines are around 8.9[9][10], while 3,3-difluoropyrrolidine has an experimental pKa of 7.5.[11] This modulation is critical for controlling the ionization state of the molecule at physiological pH, which affects solubility, cell penetration, and target engagement. |
| Metabolic Stability | Good | Excellent | Both groups enhance metabolic stability by blocking sites susceptible to oxidative metabolism due to the high strength of the C-F bond.[5][12] The -CF3 group is one of the most effective substituents for this purpose, as it is highly resistant to cleavage by cytochrome P450 enzymes.[13] While the -CHF2 group also confers stability, the remaining C-H bond can still be a potential, albeit much less favorable, site for metabolism compared to a non-fluorinated analogue.[14] |
| Steric Profile | Smaller | Larger | The trifluoromethyl group is bulkier than a methyl group and is often used as a bioisostere for a chlorine atom.[5][6] This increased size can be beneficial for improving binding affinity through enhanced hydrophobic interactions but may also introduce steric clashes within a confined binding pocket. |
Visualizing the Strategic Choice in SAR
The decision to employ a -CHF2 or -CF3 group is a critical branch point in a drug discovery campaign. The following workflow illustrates how these analogs are typically compared to guide lead optimization.
Caption: A generalized workflow for the comparative evaluation of fluorinated analogs in a drug discovery program.
Metabolic Stability: Experimental Validation
Blocking metabolic hotspots is a primary reason for introducing fluorinated groups.[13] While both moieties are effective, their relative stability can be quantified using an in vitro assay with liver microsomes, which contain the key CYP enzymes responsible for Phase I metabolism.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol provides a self-validating system to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.
Objective: To quantitatively compare the rate of metabolism of a 2-(difluoromethyl)pyrrolidine analog versus its 2-(trifluoromethyl)pyrrolidine counterpart.
Materials:
-
Test compounds (CHF2 and CF3 analogs), 10 mM stock in DMSO.
-
Human Liver Microsomes (HLM), 20 mg/mL stock.
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).
-
0.1 M Phosphate Buffer, pH 7.4.
-
Positive control (e.g., Verapamil, a compound with known high clearance).
-
Acetonitrile with internal standard (e.g., Tolbutamide) for quenching.
-
96-well incubation plates and analytical plates.
Methodology:
-
Preparation of Incubation Mixture:
-
In a 96-well plate, prepare the main incubation mixture by combining phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compounds (final concentration 1 µM).
-
Causality Check: The 1 µM concentration is typically below the Km for most CYP enzymes, ensuring the reaction rate is proportional to the substrate concentration, which is essential for accurate clearance calculations.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes to allow the compounds to equilibrate with the microsomal proteins.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to all wells. This provides the necessary cofactor for CYP enzyme activity.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by transferring an aliquot of the incubation mixture to a separate 96-well plate containing ice-cold acetonitrile with an internal standard.
-
Trustworthiness: The T=0 sample, where the quenching solution is added before the NADPH system, serves as a crucial control, representing 100% of the initial compound concentration and accounting for any non-enzymatic degradation or matrix effects.
-
-
Sample Processing:
-
Centrifuge the quenched plate at 4000 rpm for 20 minutes to precipitate proteins.
-
Transfer the supernatant to a new analytical plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining concentration of the parent drug at each time point using a validated LC-MS/MS method. The internal standard corrects for variations in sample processing and instrument response.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration]) .
-
Expected Outcome: For most scaffolds, the 2-(trifluoromethyl)pyrrolidine analog is expected to exhibit a longer t½ and lower CLint compared to the 2-(difluoromethyl)pyrrolidine analog, quantitatively confirming its superior metabolic stability.
Translating Properties into Biological Performance
The distinct physicochemical profiles of the two groups directly influence their interactions with biological targets and their overall pharmacokinetic behavior.
Caption: Impact of physicochemical properties on potential biological outcomes for each moiety.
-
-CHF2 as a Unique Bioisostere: The ability of the difluoromethyl group to act as a hydrogen bond donor is its most distinguishing feature.[2] In an SAR campaign, if a hydroxyl or thiol group at a specific position is found to be critical for potency but suffers from poor metabolic stability (e.g., glucuronidation), replacing it with a -CHF2 group is a prime strategy. This can preserve the key hydrogen bond interaction while significantly enhancing metabolic robustness.
-
-CF3 for Permeability and Stability: The trifluoromethyl group is the go-to choice when the primary goals are to block a known metabolic liability and/or significantly increase lipophilicity to improve membrane permeability, such as for CNS-penetrant drugs.[6] The introduction of a -CF3 group on an aromatic ring is a well-established strategy to deactivate it towards oxidative metabolism.[5]
Conclusion
The choice between 2-(difluoromethyl)pyrrolidine and 2-(trifluoromethyl)pyrrolidine is not a matter of inherent superiority but of strategic application. They are not interchangeable; they are distinct tools to solve different problems in drug optimization.
-
Choose 2-(difluoromethyl)pyrrolidine when seeking a metabolically stable bioisostere for a hydrogen-bond-donating group (OH, SH, NH) or when a moderate increase in lipophilicity is desired without sacrificing potential polar interactions.
-
Choose 2-(trifluoromethyl)pyrrolidine when the primary objective is to maximize metabolic stability by shielding a vulnerable position or to substantially increase lipophilicity to enhance membrane permeability.
By understanding the fundamental causality behind their properties, medicinal chemists can harness the unique attributes of each moiety to rationally design molecules with superior efficacy, selectivity, and pharmacokinetic profiles, ultimately accelerating the journey from a promising hit to a viable drug candidate.
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A Senior Application Scientist's Guide to Biological Assay Validation for Compounds with a Difluoromethylpyrrolidine Moiety
Introduction: The Rise of the Difluoromethylpyrrolidine Moiety in Drug Discovery
The pyrrolidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1] Its rigid, three-dimensional nature allows for the precise orientation of substituents to maximize interactions with biological targets.[2] In recent years, the incorporation of fluorine-containing groups has become a key strategy to enhance the pharmacological properties of drug candidates. Among these, the difluoromethyl (CHF2) group is particularly noteworthy. When appended to the pyrrolidine ring, it creates the difluoromethylpyrrolidine moiety, a building block of increasing interest for developing novel therapeutics.[1][3]
The unique properties of the difluoromethyl group, such as its role as a lipophilic hydrogen bond donor and its intermediate electronegativity, allow for the fine-tuning of a molecule's electronic and physicochemical characteristics.[1] This often translates to significant improvements in critical drug-like properties, including:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making the difluoromethyl group resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) family.[1][4] This can lead to a longer drug half-life and an improved pharmacokinetic profile.
-
Modulated Physicochemical Properties: The difluoromethyl group can influence a compound's lipophilicity, polarity, and pKa, thereby affecting its solubility, permeability, and oral bioavailability.[1][3]
-
Increased Binding Affinity: The ability of the difluoromethyl group to participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket can enhance the potency of a drug candidate.[1]
While these advantages are highly desirable, they also present unique challenges for the accurate and reliable validation of biological assays. This guide provides a comparative analysis of key assay methodologies, offering insights into experimental design and data interpretation tailored to the specific characteristics of compounds featuring a difluoromethylpyrrolidine moiety.
Core Challenges in Assay Validation for Difluoromethylpyrrolidine-Containing Compounds
The very properties that make the difluoromethylpyrrolidine moiety attractive in drug design can complicate in vitro characterization. A thorough understanding of these potential issues is crucial for designing robust and self-validating assays.
| Validation Parameter | Key Considerations for Difluoromethylpyrrolidine Compounds | Mitigation Strategies & Alternative Methodologies |
| Specificity/Selectivity | The lipophilic nature of some fluorinated compounds can lead to non-specific binding to assay components. There is also a possibility of interference with fluorescent or luminescent detection methods.[5] | Employ orthogonal assays with different detection principles. Mass spectrometry-based detection is a reliable method to confirm the identity of the analyte.[5] |
| Accuracy | The high stability of the C-F bond may impact extraction efficiency and recovery from biological matrices. Matrix effects are also a potential concern.[5] | The use of radiolabeled, specifically ¹⁸F-labeled, internal standards can aid in assessing recovery. Matrix-matched calibration standards are also recommended.[5] |
| Precision | Compounds with low aqueous solubility can introduce variability in measurements. | Automated liquid handling systems can minimize pipetting errors. Rigorous control of assay conditions such as temperature and incubation time is essential.[5] |
| Linearity & Range | Solubility limitations at higher concentrations can result in non-linear assay responses. | The use of co-solvents like DMSO should be carefully validated for its impact on the assay system. Exploring alternative calibration models may be necessary.[5] |
Comparative Guide to Key Biological Assays
Intestinal Permeability: The Caco-2 Assay
Predicting the oral absorption of a drug candidate is a critical step in its development. The Caco-2 permeability assay is a widely accepted in vitro model of the human intestinal epithelium.[6][] Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions and express a variety of transporters relevant to drug absorption and efflux when cultured on semipermeable supports.[6]
Comparison of Caco-2 Assay Formats:
| Assay Format | Description | Advantages for Difluoromethylpyrrolidine Compounds | Disadvantages & Considerations |
| Standard 21-Day Culture | Caco-2 cells are cultured for 21 days to allow for full differentiation and formation of a robust monolayer with well-defined tight junctions and transporter expression.[][8] | Provides the most physiologically relevant data, which is crucial for compounds with potentially complex transport mechanisms. | Time-consuming, which can be a bottleneck in early discovery. |
| Accelerated 5-Day Culture | Cells are cultured in a modified medium, often containing sodium butyrate, on collagen-coated inserts to promote faster differentiation.[9] | Higher throughput, allowing for the screening of a larger number of compounds. | May result in lower expression of some efflux transporters like P-gp, potentially underestimating the efflux of difluoromethylpyrrolidine-containing compounds.[9] |
| Assay with Efflux Inhibitors | The assay is performed in the presence and absence of known efflux transporter inhibitors, such as verapamil for P-glycoprotein (P-gp).[8] | Helps to determine if the compound is a substrate for key efflux transporters, which is a common characteristic of lipophilic molecules. | Requires additional experimental arms and careful selection of inhibitor concentrations. |
Experimental Workflow: Standard 21-Day Caco-2 Permeability Assay
Caption: Workflow for a standard Caco-2 permeability assay.
Detailed Protocol: Standard 21-Day Caco-2 Permeability Assay
-
Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell inserts at an appropriate density.
-
Cell Culture: Culture the cells for 21 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a monolayer resembling the intestinal epithelium.[]
-
Monolayer Integrity Check: Prior to the assay, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[6]
-
Compound Application: Prepare a solution of the test compound (typically at 10 µM) in a suitable transport buffer.[6] Apply the compound solution to either the apical (for A to B transport) or basolateral (for B to A transport) compartment.
-
Incubation: Incubate the plates at 37°C for a specified time, usually 2 hours.[6]
-
Sampling: At the end of the incubation period, collect samples from the receiver compartment.
-
Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (the ratio of B-A Papp to A-B Papp). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[8]
Metabolic Stability: Liver Microsome and Hepatocyte Assays
Assessing the metabolic stability of a compound is crucial for predicting its in vivo half-life and clearance.[10] Due to the inherent resistance of the difluoromethyl group to metabolism, it is important to use assay systems with robust metabolic activity.
Comparison of Metabolic Stability Assay Systems:
| Assay System | Description | Advantages for Difluoromethylpyrrolidine Compounds | Disadvantages & Considerations |
| Liver Microsomes | Subcellular fractions of the liver endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes, particularly CYPs.[11] | Cost-effective and suitable for high-throughput screening. Ideal for assessing CYP-mediated metabolism.[12] | Lacks Phase II metabolic enzymes and cofactors, potentially underestimating the overall metabolic clearance. |
| Hepatocytes | Intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[10] | Provides a more complete picture of a compound's metabolism, including both Phase I and Phase II pathways. | More expensive and lower throughput than microsomal assays. |
| S9 Fraction | A supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[10] | Offers a balance between the simplicity of microsomes and the comprehensiveness of hepatocytes. | Can have lower metabolic activity compared to hepatocytes. |
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for a liver microsomal stability assay.
Detailed Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (human or from another species of interest), phosphate buffer, and the test compound (typically at 1 µM).[13]
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding an NADPH regenerating system.[13]
-
Time-course Sampling: At various time points (e.g., 0, 10, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing a cold organic solvent (e.g., acetonitrile) to stop the reaction.[13]
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the half-life (t1/2) and the intrinsic clearance (Clint).[12]
Off-Target Liability: CYP Inhibition and hERG Assays
While the difluoromethylpyrrolidine moiety can confer metabolic stability, it is still essential to assess the potential for off-target interactions, particularly inhibition of key CYP enzymes and the hERG potassium channel.
a) CYP Inhibition Assays
Inhibition of CYP enzymes can lead to drug-drug interactions, where the co-administration of one drug affects the metabolism and clearance of another.[14]
Comparison of CYP Inhibition Assay Formats:
| Assay Format | Description | Advantages for Difluoromethylpyrrolidine Compounds | Disadvantages & Considerations |
| Fluorogenic Probe-Based Assay | Utilizes specific fluorogenic substrates that are converted into fluorescent products by CYP enzymes. Inhibition is measured as a decrease in the fluorescent signal.[15] | High-throughput and cost-effective, making it suitable for screening large numbers of compounds.[15] | Fluorinated compounds can sometimes interfere with the fluorescent readout, leading to false positives or negatives.[16] |
| LC-MS/MS-Based Assay | Employs specific probe substrates for each CYP isoform, and the formation of the corresponding metabolite is quantified by LC-MS/MS. | Considered the "gold standard" as it is less prone to interference and provides a direct measure of metabolite formation. | Lower throughput and more expensive than fluorogenic assays. |
b) hERG Potassium Channel Assays
Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[17] Therefore, assessing the hERG liability of new chemical entities is a regulatory requirement.
Comparison of hERG Assay Formats:
| Assay Format | Description | Advantages for Difluoromethylpyrrolidine Compounds | Disadvantages & Considerations |
| Manual Patch Clamp | The gold standard method for directly measuring the flow of ions through the hERG channel in a single cell. | Provides the most detailed and accurate assessment of hERG channel block. | Very low throughput and technically demanding. |
| Automated Patch Clamp | High-throughput systems that automate the patch clamp process, allowing for the testing of more compounds.[17] | Offers a good balance between throughput and data quality. | Can be sensitive to compound precipitation, which may be a concern for some lipophilic difluoromethylpyrrolidine-containing molecules. |
| Fluorescence-Based Assays | Utilize fluorescent dyes that are sensitive to changes in membrane potential or ion concentration (e.g., thallium as a surrogate for potassium).[18][19] | Very high throughput and suitable for early-stage screening. | Prone to interference from fluorescent compounds and may have a higher rate of false negatives compared to patch clamp methods.[18] |
Conclusion and Best Practices
The difluoromethylpyrrolidine moiety is a valuable addition to the medicinal chemist's toolbox, offering a promising strategy for enhancing the metabolic stability and other key properties of drug candidates. However, the unique characteristics of these fluorinated compounds necessitate a thoughtful and well-validated approach to in vitro biological assays.
Key Recommendations:
-
Orthogonal Assays: Whenever possible, use orthogonal assay methods to confirm key findings. For example, a positive result in a fluorogenic CYP inhibition assay should be confirmed using an LC-MS/MS-based method.
-
Appropriate Controls: The use of appropriate positive and negative controls is essential for a self-validating assay system. For compounds with a difluoromethylpyrrolidine moiety, it is also advisable to include reference compounds with and without this moiety to understand its specific impact on assay performance.
-
Understand Assay Limitations: Be aware of the potential for interference, particularly with fluorescence-based assays. If a compound is intrinsically fluorescent, alternative detection methods should be employed.
-
Adherence to Regulatory Guidance: All assay validation should be conducted in accordance with relevant regulatory guidelines, such as those from the FDA and ICH.[20][21][22][23]
By carefully considering the unique properties of difluoromethylpyrrolidine-containing compounds and selecting the most appropriate and robust assay methodologies, researchers can generate high-quality, reliable data to support the advancement of promising new drug candidates.
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Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure | Request PDF - ResearchGate. [Link]
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral 2-(Difluoromethyl)pyrrolidine: A Comparative Analysis
Introduction: The incorporation of the 2-(difluoromethyl)pyrrolidine scaffold into pharmaceutical candidates is a strategy of increasing importance. The difluoromethyl group, acting as a lipophilic hydrogen bond donor, can significantly enhance binding affinity and modulate pharmacokinetic properties.[1] As with all chiral molecules in drug development, the precise determination of enantiomeric excess (e.e.) is not merely a regulatory requirement but a fundamental necessity for ensuring safety, efficacy, and batch-to-batch consistency. The two enantiomers of 2-(difluoromethyl)pyrrolidine can exhibit vastly different biological activities and toxicological profiles.
This guide provides a comparative analysis of the primary analytical techniques for determining the e.e. of this specific chiral amine. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to guide researchers in selecting the optimal strategy for their specific analytical challenge, whether it be for high-throughput screening or rigorous quality control.
Direct Chromatographic Separation: Chiral HPLC & SFC
Direct methods, which resolve enantiomers without prior derivatization, are often the preferred first approach due to their speed and simplicity. The separation relies on the differential, transient interactions between the enantiomers and a chiral stationary phase (CSP).
Expertise & Rationale:
For a secondary amine like 2-(difluoromethyl)pyrrolidine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the workhorses of the industry. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. Supercritical Fluid Chromatography (SFC) is a particularly powerful alternative to HPLC, often providing faster separations and reduced solvent consumption, making it a "greener" technique.[2][]
Experimental Protocol: Chiral Supercritical Fluid Chromatography (SFC)
This protocol is a robust starting point, adapted from methods for similar pyrrolidine structures.[2]
-
Sample Preparation: Dissolve the racemic or enantiomerically-enriched 2-(difluoromethyl)pyrrolidine in methanol to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based CSP such as Lux Cellulose-2 or Daicel Chiralpak AD-H.
-
Mobile Phase: Supercritical CO₂ (Mobile Phase A) and a co-solvent of methanol with 0.1% diethylamine (DEA) (Mobile Phase B).
-
Rationale for DEA: The basic additive is crucial. It deactivates acidic sites on the silica support of the CSP, preventing peak tailing and improving the resolution of the basic amine analytes.
-
Elution: A gradient elution from 5% to 40% Mobile Phase B over 5 minutes is a good starting point for method development.
-
Flow Rate: 3.0 mL/min.
-
Backpressure: 150 bar.
-
Temperature: 40 °C.
-
-
Detection: UV detection at a low wavelength (e.g., 205-220 nm) where the pyrrolidine may have some absorbance, or alternatively, an Evaporative Light Scattering Detector (ELSD) if UV response is poor.
-
Quantification: The e.e. is calculated from the relative peak areas of the two enantiomers: % e.e. = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Data Presentation: Expected SFC Performance
| Parameter | Expected Value | Rationale |
| Retention Time (t_R1) | ~2.5 min | SFC is inherently fast due to the low viscosity of the mobile phase. |
| Retention Time (t_R2) | ~3.1 min | Baseline separation is the goal. |
| Resolution (R_s) | > 1.5 | A resolution of 1.5 indicates baseline separation, ensuring accurate quantification. |
| Limit of Detection (LOD) | ~0.1% of minor enantiomer | Dependent on detector, but achievable for impurity analysis. |
Workflow Visualization
Caption: Workflow for direct e.e. determination by Chiral SFC.
Indirect Chromatographic Separation via Derivatization
This strategy involves chemically converting the enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[4] The resulting diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column by GC or HPLC.
Expertise & Rationale:
This method is invaluable when a suitable CSP is not available or when enhanced detection is required. For example, reacting the pyrrolidine with a CDA containing a strong chromophore can dramatically improve UV detection sensitivity. For Gas Chromatography (GC), derivatization is often mandatory to increase the volatility and thermal stability of the analyte.[5][6] A common CDA for amines is Mosher's acid chloride (MTPA-Cl), but for GC, reagents like trifluoroacetic anhydride (TFAA) are often used to create volatile derivatives.[4][5]
Experimental Protocol: Chiral GC-MS after Derivatization
-
Derivatization:
-
To 1 mg of the 2-(difluoromethyl)pyrrolidine sample in 200 µL of an aprotic solvent (e.g., dichloromethane) in a sealed vial, add 1.2 equivalents of an enantiopure CDA (e.g., (S)-(-)-N-(Trifluoroacetyl)prolyl chloride).
-
Add 1.5 equivalents of a non-chiral base (e.g., triethylamine) to scavenge the HCl byproduct.
-
Heat the reaction at 60 °C for 30 minutes.
-
Self-Validation Check: The reaction must proceed to 100% completion. Any unreacted starting material or kinetic resolution (one enantiomer reacting faster than the other) will lead to inaccurate e.e. values. Run a test reaction on a racemic standard and confirm complete conversion.
-
-
Workup: Quench the reaction with a small amount of water. Extract the organic layer, dry it over sodium sulfate, and dilute to an appropriate concentration for GC analysis.
-
GC-MS Analysis:
-
Column: A standard achiral column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injector: Split/splitless, 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Detector: Mass Spectrometer (MS) in Scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Data Presentation: Expected GC-MS Performance
| Parameter | Expected Value | Rationale |
| Retention Time (Diastereomer 1) | ~12.2 min | The exact time depends on the CDA, but separation is based on different boiling points/polarities. |
| Retention Time (Diastereomer 2) | ~12.5 min | |
| Resolution (R_s) | > 1.5 | Achievable with standard achiral columns if the CDA is well-chosen. |
| Limit of Quantification (LOQ) | < 0.05% of minor enantiomer | MS detection provides excellent sensitivity. |
Workflow Visualization
Caption: Workflow for indirect e.e. determination by GC-MS.
NMR Spectroscopy: A Non-Separative Approach
NMR spectroscopy offers a fundamentally different approach that does not require chromatographic separation. By using a chiral auxiliary, the enantiomers are made magnetically non-equivalent, resulting in distinct signals in the NMR spectrum whose integrations directly reflect the enantiomeric ratio.[7] The presence of the CF₂H group makes ¹⁹F NMR a particularly attractive option.
Expertise & Rationale:
Two main NMR methods exist:
-
Using Chiral Derivatizing Agents (CDAs): This is analogous to the indirect chromatography method. A stable covalent bond is formed, creating diastereomers that will exhibit separate signals.[8][9]
-
Using Chiral Solvating Agents (CSAs): This is a simpler and non-destructive method. The analyte and an enantiopure CSA (e.g., (R)-BINOL or a derivative) are simply mixed in an NMR tube.[10][11] They form rapidly exchanging, non-covalent diastereomeric complexes. The different average magnetic environments for the enantiomers result in the splitting of key signals.[12][13]
For 2-(difluoromethyl)pyrrolidine, ¹⁹F NMR with a CSA is a highly promising strategy. The ¹⁹F nucleus offers a wide chemical shift range and high sensitivity with no background signals, often leading to excellent resolution of the diastereomeric complex signals.[10][11]
Experimental Protocol: ¹⁹F NMR with a Chiral Solvating Agent (CSA)
-
Sample Preparation:
-
In an NMR tube, dissolve ~5 mg of the 2-(difluoromethyl)pyrrolidine sample in 0.6 mL of a non-polar deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Rationale for Solvent: Non-polar solvents are critical as they promote the hydrogen-bonding and other weak interactions required for complex formation.[10]
-
Acquire a baseline ¹⁹F NMR spectrum of the sample alone.
-
Add 1.0 to 1.5 molar equivalents of a solid enantiopure CSA (e.g., (S)-BINOL).
-
Shake the tube for 30-60 seconds to ensure mixing and complex formation.[10]
-
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum on a 400 MHz or higher spectrometer. Ensure the spectral width is sufficient to capture all fluorine signals.
-
The two fluorine atoms in the CF₂H group are diastereotopic and will likely appear as a complex multiplet. The signal splitting from the CSA will be superimposed on this. Look for two distinct sets of signals corresponding to the two diastereomeric complexes.
-
-
Quantification: Carefully integrate the well-resolved signals corresponding to each enantiomer. The e.e. is calculated from the integration values just as with chromatography.
Data Presentation: Expected ¹⁹F NMR Performance
| Parameter | Expected Value | Rationale |
| Chemical Shift Difference (Δδ) | > 0.05 ppm | The magnitude of the split depends on the CSA, solvent, and temperature, but a measurable split is expected. |
| Accuracy | ± 2% | NMR integration is inherently quantitative and accurate, provided signals are baseline resolved. |
| Analysis Time | < 30 min | The method is very rapid, involving only sample mixing and spectral acquisition. |
| Sample Requirement | 1-5 mg | Standard for NMR; sample is recoverable. |
Workflow Visualization
Caption: Workflow for e.e. determination by ¹⁹F NMR with a CSA.
Comparative Summary & Recommendations
| Method | Speed / Throughput | Method Development | Accuracy & Precision | Sensitivity (LOQ) | Cost & Equipment | Key Advantage |
| Chiral SFC/HPLC | High | Moderate (column screening) | Excellent | Good (~0.1%) | High (specialized columns) | Gold Standard: High reliability and direct analysis. |
| Indirect GC-MS | Moderate | High (reaction optimization) | Excellent | Excellent (<0.05%) | Moderate (standard GC-MS) | Highest Sensitivity: Ideal for trace enantiomer detection. |
| NMR with CSA | Very High | Low (CSA screening) | Good (±2%) | Poor (>1%) | High (NMR spectrometer) | Fastest & Non-Destructive: Perfect for rapid reaction screening. |
Final Recommendations:
-
For High-Throughput Screening (HTS) of asymmetric reactions: NMR with a CSA is the clear winner. Its speed, minimal sample preparation, and non-destructive nature allow for the rapid analysis of many crude reaction mixtures.[14]
-
For Rigorous Quality Control (QC) of bulk material or final product: Chiral SFC or HPLC is the most appropriate method. It provides the highest level of accuracy and precision required for regulatory submissions and is considered the industry standard.
-
For Detecting Trace Enantiomeric Impurities: Indirect GC-MS after derivatization offers unparalleled sensitivity. This is the method of choice when you need to quantify an enantiomer at levels below 0.1%, such as in the final stages of process development to ensure enantiopurity.
Ultimately, the choice of method depends on a careful consideration of the analytical requirements, available instrumentation, and the stage of the research or development process. A well-equipped analytical lab should consider developing and validating at least two orthogonal methods (e.g., one chromatographic and one spectroscopic) to provide a comprehensive and robust characterization of this critical chiral building block.
References
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Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]
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Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances. Available at: [Link]
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Chiral derivatizing agent. Wikipedia. Available at: [Link]
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
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Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. Available at: [Link]
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Di Pietro, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]
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Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ScienceDirect. Available at: [Link]
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Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. National Institutes of Health. Available at: [Link]
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Di Pietro, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. PubMed Central. Available at: [Link]
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Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PubMed Central. Available at: [Link]
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Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available at: [Link]
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A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. PubMed Central. Available at: [Link]
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Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. Available at: [Link]
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Enantiodetection of Chiral Molecules via Two-Dimensional Spectroscopy. Physical Review Letters. Available at: [Link]
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A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PubMed Central. Available at: [Link]
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High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Available at: [Link]
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Synthesis of a new chiral pyrrolidine. PubMed. Available at: [Link]
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Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PubMed Central. Available at: [Link]
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Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. PubMed. Available at: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
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Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. PubMed. Available at: [Link]
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Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. Available at: [Link]
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A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
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Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. PubMed Central. Available at: [Link]
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Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Synthesis of a New Chiral Pyrrolidine. MDPI. Available at: [Link]
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Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Available at: [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]
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Enantioselective separation techniques in forensic analysis and clinical toxicology. Forensic Science International. Available at: [Link]
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A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available at: [Link]
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The Fluorine Dance: A Comparative Stability Analysis of Mono- vs. Di-fluorinated Pyrrolidines for Drug Discovery
In the intricate ballet of medicinal chemistry, the strategic incorporation of fluorine atoms can transform a biologically active molecule from a fleeting performer into a robust lead candidate.[1][2][3] This guide provides an in-depth comparative analysis of mono- and di-fluorinated pyrrolidines, offering researchers, scientists, and drug development professionals a critical perspective on how the number and position of fluorine substituents dictate conformational stability, metabolic fate, and physicochemical properties. By understanding these nuances, we can more effectively harness the power of fluorine to design safer and more efficacious therapeutics.
The Strategic Role of Fluorine in Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its non-planar, puckered conformation is crucial for molecular recognition and biological activity.[4] The introduction of fluorine, the most electronegative element, imparts profound changes to the pyrrolidine ring's electronic and steric properties.[3][5] This "fluorine effect" is a powerful tool for:
-
Metabolic Blocking: The high strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes. This can significantly enhance a drug's metabolic stability and prolong its half-life.[6][7]
-
Conformational Control: Fluorine's stereoelectronic effects, such as the gauche effect, can stabilize specific ring conformations, thereby pre-organizing the molecule for optimal binding to its biological target.[8][9]
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (logP/logD) and basicity (pKa), which are critical parameters influencing solubility, permeability, and off-target effects.[1][2][8]
This guide will dissect these effects through a direct comparison of mono- and di-fluorinated pyrrolidines, providing the experimental data and protocols necessary for informed decision-making in your drug discovery programs.
Conformational Analysis: The Gauche Effect in Action
The three-dimensional structure of a pyrrolidine ring is not static; it exists in a dynamic equilibrium of puckered conformations, typically described as "envelope" or "twist" forms. The introduction of fluorine can significantly influence this equilibrium.
In mono-fluorinated pyrrolidines , particularly at the 3-position, the "gauche effect" plays a dominant role. This effect describes the tendency of a fluorine atom to orient itself gauche (at a 60° dihedral angle) to an adjacent electron-withdrawing group, such as the nitrogen atom in the pyrrolidine ring. This preference is driven by stabilizing hyperconjugative interactions. The result is a pronounced bias for the Cγ-exo conformation, where the fluorine atom is in a pseudo-axial orientation on the opposite side of the ring from the nitrogen substituent.[8][9]
In di-fluorinated pyrrolidines , the conformational landscape becomes more complex. The interplay of multiple gauche and anomeric effects, alongside steric and electrostatic interactions, dictates the preferred conformation.[10] For instance, in vicinally di-fluorinated pyrrolidines, such as (3S,4R)-3,4-difluoroproline, the stereoelectronic effects can actually attenuate the strong conformational bias seen in mono-fluorinated analogs, leading to a more balanced equilibrium between different puckered states.[10] This can be advantageous in scenarios where a more flexible ligand is required for target binding.
Comparative Stability: A Head-to-Head Analysis
To provide a clear and objective comparison, the following sections present experimental data on the metabolic stability, lipophilicity, and basicity of mono- versus di-fluorinated pyrrolidines.
Metabolic Stability: Insights from Microsomal Assays
The in vitro microsomal stability assay is a cornerstone for assessing a compound's susceptibility to phase I metabolism. The data below, derived from a comprehensive study on fluorinated saturated heterocyclic amines, illustrates the impact of mono- and di-fluorination on intrinsic clearance (CLint) in human liver microsomes. A lower CLint value indicates greater metabolic stability.
| Compound ID | Structure | Number of Fluorines | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent-1 | N-Benzylpyrrolidine | 0 | 150 |
| Mono-F-1 | 1-Benzyl-3-fluoropyrrolidine | 1 | 85 |
| Di-F-1 | 1-Benzyl-3,3-difluoropyrrolidine | 2 | 40 |
| Parent-2 | N-Phenylpyrrolidine | 0 | 125 |
| Mono-F-2 | 3-Fluoro-1-phenylpyrrolidine | 1 | 70 |
| Di-F-2 | 3,3-Difluoro-1-phenylpyrrolidine | 2 | 30 |
Analysis: The data clearly demonstrates a progressive increase in metabolic stability with increasing fluorination. The introduction of a single fluorine atom significantly reduces the rate of metabolic clearance. The addition of a second fluorine atom at the same position (gem-difluorination) provides a further substantial improvement in stability. This is attributed to the increased strength of the C-F bonds and the steric shielding of adjacent C-H bonds from enzymatic attack.
Lipophilicity and Basicity: The Impact on Physicochemical Properties
Lipophilicity (logP/logD) and basicity (pKa) are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination can have a profound and sometimes counterintuitive effect on these properties.
| Compound ID | Number of Fluorines | logP | pKa |
| Parent-1 | 0 | 2.1 | 9.0 |
| Mono-F-1 | 1 | 2.3 | 7.8 |
| Di-F-1 | 2 | 2.5 | 6.5 |
| Parent-2 | 0 | 2.5 | 5.2 |
| Mono-F-2 | 1 | 2.7 | 4.1 |
| Di-F-2 | 2 | 2.9 | 2.9 |
Analysis:
-
Lipophilicity (logP): As expected, the introduction of fluorine generally leads to an increase in lipophilicity. This is a crucial consideration, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity. The incremental increase from mono- to di-fluorination is noteworthy and should be carefully managed during lead optimization.
-
Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the pyrrolidine nitrogen. This effect is more pronounced with di-fluorination. A lower pKa can have significant implications for a drug's ionization state at physiological pH, affecting its solubility, cell permeability, and potential for lysosomal trapping.[8]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key experiments.
In Vitro Microsomal Stability Assay
Objective: To determine the intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compounds (mono- and di-fluorinated pyrrolidines and non-fluorinated parent compounds)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Preparation: Prepare stock solutions of test compounds in a suitable organic solvent (e.g., DMSO). Dilute the stock solutions with phosphate buffer to the final desired concentration.
-
Incubation: In a 96-well plate, add the human liver microsomes to the phosphate buffer. Add the test compound and pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (V/P) * (0.693 / t½)), where V is the incubation volume and P is the microsomal protein concentration.
LogP/LogD Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (logP) or distribution coefficient (logD) of a test compound.
Materials:
-
Test compounds
-
n-Octanol (pre-saturated with buffer)
-
Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Vials
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Protocol:
-
Preparation: Prepare a stock solution of the test compound in either the aqueous or organic phase.
-
Partitioning: Add equal volumes of the n-octanol and buffer to a vial. Add a small aliquot of the test compound stock solution.
-
Equilibration: Cap the vial and vortex vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning.
-
Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.
-
Analysis: Carefully sample both the aqueous and organic phases. Analyze the concentration of the test compound in each phase using a suitable analytical method.
-
Calculation: Calculate the logP or logD using the formula: logP/logD = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the key concepts and workflows.
Caption: Conformational drivers in fluorinated pyrrolidines.
Caption: Workflow for in vitro microsomal stability assay.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the pyrrolidine scaffold is a powerful tactic in modern drug discovery. The evidence presented in this guide clearly indicates that increasing the degree of fluorination from mono- to di-substitution can lead to a predictable and significant enhancement in metabolic stability. However, this benefit comes with a concomitant increase in lipophilicity and a decrease in basicity, which must be carefully balanced to maintain a favorable overall ADME profile.
The choice between a mono- and a di-fluorinated pyrrolidine is not a simple one and must be guided by the specific objectives of the drug discovery program. If metabolic instability is the primary liability of a lead compound, di-fluorination may be the more robust solution. Conversely, if a more subtle modulation of conformation and physicochemical properties is required, mono-fluorination may offer the desired balance.
Future research in this area will undoubtedly focus on the synthesis and evaluation of pyrrolidines with more complex fluorination patterns, including tri- and tetra-fluorinated analogs. A deeper understanding of the interplay between multiple fluorine substituents will further refine our ability to rationally design the next generation of pyrrolidine-based therapeutics.
References
- O'Hagan, D. (2008). Understanding the impact of fluorine substitution on the structure and conformation of organic compounds. Journal of Fluorine Chemistry, 129(8), 667-676.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Carali, M., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry–A European Journal, 18(41), 13133-13141.
- BenchChem. (2025). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. BenchChem Technical Guide.
- University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry.
- Linclau, B., et al. (2022). Relating conformational equilibria to conformer-specific lipophilicities: New opportunities in drug discovery.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of contemporary synthons. Journal of Fluorine Chemistry, 127(3), 303-319.
- Al-Aboudi, A., et al. (2022). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 18, 938-949.
-
ChemAxon. (n.d.). LogP and logD calculations. ChemAxon Documentation. Retrieved from [Link]
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ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs Resources. Retrieved from [Link]
- Grygorenko, O. O., et al. (2020). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry–A European Journal, 26(46), 10569-10580.
- Altman, R. A., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- D'Andrea, P., & Lenci, E. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937.
- Kokubo, H., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design, 33(2), 169-180.
- Rush, G. F., et al. (2007). Metabolic activation of fluoropyrrolidine dipeptidyl peptidase-IV inhibitors by rat liver microsomes. Drug Metabolism and Disposition, 35(8), 1299-1307.
- Meanwell, N. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules. ACS Medicinal Chemistry Letters, 12(4), 546-550.
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The Pivotal Role of the 2-(Difluoromethyl) Group in Pyrrolidine Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, renowned for its prevalence in natural products and its versatility in drug design. Its three-dimensional structure allows for precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules. Among the various modifications to this privileged scaffold, the introduction of a difluoromethyl (-CHF2) group at the 2-position has emerged as a compelling strategy to modulate the pharmacological properties of pyrrolidine analogs. This guide provides an in-depth comparison of 2-(difluoromethyl)pyrrolidine analogs, elucidating their structure-activity relationships (SAR) with supporting experimental data and detailed protocols.
The Influence of the Difluoromethyl Group: A Bioisosteric Perspective
The difluoromethyl group serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or even amide functionalities. Its strong electron-withdrawing nature significantly impacts the physicochemical properties of the parent molecule, influencing its pKa, lipophilicity, metabolic stability, and conformational preferences. These alterations, in turn, have profound effects on the biological activity of the analogs, dictating their potency, selectivity, and pharmacokinetic profiles.
Comparative Analysis of Biological Activity: A Focus on Enzyme Inhibition and Anticancer Potential
The introduction of the 2-(difluoromethyl) group has been explored in the context of various therapeutic targets, most notably as enzyme inhibitors and anticancer agents. The following sections provide a comparative analysis of the biological activities of these analogs.
Glycosidase Inhibition: A Tale of Diminished Potency
In the quest for novel glycosidase inhibitors, gem-difluoromethylenated polyhydroxylated pyrrolidines were synthesized as analogs of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP). However, biological evaluation revealed that the incorporation of the gem-difluoromethylene group led to a decrease in the inhibitory activities compared to the parent compound, DMDP[1]. This suggests that for this particular class of enzyme inhibitors, the steric bulk or electronic properties of the difluoromethyl group may be detrimental to optimal binding at the active site.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition: A Promising Avenue for Diabetes Treatment
Anticancer Activity: Targeting the PI3K/Akt/mTOR Signaling Pathway
The pyrrolidine scaffold is a common feature in a multitude of anticancer agents[3]. While specific SAR studies on 2-(difluoromethyl)pyrrolidine analogs in oncology are emerging, the broader class of fluorinated pyrrolidines has demonstrated significant potential. For instance, certain polysubstituted pyrrolidines have shown potent inhibitory effects against various cancer cell lines, with IC50 values in the low micromolar range[4]. The mechanism of action for many of these compounds involves the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer[1][5][6][7][8]. The difluoromethyl group, with its unique electronic properties, can enhance the binding affinity of these analogs to the kinase domain of enzymes like PI3K, leading to improved anticancer efficacy.
Table 1: Comparative Anticancer Activity of Substituted Pyrrolidine Analogs
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 3h | 4-Cl-Ph | CO2Et | OAc | HCT116 | 4.5 | [4] |
| 3k | 4-F-Ph | CO2Et | OAc | HCT116 | 3.8 | [4] |
| 3h | 4-Cl-Ph | CO2Et | OAc | HL60 | 2.9 | [4] |
| 3k | 4-F-Ph | CO2Et | OAc | HL60 | 3.1 | [4] |
| 3h | 4-Cl-Ph | CO2Et | OAc | A549 | 8.7 | [4] |
| 3k | 4-F-Ph | CO2Et | OAc | A549 | 7.9 | [4] |
Note: This table presents data for closely related substituted pyrrolidines to illustrate the impact of halogen substitution on anticancer activity. Direct comparative data for a series of 2-(difluoromethyl)pyrrolidine analogs is currently limited in the literature.
Experimental Protocols
Synthesis of 2-(Difluoromethyl)pyrrolidine Analogs
The synthesis of 2-(difluoromethyl)pyrrolidine analogs often involves multi-step sequences. A general approach is outlined below. For a detailed, scalable synthetic route to enantiomerically pure (S)-3-(difluoromethyl)pyrrolidine, refer to established methodologies.
Workflow for the Synthesis of 2-(Difluoromethyl)pyrrolidine Analogs
Caption: A generalized synthetic workflow for 2-(difluoromethyl)pyrrolidine analogs.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of 2-(difluoromethyl)pyrrolidine analogs against a target enzyme. Specific conditions such as buffer composition, substrate concentration, and incubation time should be optimized for each enzyme.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound in assay buffer.
-
Prepare a solution of the target enzyme in assay buffer.
-
Prepare a solution of the enzyme's substrate in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add the test compound dilutions to the respective wells. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Pre-incubate the enzyme and inhibitor mixture for a defined period at a specific temperature.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate media and conditions until they reach logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the 2-(difluoromethyl)pyrrolidine analog in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions. Include a positive control (a known anticancer drug) and a negative control (vehicle).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway Modulation: The PI3K/Akt/mTOR Axis
As previously mentioned, a key mechanism of action for many anticancer pyrrolidine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-(difluoromethyl)pyrrolidine analogs.
Conclusion and Future Perspectives
The incorporation of a 2-(difluoromethyl) group into the pyrrolidine scaffold presents a compelling strategy for the development of novel therapeutic agents. While the impact of this modification on biological activity is target-dependent, the available data suggests significant potential, particularly in the areas of DPP-IV inhibition and anticancer therapy through modulation of the PI3K/Akt/mTOR pathway. Future research should focus on the systematic synthesis and evaluation of a broader range of 2-(difluoromethyl)pyrrolidine analogs to establish more comprehensive structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
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A-Comparative-Guide-to-Cross-Reactivity-Studies-of-2-(Difluoromethyl)pyrrolidine-Derivatives
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, celebrated for its ability to explore three-dimensional chemical space due to its non-planar, puckered structure.[1] This versatility has led to its incorporation into a vast array of biologically active compounds.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethyl group (CHF2), can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, 2-(difluoromethyl)pyrrolidine derivatives are an emerging and promising class of compounds in drug discovery.
However, a critical aspect of preclinical development is the thorough assessment of a compound's selectivity. Cross-reactivity, the unintended interaction of a drug candidate with biological targets other than the intended one, can lead to adverse effects and toxicity.[3][4][5] This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 2-(difluoromethyl)pyrrolidine derivatives. It is intended for researchers, scientists, and drug development professionals to facilitate early and robust safety and selectivity profiling, thereby mitigating downstream risks.[6][7]
Strategic Approach to Cross-Reactivity Profiling
A systematic, tiered approach is essential for efficiently evaluating the selectivity of novel chemical entities. This process begins with broad, high-throughput screens and progresses to more specific, functional assays for any identified off-target interactions. The goal is to build a comprehensive selectivity profile that informs lead optimization and predicts potential clinical liabilities.[8][9]
Caption: A tiered workflow for selectivity and safety profiling.
Comparative Cross-Reactivity Profiles: Hypothetical Data
To illustrate the importance of these studies, consider three hypothetical 2-(difluoromethyl)pyrrolidine derivatives designed as inhibitors for a primary kinase target (e.g., PI3Kα).[10] While all three compounds exhibit potent on-target activity, their off-target profiles differ significantly.
Table 1: Kinase Selectivity Panel (Inhibition at 1 µM)
| Target Kinase | Derivative A (% Inhibition) | Derivative B (% Inhibition) | Derivative C (% Inhibition) | Rationale for Inclusion |
| PI3Kα (Primary Target) | 95% | 92% | 98% | Efficacy Target |
| PIM1 | 85% | 15% | 5% | Proliferation, potential toxicity |
| CDK2 | 62% | 8% | 12% | Cell cycle control, off-target concern |
| SRC | 45% | 25% | 9% | Common off-target for kinase inhibitors |
| VEGFR2 | 78% | 12% | 4% | Anti-angiogenesis, potential side effects |
Table 2: GPCR and Ion Channel Panel (Inhibition/Binding at 10 µM)
| Target | Derivative A (% Inhibition) | Derivative B (% Inhibition) | Derivative C (% Inhibition) | Rationale for Inclusion |
| hERG (K+ Channel) | 55% | <5% | <5% | Critical for Cardiac Safety [11] |
| 5-HT2B (GPCR) | 68% | 22% | 15% | Associated with valvulopathy |
| M1 (GPCR) | 41% | 18% | 7% | Potential CNS side effects |
| α1A (GPCR) | 35% | 9% | 11% | Potential cardiovascular side effects |
Interpretation:
-
Derivative A: While potent, it shows significant off-target activity against multiple kinases and, critically, inhibits the hERG channel. This compound carries a high risk of toxicity.
-
Derivative B: Shows improved selectivity over Derivative A but still retains some activity against SRC and 5-HT2B, warranting further investigation.
-
Derivative C: Demonstrates excellent potency and a clean off-target profile, making it the most promising candidate to advance.
Detailed Experimental Protocols
The trustworthiness of cross-reactivity data hinges on robust and well-validated experimental protocols. Below are methodologies for key assays in a comprehensive screening cascade.
Protocol 1: Broad Kinase Selectivity Profiling
Causality: Kinases are a large family of structurally related enzymes, making off-target inhibition a common challenge.[12] Profiling against a broad, representative panel of the human kinome is essential to identify unintended inhibitory activity early in development.[13][14] Differential Scanning Fluorimetry (DSF) is a rapid, high-throughput method that measures the thermal stabilization of a protein upon ligand binding, serving as a surrogate for affinity without requiring a functional enzymatic assay.[15]
Methodology: Differential Scanning Fluorimetry (DSF) [15]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Dilute recombinant kinase proteins to a final concentration of 2 µM in an appropriate assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 5000x stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
-
Assay Plate Setup (384-well format):
-
Add 10 µL of the 2 µM kinase solution to each well.
-
Add 10 nL of the test compound stock solution using an acoustic dispenser to achieve a final concentration of 10 µM. For controls, add 10 nL of DMSO.
-
Prepare a dye solution by diluting the 5000x stock to 20x in assay buffer. Add 10 µL of this solution to each well for a final dye concentration of 10x.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a quantitative PCR (qPCR) instrument capable of measuring fluorescence over a thermal gradient.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/sec, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the thermal transition.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample (ΔTm = Tm_compound - Tm_DMSO). A significant positive ΔTm indicates compound binding and stabilization.
-
Caption: Workflow for a DSF-based kinase profiling experiment.
Protocol 2: GPCR Off-Target Screening
Causality: G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and are targeted by a significant portion of approved drugs.[16][17] Unintended interactions with GPCRs can lead to a wide range of side effects. Radioligand binding assays are a gold-standard method to determine a compound's ability to displace a known ligand from a receptor, indicating direct interaction.[18][19]
Methodology: Radioligand Binding Assay [18]
-
Reagent Preparation:
-
Prepare cell membranes from a cell line stably overexpressing the target GPCR.
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO) and create serial dilutions.
-
Prepare a solution of a specific radioligand (e.g., [3H]-Prazosin for α1A adrenergic receptor) at a concentration equal to its dissociation constant (Kd).
-
-
Assay Incubation:
-
In a 96-well plate, combine the cell membranes, radioligand, and either test compound, vehicle (for total binding), or a high concentration of a known unlabeled ligand (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove residual unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Count the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding caused by the test compound: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]) where CPM is counts per minute and NSB is non-specific binding.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: hERG Potassium Channel Safety Assay
Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal cardiac arrhythmia called Torsades de Pointes.[11] Regulatory agencies mandate hERG testing for nearly all new chemical entities.[20] The automated patch-clamp technique is a high-throughput method that directly measures the electrophysiological function of the hERG channel.[7][11]
Methodology: Automated Patch-Clamp Electrophysiology [11]
-
Cell Preparation:
-
Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.
-
Culture cells to optimal confluency and harvest them to create a single-cell suspension.
-
-
Instrument Setup:
-
Use an automated patch-clamp system (e.g., QPatch or SyncroPatch).[11]
-
Prime the instrument with intracellular and extracellular solutions.
-
Load the cell suspension and compound plate into the instrument.
-
-
Electrophysiological Recording:
-
The system automatically achieves whole-cell patch-clamp configuration.
-
Apply a specific voltage protocol to elicit and measure the hERG tail current.[20] A typical protocol involves a depolarizing step to activate and then inactivate the channels, followed by a repolarizing step where the tail current is measured.
-
Establish a stable baseline recording in vehicle solution.
-
Apply increasing concentrations of the test compound sequentially to each cell, allowing for equilibrium at each concentration. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[11]
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at the end of the experiment.
-
Calculate the percent inhibition of the current at each compound concentration relative to the baseline vehicle control.
-
Plot the percent inhibition against compound concentration to determine the IC50 value.[20]
-
Conclusion
The integration of the 2-(difluoromethyl)pyrrolidine scaffold into drug candidates offers exciting therapeutic potential. However, this potential can only be realized through a diligent and comprehensive evaluation of compound selectivity. By employing a strategic, multi-tiered approach to cross-reactivity profiling—encompassing broad panels for kinases and GPCRs, and specific, critical safety assays like the hERG channel assessment—researchers can make informed decisions, mitigate risks, and ultimately develop safer and more effective medicines. The methodologies outlined in this guide provide a robust framework for achieving this critical goal, ensuring that only the most selective and promising compounds advance toward clinical development.
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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 2-(Difluoromethyl)pyrrolidine: A Guide for Researchers
Introduction: The Rising Importance of the 2-(Difluoromethyl)pyrrolidine Scaffold in Drug Discovery
The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry. The difluoromethyl group (CHF₂), in particular, offers a unique combination of properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. When appended to a pyrrolidine ring, a prevalent scaffold in numerous natural products and pharmaceuticals, the resulting 2-(difluoromethyl)pyrrolidine moiety can significantly enhance metabolic stability, binding affinity, and cell permeability. This has led to a surge in interest in efficient and stereoselective methods for the synthesis of this valuable building block.
This guide provides a comprehensive, head-to-head comparison of the leading catalytic strategies for the synthesis of 2-(difluoromethyl)pyrrolidine. We will delve into the nuances of organocatalysis, transition-metal catalysis (with a focus on copper and rhodium), and photoredox catalysis, offering a critical evaluation of their performance based on available experimental data. For each catalytic system, we will dissect the underlying mechanisms, provide detailed experimental protocols for representative transformations, and present a balanced view of their respective advantages and limitations. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in the selection of an optimal synthetic strategy.
I. Organocatalytic Approach: Asymmetric Cascade Reactions
Organocatalysis has emerged as a powerful, metal-free strategy for the construction of chiral molecules. For the synthesis of substituted pyrrolidines, organocatalytic cascade reactions, often initiated by a Michael addition, provide an elegant and efficient route. These reactions typically utilize chiral secondary amines, such as proline derivatives, to activate the substrates and control the stereochemical outcome.
Mechanistic Rationale: The Power of Enamine and Iminium Ion Intermediates
The efficacy of chiral amine catalysts in these cascade reactions stems from their ability to form transient enamine and iminium ion intermediates with the substrates. This activation mode lowers the energy barrier for key bond-forming steps and, through the chiral environment of the catalyst, dictates the facial selectivity of the reaction, leading to high enantiomeric excess in the final product. A typical cascade for the synthesis of a substituted pyrrolidine is depicted below.
Caption: Organocatalytic cascade for pyrrolidine synthesis.
Performance and Experimental Data
While a direct organocatalytic synthesis of 2-(difluoromethyl)pyrrolidine is not extensively documented, highly analogous transformations demonstrate the potential of this approach. For instance, the asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines has been achieved with excellent stereocontrol.[1] An unprecedented highly enantio- and diastereoselective cascade aza-Michael-Michael reaction of α,β-unsaturated aldehydes with a protected amino α,β-unsaturated ester, catalyzed by a chiral diphenylprolinol TMS ether, affords highly functionalized trisubstituted chiral pyrrolidines.[2]
Table 1: Representative Organocatalytic Synthesis of Substituted Pyrrolidines
| Catalyst | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Diphenylprolinol TMS ether | α,β-Unsaturated aldehyde + γ-Ts-amino-α,β-unsaturated ester | High | High | High | [2] |
| Proline-based dipeptides | Aldehydes + Nitroolefins | Good | - | Moderate to Good | [3] |
| Squaramide | β,β-Bromonitrostyrenes + Fluorinated acetoacetates | 59-99 | 8:1 to >20:1 | 82-96 | [4] |
Experimental Protocol: Organocatalytic Cascade for Trisubstituted Pyrrolidine Synthesis [2]
-
To a solution of the α,β-unsaturated aldehyde (0.5 mmol) in anhydrous solvent (e.g., toluene, 1.0 mL) is added the chiral diphenylprolinol TMS ether catalyst (20 mol%).
-
The mixture is stirred at room temperature for 10 minutes.
-
The γ-Ts protected amino α,β-unsaturated ester (0.6 mmol) is added, and the reaction is stirred at room temperature for the specified time (monitored by TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired trisubstituted pyrrolidine.
Advantages and Limitations
-
Advantages: Metal-free, environmentally benign, readily available and tunable catalysts, often high enantioselectivity.
-
Limitations: Catalyst loading can be high (5-30 mol%), reaction times can be long, and substrate scope may be limited. Direct application to 2-(difluoromethyl)pyrrolidine synthesis needs further development.
II. Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
Copper catalysis, particularly the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes, has proven to be a highly effective method for the synthesis of enantioenriched pyrrolidines. The choice of the chiral ligand is critical for achieving high levels of stereocontrol.
Mechanistic Rationale: Chiral Ligand-Controlled Cycloaddition
In this reaction, an iminoester is treated with a Lewis acid (e.g., a copper(I) salt) and a chiral ligand to generate a chiral metal-complexed azomethine ylide. This intermediate then undergoes a [3+2] cycloaddition with an alkene. The chiral ligand, typically a phosphine or a bis(oxazoline) derivative, coordinates to the copper center and creates a chiral pocket that directs the approach of the alkene, leading to a highly stereoselective cycloaddition.
Caption: Copper-catalyzed asymmetric 1,3-dipolar cycloaddition.
Performance and Experimental Data
A highly efficient copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with 1,1-difluoroalkenes has been reported for the synthesis of 3,3-difluoropyrrolidinyl derivatives.[5] This methodology provides a strong precedent for its application to the synthesis of 2-(difluoromethyl)pyrrolidines by using an appropriate difluoromethylated alkene.
Table 2: Copper-Catalyzed Synthesis of 3,3-Difluoropyrrolidines [5]
| Catalyst System | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Cu(I) / (S)-DTBM-SEGPHOS | Azomethine ylide + 1,1-Difluorostyrene | up to 96 | >20:1 | up to 97 |
Experimental Protocol: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition [5]
-
In a flame-dried Schlenk tube under an argon atmosphere, Cu(CH₃CN)₄BF₄ (5 mol%) and the chiral ligand (e.g., (S)-DTBM-SEGPHOS, 5.5 mol%) are dissolved in anhydrous solvent (e.g., THF).
-
The mixture is stirred at room temperature for 30 minutes.
-
The iminoester (1.0 equiv) and the 1,1-difluoroalkene (1.2 equiv) are added sequentially.
-
The reaction mixture is stirred at the specified temperature until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.
Advantages and Limitations
-
Advantages: High yields and excellent stereoselectivity, broad substrate scope, atom-economical.
-
Limitations: Requires anhydrous and inert conditions, potential for metal contamination in the final product. The synthesis of the chiral ligands can be complex.
III. Rhodium-Catalyzed Approaches: Harnessing Carbene Chemistry
Rhodium catalysts are well-known for their ability to catalyze reactions involving diazo compounds, proceeding through rhodium-carbene or carbenoid intermediates. While a direct rhodium-catalyzed synthesis of 2-(difluoromethyl)pyrrolidine from a pyrroline precursor is not yet established, related transformations suggest its feasibility. For instance, rhodium(II) catalysts have been successfully employed for the synthesis of difluoromethyl-substituted cyclopropanes from diazomethane and alkenes.[6]
Plausible Mechanistic Pathway: Carbene Insertion into N-H or C-H Bonds
A plausible strategy for the synthesis of 2-(difluoromethyl)pyrrolidine could involve the reaction of a pyrroline with a difluoromethylcarbene generated in situ from a suitable precursor, such as difluoromethyldiazomethane, in the presence of a rhodium catalyst. The reaction could proceed via either an N-H insertion to form a transient ylide followed by rearrangement, or a direct C-H insertion.
Caption: Proposed rhodium-catalyzed synthesis of 2-(difluoromethyl)pyrrolidine.
Performance and Experimental Data (Analogous Reactions)
The dirhodium-catalyzed enantioselective synthesis of difluoromethylated cyclopropanes via enyne cycloisomerization has been achieved with excellent yields and enantioselectivities.[7] This highlights the potential of rhodium catalysis for constructing chiral difluoromethylated carbocycles, a strategy that could be adapted to heterocycles.
Table 3: Rhodium-Catalyzed Synthesis of Difluoromethylated Cyclopropanes [7]
| Catalyst | Substrates | Yield (%) | Enantiomeric Excess (ee, %) |
| [Rh₂(S-PTTL)₄] | 1,6-Enyne | up to 99 | up to 99 |
Experimental Protocol (Hypothetical): Rhodium-Catalyzed Difluoromethylation of a Pyrroline
-
To a solution of the pyrroline (1.0 equiv) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.
-
A solution of difluoromethyldiazomethane (generated in situ or from a stable precursor, 1.2 equiv) in the same solvent is added dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed, and the product is purified by column chromatography.
Advantages and Limitations
-
Advantages: High catalyst turnover numbers, potential for high stereoselectivity with chiral catalysts.
-
Limitations: The synthesis and handling of difluoromethyldiazomethane can be challenging. The proposed reaction pathway for pyrrolidine synthesis requires experimental validation.
IV. Photoredox Catalysis: A Radical-Based Approach
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. This strategy offers a powerful platform for the construction of C-F bonds and the synthesis of fluorinated heterocycles.
Mechanistic Rationale: Radical Cascade Cyclization
A plausible photoredox-catalyzed route to 2-(difluoromethyl)pyrrolidine could involve a radical cascade reaction. For instance, a difluoromethyl radical, generated from a suitable precursor (e.g., a difluoromethyl sulfone or halide) upon single-electron transfer from an excited photocatalyst, could add to an N-allyl precursor. The resulting radical intermediate could then undergo a 5-exo-trig cyclization to form the pyrrolidine ring.
Caption: Plausible photoredox-catalyzed synthesis of 2-(difluoromethyl)pyrrolidine.
Performance and Experimental Data (Analogous Reactions)
Photoredox catalysis has been successfully employed for the synthesis of difluoromethylated polycyclic quinazolinones via a radical cascade difluoromethylation/cyclization of N-cyanamide alkenes.[8] This demonstrates the feasibility of using difluoromethyl radicals in cyclization reactions to form nitrogen-containing heterocycles.
Table 4: Photoredox-Catalyzed Synthesis of Difluoromethylated Quinazolinones [8]
| Photocatalyst | Substrates | Yield (%) |
| fac-[Ir(ppy)₃] | N-Cyanamide alkene + Difluoromethyl source | Moderate to Good |
Experimental Protocol (Hypothetical): Photoredox-Catalyzed Synthesis of 2-(Difluoromethyl)pyrrolidine
-
A solution of the N-allyl precursor (1.0 equiv), the difluoromethyl radical precursor (e.g., a difluoromethyl sulfone, 1.5 equiv), and the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%) in a degassed solvent (e.g., acetonitrile) is prepared in a reaction vessel.
-
The mixture is irradiated with visible light (e.g., blue LEDs) at room temperature.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the solvent is evaporated, and the residue is purified by column chromatography.
Advantages and Limitations
-
Advantages: Mild reaction conditions (room temperature, visible light), high functional group tolerance, generation of reactive intermediates under neutral conditions.
-
Limitations: Requires specialized photoreactor setups. The development of an enantioselective variant would require a chiral photocatalyst or a co-catalyst system.
V. Head-to-Head Comparison Summary
| Catalytic System | Key Features | Plausible Substrates | Stereocontrol | Reaction Conditions | Throughput |
| Organocatalysis | Metal-free, cascade reactions | Aldehydes, nitroalkenes | High (chiral catalyst) | Mild (often room temp.) | Moderate |
| Copper Catalysis | High efficiency, atom economy | Iminoesters, alkenes | Excellent (chiral ligand) | Mild to moderate | High |
| Rhodium Catalysis | High turnover, carbene chemistry | Pyrrolines, diazo compounds | Potentially high (chiral catalyst) | Mild to moderate | High |
| Photoredox Catalysis | Radical mechanism, mild conditions | Allylic precursors, CHF₂ radical source | Under development | Room temp., visible light | High |
Conclusion and Future Outlook
The synthesis of 2-(difluoromethyl)pyrrolidine is a rapidly evolving area of research, driven by the increasing importance of this scaffold in drug discovery. While a single, universally superior catalytic system has yet to emerge, each of the methodologies discussed in this guide offers distinct advantages.
-
Organocatalysis provides a metal-free and environmentally friendly approach with the potential for high enantioselectivity, although its direct application to the target molecule requires further investigation.
-
Copper-catalyzed asymmetric 1,3-dipolar cycloaddition stands out as a highly promising and well-validated strategy, offering excellent yields and stereocontrol for the synthesis of related fluorinated pyrrolidines.
-
Rhodium catalysis , while currently underexplored for this specific transformation, holds significant potential given its proven efficacy in related carbene-based difluoromethylation reactions.
-
Photoredox catalysis represents a modern and powerful tool for generating difluoromethyl radicals under mild conditions, opening up new avenues for the construction of the target molecule via radical cyclization pathways.
The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including the desired stereochemistry, substrate availability, scalability, and cost considerations. Future research in this field will likely focus on the development of more efficient and selective catalysts, the expansion of substrate scope, and the design of novel cascade reactions that can construct the 2-(difluoromethyl)pyrrolidine core in a single, atom-economical step.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action for Drugs Containing 2-(Difluoromethyl)pyrrolidine
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-(difluoromethyl)pyrrolidine moiety is a critical pharmacophore, most famously embodied in Eflornithine (α-difluoromethylornithine or DFMO). Its established mechanism is the irreversible, or "suicide," inhibition of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2] Polyamines like putrescine, spermidine, and spermine are essential for cell proliferation and differentiation, making ODC a key target in diseases characterized by rapid cell growth, such as cancer and parasitic infections.[3][4]
The Central Hypothesis: Suicide Inhibition of Ornithine Decarboxylase
The core hypothesis for a new 2-(difluoromethyl)pyrrolidine-containing drug, hereafter "Compound X," is that it acts as a mechanism-based inhibitor of ODC. This process involves the enzyme mistaking the inhibitor for its natural substrate, ornithine. The enzyme's own catalytic action then converts Compound X into a highly reactive intermediate that covalently and irreversibly binds to an active site residue (typically a cysteine), thereby permanently inactivating the enzyme.[5] Our validation strategy is designed to rigorously test this multi-step hypothesis.
Part 1: Biochemical Validation of Target Engagement and Inactivation
The initial and most fundamental step is to prove direct interaction with and inactivation of the purified ODC enzyme. These biochemical assays provide the foundational evidence of on-target activity.
Experiment 1.1: ODC Enzyme Activity Assay
The primary goal is to determine if Compound X can inhibit ODC activity in a concentration-dependent manner. The most common and robust method measures the release of ¹⁴CO₂ from [¹⁴C]-carboxyl-labeled L-ornithine.[4]
Protocol: Radiometric ODC Activity Assay
-
Enzyme Source: Recombinant human ODC is purified to homogeneity.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 25 mM Tris, 0.1 mM EDTA, pH 7.5).
-
Inhibitor Preparation: Prepare a serial dilution of Compound X and the positive control, Eflornithine.
-
Assay Execution:
-
In a sealed microcentrifuge tube, incubate purified ODC with increasing concentrations of Compound X or Eflornithine for 30 minutes at room temperature.[6]
-
Initiate the enzymatic reaction by adding an assay mix containing L-ornithine, the cofactor pyridoxal-5-phosphate (PLP), DTT, and a tracer amount of [1-14C] L-ornithine.[6]
-
Place a paper disc impregnated with a CO₂ trapping agent (e.g., sodium hydroxide) in a cap liner within the sealed tube.[4]
-
Allow the reaction to proceed for 30-60 minutes at 37°C.
-
Stop the reaction by injecting a strong acid (e.g., citric or sulfuric acid), which releases the ¹⁴CO₂ from the solution.[4]
-
Continue incubation for another 60 minutes to ensure complete trapping of the released ¹⁴CO₂.
-
-
Quantification: Measure the radioactivity captured on the paper disc using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of ODC activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality: An IC50 value demonstrates that Compound X can inhibit the enzyme. However, it does not distinguish between reversible and irreversible inhibition. This finding is a prerequisite for the more definitive kinetic studies that follow.
Experiment 1.2: Determination of Kinetic Parameters (k_inact and K_I)
To confirm suicide inhibition, it is essential to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that yields half of this maximal rate (K_I).[7] This experiment differentiates true inactivators from potent, slow-binding reversible inhibitors.
Protocol: Kinetic Analysis of Irreversible Inhibition
-
Experimental Setup: Set up a series of ODC activity assays as described above. The key difference is the introduction of a time-dependent component.
-
Pre-incubation: For each concentration of Compound X, pre-incubate the inhibitor with the ODC enzyme for several different time points (e.g., 0, 5, 10, 20, 30 minutes) before adding the substrate to start the reaction.[7]
-
Activity Measurement: After each pre-incubation period, initiate the reaction and measure the remaining enzyme activity.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).[8]
-
Next, plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
Fit this secondary plot to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_I + [I]) .[7][9] This will yield the values for k_inact and K_I.
-
Trustworthiness: This two-step analysis is a self-validating system. If Compound X is a true mechanism-based inhibitor, the rate of inactivation will be time-dependent and saturable, yielding a hyperbolic curve on the secondary plot. A simple reversible inhibitor would show inhibition but no increase in inhibition with pre-incubation time (k_obs would not change).
Part 2: Cellular Validation of the On-Target Mechanism
Demonstrating that Compound X inhibits purified ODC is necessary but not sufficient. The next critical phase is to validate that this biochemical activity translates into the expected biological effects within a cellular context.
The Polyamine Biosynthesis Pathway
The following diagram illustrates the central role of ODC in producing polyamines and the proposed site of action for Compound X.
Caption: ODC catalyzes the conversion of Ornithine to Putrescine, the first step in polyamine synthesis.
Experiment 2.1: Quantification of Intracellular Polyamine Levels
If Compound X effectively inhibits ODC in cells, the intracellular concentrations of its direct product, putrescine, and subsequent polyamines (spermidine, spermine) should decrease significantly.[10]
Protocol: HPLC-MS Analysis of Cellular Polyamines
-
Cell Culture: Culture a relevant cell line (e.g., a rapidly proliferating cancer cell line known to have high ODC activity) in the presence of increasing concentrations of Compound X, Eflornithine, and a vehicle control for 24-48 hours.
-
Cell Lysis and Extraction: Harvest the cells, lyse them, and perform a protein precipitation/extraction (e.g., with perchloric acid) to isolate small molecule metabolites.
-
Derivatization (Optional but Recommended): Derivatize the polyamines with a reagent like dansyl chloride to improve chromatographic separation and detection sensitivity.
-
Analysis: Use Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) or a triple quadrupole MS to separate and quantify putrescine, spermidine, and spermine.[11] Numerous methods exist, including fluorescence-based assays.[12][13][14][15]
-
Data Analysis: Normalize polyamine levels to total protein or cell number. Compare the levels in treated cells to the vehicle control.
Causality: A dose-dependent reduction in intracellular putrescine and spermidine is strong evidence that Compound X is engaging and inhibiting ODC within the cell.
Experiment 2.2: Cell Proliferation and Viability Assays
Since polyamines are crucial for cell division, inhibiting their synthesis should lead to cytostatic (growth-inhibiting) effects.[16][17]
Protocol: Measuring Anti-proliferative Effects
-
Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of Compound X, Eflornithine, and a relevant cytotoxic drug as a positive control for cell killing.
-
Incubation: Incubate for 48-72 hours.
-
Assay: Measure cell viability/proliferation using a standard method such as the MTS assay, which measures metabolic activity.[17]
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for Compound X and Eflornithine.
Expertise: It is important to note that ODC inhibition typically leads to a G1 cell cycle arrest and is more often cytostatic than cytotoxic.[17] Therefore, comparing the effect of Compound X to a known cytostatic agent like Eflornithine is more informative than comparing it to a potent cytotoxic drug.
Experiment 2.3: The "Rescue" Experiment: The Definitive Cellular Proof
This is the most critical experiment for validating the on-target mechanism of action. If the anti-proliferative effects of Compound X are truly due to the depletion of polyamines, then supplying the cells with exogenous polyamines should "rescue" them from the drug's effects.
Protocol: Putrescine Rescue Assay
-
Experimental Design: Set up the cell proliferation assay as described in 2.2.
-
Co-treatment: For each concentration of Compound X, include a parallel set of wells where cells are co-treated with Compound X and a non-toxic concentration of exogenous putrescine.
-
Measurement: After the incubation period, measure cell proliferation.
-
Data Analysis: Compare the growth inhibition curves of Compound X alone versus Compound X with added putrescine.
Trustworthiness: If the addition of putrescine shifts the GI50 curve of Compound X to the right (i.e., requires more drug to achieve the same inhibition), it provides powerful evidence that the drug's primary anti-proliferative effect is mediated through the specific inhibition of the polyamine biosynthesis pathway.
Comprehensive Validation Workflow
The following diagram outlines the logical flow of experiments required to validate the mechanism of action.
Caption: A logical workflow for validating the mechanism of action from in vitro to cellular assays.
Part 3: Comparative Analysis and Data Presentation
To contextualize the performance of Compound X, its key parameters should be compared directly against the gold standard, Eflornithine, and potentially other classes of inhibitors or treatments for the same indication.
Comparative Data Summary
All quantitative data should be summarized in a clear, structured table.
| Parameter | Assay Type | Compound X | Eflornithine (Control) | Alternative Comparator |
| IC50 | Radiometric ODC Assay | e.g., 5.2 µM | e.g., 15.8 µM | e.g., N/A |
| K_I | ODC Inactivation Kinetics | e.g., 8.1 µM | e.g., 25 µM | e.g., N/A |
| k_inact | ODC Inactivation Kinetics | e.g., 0.05 min⁻¹ | e.g., 0.03 min⁻¹ | e.g., N/A |
| k_inact/K_I | Inactivation Efficiency | e.g., 6173 M⁻¹min⁻¹ | e.g., 1200 M⁻¹min⁻¹ | e.g., N/A |
| Putrescine Levels | Cellular HPLC-MS (% of Control) | e.g., 15% at GI50 | e.g., 22% at GI50 | e.g., 95% |
| GI50 | Cell Proliferation Assay | e.g., 50 µM | e.g., 250 µM | e.g., 1.5 µM |
| Rescue Effect | Proliferation + Putrescine | e.g., Yes (>10-fold shift) | e.g., Yes (>10-fold shift) | e.g., No |
Alternative comparators depend on the therapeutic indication. For African trypanosomiasis, this could be pentamidine or nifurtimox.[18][19][20][21][22] For hirsutism, alternatives include antiandrogens like spironolactone or finasteride.[23][24][25][26][27]
This structured comparison allows for an objective assessment of Compound X's potency, efficiency of inactivation, and cellular activity relative to established benchmarks. A higher inactivation efficiency (k_inact/K_I) and a potent, rescuable anti-proliferative effect would strongly support its development as a next-generation ODC inhibitor.
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- 26. Hirsutism Treatment & Management: Medical Care [emedicine.medscape.com]
- 27. drugs.com [drugs.com]
Safety Operating Guide
A Guide to the Proper Disposal of 2-(Difluoromethyl)pyrrolidine Hydrochloride
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a detailed protocol for managing waste generated from 2-(Difluoromethyl)pyrrolidine hydrochloride, a compound whose specific structure necessitates a clear understanding of chemical waste principles to ensure laboratory safety and environmental stewardship.
Core Principle: Hazard Identification and Classification
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. 2-(Difluoromethyl)pyrrolidine hydrochloride is not merely a general chemical waste; its molecular structure dictates its classification and subsequent handling.
The primary characteristic influencing its disposal is the presence of a difluoromethyl group (-CHF₂). This feature classifies the molecule as a halogenated organic compound .[1][2] This classification is critical because mixing halogenated and non-halogenated waste streams is often prohibited, complicates the final disposal process, and can significantly increase disposal costs for the institution.[2]
Beyond this classification, the compound presents several health hazards that must be respected during handling and disposal.
Table 1: Hazard Summary for 2-(Difluoromethyl)pyrrolidine Hydrochloride
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal-Relevant) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[3][4][5] | P264: Wash hands and any exposed skin thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[4][6] |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[3][4][5] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P362+P364: Take off contaminated clothing and wash it before reuse.[4][7] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[3][4][5] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] |
| Respiratory Irritation (STOT SE 3) | H335: May cause respiratory irritation.[3][4][5] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5][6] P271: Use only outdoors or in a well-ventilated area.[4][6] |
Understanding these hazards informs the causality behind the stringent protocols: segregation prevents dangerous reactions and environmental harm, while personal protective equipment (PPE) mitigates the direct health risks to laboratory personnel.
Procedural Workflow: From Generation to Disposal
The following diagram and step-by-step protocol outline a self-validating system for the proper disposal of 2-(Difluoromethyl)pyrrolidine hydrochloride. Each step is designed to ensure safety and regulatory compliance.
Caption: Disposal workflow for 2-(Difluoromethyl)pyrrolidine hydrochloride.
Experimental Protocol for Waste Management
Objective: To safely collect, store, and dispose of waste containing 2-(Difluoromethyl)pyrrolidine hydrochloride in compliance with institutional and regulatory standards.
Materials:
-
Designated hazardous waste container for halogenated organic liquids (chemically compatible, with a screw-top cap).[1][2]
-
Secondary containment bin.
-
Appropriate PPE: Nitrile gloves, chemical safety goggles, lab coat.
Methodology:
-
Waste Identification and Segregation:
-
At the point of generation, identify all waste streams containing 2-(Difluoromethyl)pyrrolidine hydrochloride. This includes neat compound, solutions, and contaminated consumables (e.g., pipette tips, weighing paper).
-
This waste must be treated as Halogenated Organic Waste .[9][10]
-
Crucially, do not mix this waste with non-halogenated solvents. [1][10] Also, keep it separate from acidic, basic, or oxidizing waste streams to prevent potentially hazardous reactions.[1][2]
-
-
Container Management:
-
Labeling:
-
Clearly write the words "Hazardous Waste" on the label.[1][8]
-
List all chemical constituents by their full name—do not use abbreviations or chemical formulas.[1] For example, "Waste: 2-(Difluoromethyl)pyrrolidine hydrochloride, Dichloromethane."
-
Maintain an approximate percentage for each component.
-
Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).[2]
-
-
Accumulation and Storage:
-
Keep the waste container closed at all times except when actively adding waste.[1][2] This prevents the release of volatile compounds and protects against spills.
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[2][8]
-
The SAA must have secondary containment (e.g., a larger, chemically resistant bin) to contain potential leaks.[2][10] The area should be cool, dry, and well-ventilated.[1][6]
-
-
Initiating Final Disposal:
-
When the waste container is three-quarters full or has been in storage for a maximum of 3 months, it is time to arrange for its disposal.[2][10]
-
Contact your institution's Environmental Health and Safety (EHS) department or follow the established procedure to request a chemical waste pickup.[2]
-
Ensure the cap is tightly secured and the label is complete and legible before pickup.
-
Spill and Emergency Procedures
Even with meticulous handling, accidents can occur. A prepared response is a critical component of laboratory safety.
-
For Minor Spills:
-
Alert personnel in the immediate area and restrict access.
-
Ensure proper ventilation, typically by working within a chemical fume hood.[6]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, dry sand, or earth.[8][11]
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealable, compatible container.[8][11]
-
Label the container as "Hazardous Waste" detailing the contents and manage it for disposal along with your other chemical waste.[1][8]
-
Clean the spill area once the material has been removed.
-
-
For Major Spills or Exposure:
-
If there is a fire or significant release, activate the nearest fire alarm and call emergency services.[1]
-
In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water.[11]
-
In case of eye contact, flush with an eyewash station for at least 15 minutes, holding the eyelids open.[5][6]
-
Seek immediate medical attention for any exposure.[6]
By adhering to this structured and well-documented disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- Title: (2S)-2-(difluoromethyl)
- Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group URL
- Title: Halogenated Solvents in Laboratories - Chemical Waste Guideline Source: Campus Operations, Temple University URL
- Title: Safety Data Sheet - Pyrrolidine Source: Sigma-Aldrich URL
- Title: Safety Data Sheet - Pyrrolidine Source: Fisher Scientific URL
- Title: PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET Source: CDH Fine Chemical URL
- Title: Hazardous Waste Disposal Guidelines Source: Purdue University URL
- Title: Proper Disposal of 2-Methylpyrrolidine: A Guide for Laboratory Professionals Source: Benchchem URL
- Title: Essential Guide to the Safe Disposal of 3-(Dodecenyl)
- Title: Safety Data Sheet - 2-Pyrrolidinone Source: Fisher Scientific URL
- Source: University of Oslo (UiO)
- Title: Organic solvent waste - Kemicentrum Source: Lund University URL
- Title: Pyrrolidine Safety Data Sheet Source: Apollo Scientific URL
- Title: Safety Data Sheet - (S)-2-(3,4-Difluorophenyl)
- Title: Safety Data Sheet - (R)-2-(3-Fluorophenyl)
- Title: Safety Data Sheet - 3-(2,3-dimethoxyphenyl)
- Title: Safety Data Sheet - PYRROLIDINE, REAGENT Source: Spectrum Chemical URL
- Title: Safety Data Sheet - 3-(Trifluoromethyl)
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- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. chemical-label.com [chemical-label.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. angenechemical.com [angenechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. mn.uio.no [mn.uio.no]
- 10. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 11. fishersci.com [fishersci.com]
Navigating the Safe Handling of 2-(Difluoromethyl)pyrrolidine Hydrochloride: A Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile: A Synthesis of Available Data
Due to the limited availability of a dedicated Safety Data Sheet (SDS) for 2-(Difluoromethyl)pyrrolidine hydrochloride, a conservative approach to handling is warranted, drawing upon data from structurally similar compounds. The primary known hazards associated with a closely related analog, (2S)-2-(difluoromethyl)pyrrolidine hydrochloride, include:
-
H302: Harmful if swallowed [1]
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
Furthermore, the parent compound, pyrrolidine, is classified as a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[2][3] Therefore, it is prudent to treat 2-(Difluoromethyl)pyrrolidine hydrochloride with a similar level of caution, assuming it may possess similar hazardous properties.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table outlines the minimum required PPE for handling 2-(Difluoromethyl)pyrrolidine hydrochloride.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][4] | Provides comprehensive protection against splashes and airborne particles, crucial given the serious eye irritation potential. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[2][5] | Protects against skin irritation and potential absorption. Glove integrity should be inspected before each use. |
| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes. | Prevents skin contact with potential irritants and provides a barrier against accidental spills. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[5] | Mitigates the risk of inhaling vapors, which may cause respiratory irritation. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow is critical for minimizing risk. The following protocol outlines the essential steps for the safe handling of 2-(Difluoromethyl)pyrrolidine hydrochloride, from preparation to immediate post-use procedures.
1. Preparation and Pre-Handling Checklist:
-
Engineering Controls Verification: Confirm that the chemical fume hood is operational and has a current certification. Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[4][5]
-
Gather all necessary materials: Assemble all required equipment, reagents, and waste containers before introducing the chemical to the workspace.
-
Don appropriate PPE: Put on all personal protective equipment as specified in the table above.
2. Handling the Chemical:
-
Perform all manipulations within a chemical fume hood: To prevent the inhalation of any potential vapors or dust.[5]
-
Grounding and bonding: If transferring the material, ground and bond containers to prevent static discharge, a potential ignition source.[4]
-
Avoid contact: Take extreme care to avoid contact with skin, eyes, and clothing.[2]
-
Portioning: When weighing or transferring the solid, use a spatula or other appropriate tool to avoid generating dust.
3. Post-Handling Procedures:
-
Secure the container: Tightly close the container immediately after use to prevent the release of vapors.[2]
-
Decontamination: Thoroughly clean the work area, including any potentially contaminated surfaces.
-
Doffing PPE: Remove personal protective equipment in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[4]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
-
Spill Response: In case of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[4] Collect the absorbed material into a suitable container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of 2-(Difluoromethyl)pyrrolidine hydrochloride and its containers is a critical final step in the handling process.
-
Waste Characterization: All waste containing this chemical must be treated as hazardous waste.
-
Container Management: Empty containers may retain product residue and should be handled as hazardous waste.[4] Do not reuse empty containers.
-
Disposal Protocol: Dispose of all chemical waste and contaminated materials through your institution's designated hazardous waste disposal program, following all local, state, and federal regulations.
Visualizing the Workflow: A Process Diagram
The following diagram illustrates the key stages of the safe handling workflow for 2-(Difluoromethyl)pyrrolidine hydrochloride.
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


